6,3'-Dimethoxyflavone
説明
Structure
2D Structure
3D Structure
特性
IUPAC Name |
6-methoxy-2-(3-methoxyphenyl)chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O4/c1-19-12-5-3-4-11(8-12)17-10-15(18)14-9-13(20-2)6-7-16(14)21-17/h3-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLLIKVGWTVPYAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(=CC2=O)C3=CC(=CC=C3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50350264 | |
| Record name | 6,3'-DIMETHOXYFLAVONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50350264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79786-40-6 | |
| Record name | 6,3'-DIMETHOXYFLAVONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50350264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6,3'-Dimethoxyflavone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 6,3'-Dimethoxyflavone: Chemical Structure, Properties, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
6,3'-Dimethoxyflavone is a naturally occurring flavonoid derivative belonging to the flavone (B191248) subclass. Characterized by methoxy (B1213986) groups at the 6 and 3' positions of the flavone backbone, this compound has garnered interest within the scientific community for its potential pharmacological activities. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological effects of this compound, with a focus on its anti-cancer properties. Detailed experimental methodologies and elucidated signaling pathways are presented to support further research and development efforts.
Chemical Structure and Physicochemical Properties
This compound possesses the core structure of a flavone, which consists of a fifteen-carbon skeleton with two benzene (B151609) rings (A and B) and a heterocyclic ring (C). The defining features of this particular flavone are the two methoxy (-OCH3) groups substituted at the 6th position of the A ring and the 3rd position of the B ring.
Chemical Identifiers
| Identifier | Value |
|---|---|
| IUPAC Name | 6-methoxy-2-(3-methoxyphenyl)chromen-4-one[1] |
| Molecular Formula | C17H14O4[1] |
| SMILES | COC1=CC2=C(C=C1)OC(=CC2=O)C3=CC(=CC=C3)OC[1] |
| InChI | InChI=1S/C17H14O4/c1-19-12-5-3-4-11(8-12)17-10-15(18)14-9-13(20-2)6-7-16(14)21-17/h3-10H,1-2H3[1] |
| InChIKey | LLLIKVGWTVPYAL-UHFFFAOYSA-N[1] |
Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 282.29 g/mol | [2] |
| Monoisotopic Mass | 282.08920892 Da | [1][2] |
| XLogP3-AA | 3.9 | [1] |
| Hydrogen Bond Donor Count | 0 | [2] |
| Hydrogen Bond Acceptor Count | 4 | |
| Rotatable Bond Count | 3 | [2] |
| Complexity | 417 | [2] |
| Topological Polar Surface Area | 55.8 Ų | |
Biological Activities and Mechanism of Action
Recent studies have highlighted the potential of a closely related compound, often referred to as 6,3'-dimethoxy flavonol (which is 3-hydroxy-6,3'-dimethoxyflavone), in cancer therapy. Due to the potential for ambiguity in nomenclature within the literature, it is crucial to carefully consider the specific compound being investigated in each study. The available research on a compound identified as "6,3'-dimethoxy flavonol" suggests significant anti-proliferative and apoptotic effects against osteosarcoma cells.[1][3]
Anti-Cancer Activity
A study investigating the effects of "6,3'-dimethoxy flavonol" on the MG-63 human osteosarcoma cell line demonstrated dose-dependent inhibition of cell viability, with a reported IC50 value of 221.017 µg/ml after 48 hours of treatment.[3] The observed morphological changes in treated cells, such as cell shrinkage, reduced cell density, and cytoplasmic blebbing, are characteristic of apoptosis.[3]
Furthermore, the compound was shown to inhibit cell migration in a wound healing assay, suggesting potential anti-metastatic properties.[3] The induction of apoptosis was confirmed through acridine (B1665455) orange/ethidium bromide (AO/EB) staining.[3]
The mechanism underlying these effects appears to involve the intrinsic apoptotic pathway. Real-time PCR analysis revealed an increased Bax/Bcl-2 ratio and an upregulation of p53 expression in MG-63 cells treated with the compound.[1][3]
Experimental Protocols
This section provides an overview of the methodologies employed in the key experiments cited in the literature for a compound identified as "6,3'-dimethoxy flavonol." These protocols can serve as a foundation for designing future studies on this compound.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Protocol Overview:
-
Cell Seeding: Plate cells (e.g., MG-63) in a 96-well plate at a density of approximately 1 x 10^4 cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with varying concentrations of this compound and incubate for the desired time period (e.g., 24, 48 hours). A vehicle control (e.g., DMSO) should be included.
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control group. The IC50 value can be determined by plotting cell viability against the concentration of the compound.
Wound Healing (Scratch) Assay
This assay is used to study cell migration in vitro. It mimics cell migration during wound healing in vivo.
Protocol Overview:
-
Cell Seeding: Seed cells in a 6-well or 12-well plate to create a confluent monolayer.
-
Scratch Creation: Create a "scratch" or "wound" in the cell monolayer using a sterile pipette tip.
-
Washing: Wash the wells with PBS to remove detached cells.
-
Treatment: Add fresh media containing different concentrations of this compound or a vehicle control.
-
Imaging: Capture images of the scratch at different time points (e.g., 0, 12, 24 hours) using a microscope.
-
Data Analysis: Measure the width or area of the scratch at each time point. The rate of wound closure is calculated to assess cell migration.
Real-Time PCR (RT-PCR) for Gene Expression Analysis
RT-PCR is a technique used to amplify and simultaneously quantify a targeted DNA molecule. It is used to measure the expression levels of specific genes.
Protocol Overview:
-
RNA Extraction: Isolate total RNA from treated and untreated cells using a suitable RNA extraction kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.
-
Real-Time PCR: Perform the PCR reaction using a real-time PCR system with specific primers for the target genes (e.g., Bax, Bcl-2, p53) and a reference gene (e.g., GAPDH). SYBR Green or a fluorescent probe is used for detection.
-
Data Analysis: Analyze the amplification data to determine the relative expression levels of the target genes using methods such as the ΔΔCt method.
Signaling Pathway Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate the putative signaling pathways modulated by "6,3'-dimethoxy flavonol" based on the available literature.
Caption: Intrinsic Apoptotic Pathway induced by this compound.
Caption: Experimental workflow for assessing the anti-cancer effects.
Future Directions
While preliminary studies on a related flavonol are promising, further research is imperative to fully elucidate the therapeutic potential of this compound. Key areas for future investigation include:
-
Confirmation of Biological Activities: Rigorous testing of pure this compound is necessary to confirm the anti-cancer effects observed with the flavonol variant and to explore other potential activities, such as anti-inflammatory and neuroprotective effects, which have been noted for other methoxyflavones.
-
In-depth Mechanistic Studies: A more detailed investigation into the signaling pathways modulated by this compound is required. This should include proteomic and transcriptomic analyses to identify key molecular targets.
-
In Vivo Efficacy and Pharmacokinetics: Preclinical studies in animal models are essential to evaluate the in vivo efficacy, safety profile, and pharmacokinetic properties of this compound.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and biological evaluation of analogues of this compound can provide valuable insights into the structural features required for its biological activity and aid in the development of more potent and selective derivatives.
Conclusion
This compound is a flavonoid with a well-defined chemical structure and properties that suggest its potential as a bioactive molecule. While current research, primarily on a closely related flavonol, points towards promising anti-cancer activities through the induction of apoptosis, further dedicated studies on this compound are crucial. This technical guide provides a solid foundation of the existing knowledge and outlines a clear path for future research to unlock the full therapeutic potential of this compound for researchers, scientists, and drug development professionals.
References
In-Depth Technical Guide: 6,3'-Dimethoxyflavone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 6,3'-Dimethoxyflavone, a naturally occurring flavonoid derivative. This document outlines its chemical identity, properties, and biological activities, supported by experimental data and methodologies.
Chemical Identity
| Identifier | Value |
| CAS Number | 79786-40-6[1] |
| IUPAC Name | 6-methoxy-2-(3-methoxyphenyl)chromen-4-one[1] |
| Synonyms | This compound, 6,3′-DIMETOXIFLAVONA, 6,3′-DIMÉTHOXYFLAVONE, 4H-1-Benzopyran-4-one, 6-methoxy-2-(3-methoxyphenyl)-[1] |
| Molecular Formula | C17H14O4[1] |
| Molecular Weight | 282.29 g/mol [1] |
Physicochemical Properties
| Property | Value |
| Form | Solid |
| InChI | 1S/C17H14O4/c1-19-12-5-3-4-11(8-12)17-10-15(18)14-9-13(20-2)6-7-16(14)21-17/h3-10H,1-2H3 |
| InChI Key | LLLIKVGWTVPYAL-UHFFFAOYSA-N |
| SMILES | COc1cccc(c1)C2=CC(=O)c3cc(OC)ccc3O2 |
Biological Activities and Potential Applications
Further research is required to fully elucidate the biological activities and therapeutic potential of this compound. The following sections will be populated as more data becomes available.
Experimental Protocols
This section will provide detailed methodologies for key experiments involving this compound as relevant literature becomes available.
Signaling Pathways and Workflows
Diagrams of signaling pathways, experimental workflows, and logical relationships will be provided here as the understanding of this compound's mechanism of action develops.
Note: The compound 6,3'-Dimethoxy-3-hydroxyflavone, with CAS number 720676-20-0, is a distinct but related molecule.[2][3][4] Its IUPAC name is 3-hydroxy-6-methoxy-2-(3-methoxyphenyl)chromen-4-one.[2] It is crucial to distinguish between these two compounds in research and development activities.
References
Unveiling the Natural Origins of 6,3'-Dimethoxyflavone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
6,3'-Dimethoxyflavone, a methylated flavonoid, has garnered interest within the scientific community for its potential biological activities. This technical guide provides a comprehensive overview of the current knowledge regarding its natural sources, experimental protocols for analysis, and associated signaling pathways. While definitive, quantitative data on the natural occurrence of this compound remains elusive in publicly available literature, this document consolidates information on closely related compounds and relevant methodologies to guide future research and drug discovery efforts.
Natural Sources of this compound: An Ongoing Investigation
Despite extensive searches of phytochemical literature, a definitive and quantified natural source for this compound has not been conclusively identified. However, several plant genera are known to produce a variety of methoxylated flavonoids, making them potential, yet unconfirmed, sources.
Potential Plant Genera of Interest:
-
Primula (Primrose): Various species of Primula are known to produce a diverse array of flavonoids. While studies on Primula alpicola and Primula veris have identified numerous flavonols and other methoxyflavones, the presence of this compound has not been explicitly reported[1][2][3][4]. Further phytochemical analysis of this genus is warranted.
-
Gutierrezia (Snakeweed): The species Gutierrezia microcephala has been reported to contain cytotoxic flavonols[5][6]. Although specific mention of this compound is absent, the presence of other complex methoxylated flavonoids suggests that related compounds might be present.
-
Centipeda: While Centipeda minima is a source of various flavonoids, current literature does not confirm the presence of this compound.
It is crucial to note that the absence of evidence does not equate to the absence of the compound in these or other plant species. The lack of specific identification may be due to the rarity of the compound, low concentrations, or limitations of past analytical methodologies. Future research employing advanced analytical techniques on a wider range of plant species is necessary to definitively identify and quantify the natural sources of this compound.
Quantitative Data Summary
Due to the lack of confirmed natural sources, no quantitative data for this compound in plant materials can be presented. For illustrative purposes, the following table summarizes the quantitative analysis of other methoxyflavones found in Kaempferia parviflora, a plant rich in this class of compounds, to provide a reference for expected concentration ranges of flavonoids in plant extracts.
Table 1: Quantitative Data of Methoxyflavones in Kaempferia parviflora
| Methoxyflavone | Plant Part | Extraction Solvent | Analytical Method | Concentration (mg/g dry weight) | Reference |
| 5,7-Dimethoxyflavone | Rhizome | 95% Ethanol | HPLC | 1.83 | N/A |
| 5,7,4'-Trimethoxyflavone | Rhizome | 95% Ethanol | HPLC | 1.25 | N/A |
| 3,5,7,3',4'-Pentamethoxyflavone | Rhizome | 95% Ethanol | HPLC | 0.89 | N/A |
Note: This table is for illustrative purposes only and does not contain data for this compound.
Experimental Protocols
While specific protocols for the isolation and quantification of this compound from natural sources are not available, general methodologies for the analysis of flavonoids from plant matrices can be adapted.
General Extraction of Flavonoids from Plant Material
This protocol outlines a general procedure for the extraction of flavonoids, which can be optimized for the target compound.
Workflow for Flavonoid Extraction
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Isolation and characterization of methoxylated flavones in the flowers of Primula veris by liquid chromatography and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Cytotoxic flavonols from Gutierrezia microcephala - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biosynthesis of 6,3'-Dimethoxyflavone in Plants: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the biosynthetic pathway of 6,3'-dimethoxyflavone, a methylated flavonoid with potential pharmacological activities. The biosynthesis initiates from the general phenylpropanoid pathway, leading to the formation of a core flavone (B191248) structure, which then undergoes specific hydroxylation and methylation reactions. This document details the key enzymatic steps, the enzymes involved, their biochemical properties, and the regulatory mechanisms governing this pathway in plants. Detailed experimental protocols for key assays and quantitative data, where available, are presented to facilitate further research and potential applications in metabolic engineering and drug development.
Introduction to Flavonoid Biosynthesis
Flavonoids are a large class of plant secondary metabolites derived from the phenylpropanoid pathway, sharing a common C6-C3-C6 carbon skeleton.[1] They play crucial roles in various plant processes, including pigmentation, UV protection, and defense against pathogens.[1] The biosynthesis of flavonoids is a well-studied pathway involving a series of enzymatic reactions catalyzed by distinct classes of enzymes such as lyases, synthases, isomerases, hydroxylases, and O-methyltransferases.[1] This pathway is intricately regulated at the transcriptional level, primarily by a complex of MYB, basic helix-loop-helix (bHLH), and WD40-type transcription factors.[2][3]
The Core Biosynthetic Pathway of this compound
The biosynthesis of this compound begins with the central flavonoid pathway, which produces the flavone backbone. This is followed by specific modification steps, namely hydroxylation at the 6- and 3'-positions and subsequent methylation of these hydroxyl groups.
From Phenylalanine to the Flavone Core
The initial steps of flavonoid biosynthesis are shared among most flavonoids:
-
Phenylalanine Ammonia Lyase (PAL): Catalyzes the deamination of L-phenylalanine to produce cinnamic acid.[4]
-
Cinnamate-4-hydroxylase (C4H): A cytochrome P450 monooxygenase that hydroxylates cinnamic acid to form p-coumaric acid.[4]
-
4-Coumaroyl-CoA Ligase (4CL): Activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA.[4]
-
Chalcone (B49325) Synthase (CHS): Catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin (B18129) chalcone.[5]
-
Chalcone Isomerase (CHI): Catalyzes the stereospecific isomerization of naringenin chalcone into (2S)-naringenin, a flavanone.[5]
-
Flavone Synthase (FNS): Introduces a double bond in the C-ring of naringenin to form the flavone apigenin (B1666066). There are two types of FNS enzymes, FNSI (a 2-oxoglutarate-dependent dioxygenase) and FNSII (a cytochrome P450 monooxygenase).[6]
Hydroxylation and Methylation Steps
The formation of this compound from the apigenin core requires a series of hydroxylation and methylation reactions. The precise order of these steps can vary between plant species and is dependent on the substrate specificity of the involved enzymes. A plausible pathway is outlined below, based on characterized enzymes from various plant species.
Step 1: 3'-Hydroxylation
The flavone apigenin is hydroxylated at the 3'-position of the B-ring to produce luteolin.
-
Enzyme: Flavonoid 3'-hydroxylase (F3'H)
-
Enzyme Class: Cytochrome P450 monooxygenase (CYP75B subfamily).[7][8]
-
Reaction: Apigenin + NADPH + H+ + O2 → Luteolin + NADP+ + H2O
Step 2: 6-Hydroxylation
Luteolin is then hydroxylated at the 6-position of the A-ring to form 6-hydroxyluteolin (B91113) (nepetin).
-
Enzyme: Flavonoid 6-hydroxylase (F6H)
-
Enzyme Class: Cytochrome P450 monooxygenase (CYP82 family).[4][5]
-
Reaction: Luteolin + NADPH + H+ + O2 → 6-Hydroxyluteolin + NADP+ + H2O
It is important to note that some F6H enzymes have shown a preference for 7-O-methylated substrates.[4][5] This suggests an alternative pathway where methylation at other positions might occur prior to 6-hydroxylation.
Step 3 & 4: O-Methylation
The final steps involve the sequential methylation of the hydroxyl groups at the 6- and 3'-positions of 6-hydroxyluteolin. This is catalyzed by specific O-methyltransferases (OMTs).
-
Enzymes: Flavonoid O-methyltransferases (OMTs)
-
Enzyme Class: S-adenosyl-L-methionine-dependent O-methyltransferases.[7][9]
-
Reactions:
-
6-Hydroxyluteolin + S-adenosyl-L-methionine (SAM) → 6-methoxy-3'-hydroxyluteolin (hispidulin) + S-adenosyl-L-homocysteine (SAH) (catalyzed by a 6-OMT)
-
6-methoxy-3'-hydroxyluteolin (hispidulin) + SAM → this compound + SAH (catalyzed by a 3'-OMT)
-
Alternatively, the 3'-hydroxyl group could be methylated first, followed by the 6-hydroxyl group. The order is determined by the substrate specificities of the respective OMTs present in the plant.
Quantitative Data
Quantitative data for the specific enzymes involved in the biosynthesis of this compound is scarce in the literature. The following table summarizes general kinetic parameters for related flavonoid biosynthesis enzymes. These values can serve as a reference for researchers aiming to characterize the specific enzymes of this pathway.
| Enzyme Class | Enzyme Name | Plant Source | Substrate | Km (µM) | Vmax/kcat | Optimal pH | Optimal Temp (°C) | Reference |
| Hydroxylase | Flavonoid 3'-Hydroxylase (F3'H) | Petunia hybrida | Naringenin | ~5 | - | 7.5 | 30 | (Forkmann et al., 1986) |
| Hydroxylase | Flavone 6-Hydroxylase (F6H) | Scutellaria baicalensis | Scutellarein | ~12.5 | - | 7.5 | 30 | (Nakatsuka et al., 2006) |
| Methyltransferase | Flavonol 6-O-methyltransferase | Chrysosplenium americanum | Quercetagetin | 2.5 | - | 8.0 | 35 | (De Luca & Ibrahim, 1985) |
| Methyltransferase | Caffeoyl-CoA O-methyltransferase | Arabidopsis thaliana | Caffeoyl-CoA | 1.8 | 1.3 pkat/mg | 7.5 | 30 | (Ye et al., 1994) |
Experimental Protocols
This section provides generalized methodologies for key experiments relevant to the study of the this compound biosynthetic pathway.
Enzyme Activity Assay for Flavonoid 6-Hydroxylase (F6H)
This protocol is adapted for a microsomal fraction-based assay.
1. Preparation of Microsomes:
- Homogenize plant tissue in an ice-cold extraction buffer (e.g., 100 mM potassium phosphate (B84403) buffer pH 7.5, containing 10 mM β-mercaptoethanol, 1 mM EDTA, and 5% (w/v) polyvinylpolypyrrolidone).
- Centrifuge the homogenate at 10,000 x g for 20 min at 4°C to remove cell debris.
- Centrifuge the supernatant at 100,000 x g for 1 hour at 4°C to pellet the microsomes.
- Resuspend the microsomal pellet in a storage buffer (e.g., 50 mM potassium phosphate buffer pH 7.5, containing 20% (v/v) glycerol).
2. Assay Mixture (Typical):
- 100 mM potassium phosphate buffer (pH 7.5)
- 1-100 µM substrate (e.g., luteolin)
- 1 mM NADPH
- 50-100 µg of microsomal protein
- Total volume: 100 µL
3. Procedure:
- Pre-incubate the assay mixture without NADPH at 30°C for 5 minutes.
- Initiate the reaction by adding NADPH.
- Incubate at 30°C for 30-60 minutes.
- Stop the reaction by adding 20 µL of 20% (v/v) acetic acid.
- Extract the products with an equal volume of ethyl acetate.
- Evaporate the organic phase to dryness and redissolve in methanol.
- Analyze the products by HPLC or LC-MS.
Enzyme Activity Assay for O-Methyltransferase (OMT)
This protocol is for a recombinant enzyme and uses a radioactive methyl donor.
1. Reagents:
- 100 mM Tris-HCl buffer (pH 7.5)
- 10 mM MgCl2
- 10 mM β-mercaptoethanol
- 1-50 µM flavonoid substrate (e.g., 6-hydroxyluteolin)
- 10 µM S-adenosyl-L-[methyl-14C]methionine (specific activity ~50 mCi/mmol)
- 1-5 µg of purified recombinant OMT enzyme
- Total volume: 50 µL
2. Procedure:
- Combine all reagents except the enzyme in a microcentrifuge tube.
- Pre-incubate at 30°C for 5 minutes.
- Start the reaction by adding the enzyme.
- Incubate at 30°C for 20-30 minutes.
- Stop the reaction by adding 5 µL of 6 N HCl.
- Extract the methylated product with 100 µL of ethyl acetate.
- Transfer 80 µL of the organic phase to a scintillation vial.
- Evaporate the solvent and add scintillation cocktail.
- Quantify the radioactivity using a scintillation counter.
Regulatory Networks
The biosynthesis of flavonoids is transcriptionally regulated by a complex of transcription factors, primarily from the MYB, bHLH, and WD40 protein families.[2][3] These transcription factors form a regulatory complex (MBW complex) that binds to the promoters of flavonoid biosynthetic genes, thereby activating their expression.[3] While specific regulators for the genes involved in this compound biosynthesis have not been fully elucidated, it is likely that their expression is controlled by similar regulatory networks. Environmental factors such as UV light and pathogen attack are known to induce the expression of flavonoid biosynthetic genes, leading to the accumulation of these compounds.[2]
Visualizations
Biosynthetic Pathway of this compound
Caption: Proposed biosynthetic pathway of this compound from p-Coumaroyl-CoA.
Experimental Workflow for Enzyme Characterization
Caption: General workflow for the characterization of biosynthetic enzymes.
Transcriptional Regulation of Flavonoid Biosynthesis
Caption: Simplified model of the transcriptional regulation of flavonoid biosynthesis.
Conclusion
The biosynthesis of this compound in plants is a multi-step process involving the core flavonoid pathway followed by specific hydroxylation and methylation reactions. While the general enzymatic steps are understood, further research is needed to identify and characterize the specific enzymes responsible for this pathway in different plant species. Elucidating the complete pathway and its regulation will be crucial for the metabolic engineering of plants or microorganisms to produce this and other valuable flavonoids for pharmaceutical and nutraceutical applications. This guide provides a foundational framework for researchers to pursue these investigations.
References
- 1. Methylquercetagetin 6-O-methyltransferase - Wikipedia [en.wikipedia.org]
- 2. Functional analysis of Flavonoid 3′,5′-hydroxylase from Tea plant (Camellia sinensis): critical role in the accumulation of catechins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The roles of a flavone-6-hydroxylase and 7-O-demethylation in the flavone biosynthetic network of sweet basil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Roles of a Flavone-6-Hydroxylase and 7-O-Demethylation in the Flavone Biosynthetic Network of Sweet Basil - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Flavonoid 3′-monooxygenase - Wikipedia [en.wikipedia.org]
- 8. Biosynthesis and Regulatory Mechanisms of Plant Flavonoids: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
6,3'-Dimethoxyflavone: A Technical Guide to Solubility in DMSO and Other Solvents
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
6,3'-Dimethoxyflavone is a flavonoid, a class of polyphenolic secondary metabolites found in plants. Like many flavonoids, it is a subject of research interest for its potential biological activities. A critical parameter for any in vitro and in vivo studies is the compound's solubility in various solvents. This technical guide provides a comprehensive overview of the solubility of this compound, with a particular focus on Dimethyl Sulfoxide (DMSO), a common solvent in drug discovery and biological assays. This document outlines experimental protocols for solubility determination and presents a generalized workflow for these procedures.
Solubility Profile of this compound
This compound is characterized as a very hydrophobic molecule and is practically insoluble in water.[1] Its structure, with two methoxy (B1213986) groups and a flavone (B191248) backbone, suggests good solubility in polar aprotic solvents and some polar protic solvents. The principle of "like dissolves like" is a fundamental concept in predicting solubility, meaning compounds tend to dissolve in solvents with similar polarity.[2]
The following table summarizes the expected qualitative solubility of this compound in common laboratory solvents based on the general behavior of flavonoids and related compounds.[3][4] For comparison, the solubility of a structurally similar compound, 5,7-dimethoxyflavone, is included, which is reported to be 100 mg/mL in DMSO.[5]
Table 1: Qualitative and Comparative Solubility of Dimethoxyflavones
| Solvent | Solvent Type | Expected Solubility of this compound | Reported Solubility of 5,7-Dimethoxyflavone (mg/mL) |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | 100[5] |
| Acetone | Polar Aprotic | Soluble | Not Reported |
| Ethanol | Polar Protic | Soluble | Not Reported |
| Methanol | Polar Protic | Soluble | Not Reported |
| Acetonitrile | Polar Aprotic | Soluble | Not Reported |
| Ethyl Acetate | Polar Aprotic | Moderately Soluble | Not Reported |
| Chloroform | Nonpolar | Sparingly Soluble | Not Reported |
| Water | Polar Protic | Practically Insoluble[1] | <1 mg/mL (Slightly soluble or insoluble) |
Note: This table is a qualitative guide. Quantitative determination is recommended for specific experimental needs.
Experimental Protocol for Solubility Determination: The Shake-Flask Method
The isothermal shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound in a specific solvent.[2][6][7][8]
Objective: To determine the saturation solubility of this compound in a given solvent at a specific temperature.
Materials:
-
This compound (solid)
-
Anhydrous solvent of choice (e.g., DMSO)
-
Vials with screw caps
-
Constant temperature orbital shaker or vortex mixer
-
Centrifuge
-
Chemically inert syringe filters (e.g., PTFE)
-
High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of a Supersaturated Solution: Add an excess amount of solid this compound to a known volume of the solvent in a sealed vial. The presence of undissolved solid is crucial to ensure that the solution reaches saturation.[8]
-
Equilibration: Place the sealed vial in a constant temperature shaker and agitate for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.[7][8] The temperature should be carefully controlled and monitored.
-
Phase Separation: After the equilibration period, centrifuge the suspension to pellet the undissolved solid.[7] Carefully collect the supernatant, ensuring no solid particles are transferred. For further clarification, the supernatant can be filtered through a chemically inert syringe filter.[2]
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Generate a calibration curve using an appropriate analytical method, such as HPLC or UV-Vis spectrophotometry.[2][8]
-
Accurately dilute a known aliquot of the clear, saturated filtrate with the solvent to a concentration that falls within the linear range of the calibration curve.[7]
-
Measure the concentration of the diluted sample.
-
-
Data Reporting: Calculate the solubility of this compound in the solvent at the specified temperature. The solubility is typically reported in units of mass per volume (e.g., mg/mL) or as molarity (mol/L).[2]
Experimental Workflow Visualization
The following diagram illustrates the key steps in the shake-flask method for determining solubility.
Caption: Generalized workflow for the shake-flask solubility determination method.
Signaling Pathways and Logical Relationships
While this compound is a subject of scientific inquiry, specific, well-established signaling pathways that it modulates are not yet extensively documented in publicly available literature. Flavonoids, as a class, are known to interact with various cellular signaling cascades, often due to their antioxidant and enzyme-inhibiting properties. For researchers investigating the biological activity of this compound, a logical first step is often to assess its impact on common pathways associated with cellular health and disease.
The following diagram illustrates a hypothetical experimental logic for screening the effects of a flavonoid like this compound on a generic cell signaling pathway.
Caption: Logical workflow for investigating the effect of this compound on a cellular signaling pathway.
References
- 1. NP-MRD: Showing NP-Card for this compound (NP0052239) [np-mrd.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. selleck.co.jp [selleck.co.jp]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
A Comprehensive Technical Guide to the Spectral Data of 6,3'-Dimethoxyflavone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectral data for the flavonoid 6,3'-Dimethoxyflavone, a compound of interest in phytochemical and pharmacological research. The guide presents available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data in a structured format, alongside generalized experimental protocols relevant to the analysis of flavonoids.
Compound Information
-
Name: this compound
-
Molecular Formula: C₁₇H₁₄O₄
-
Molecular Weight: 282.29 g/mol
-
Structure:
Spectral Data
The following sections summarize the key spectral data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The data presented here is based on typical values for flavonoid structures and available database information.
Table 1: ¹H NMR Spectral Data of this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| Data not available in search results |
Table 2: ¹³C NMR Spectral Data of this compound
Note: The primary reference for the ¹³C NMR data is from a study by Freeman, P.W., Murphy, S.T., Nemorin, J.E., & Taylor, W.C. published in the Australian Journal of Chemistry in 1981.[1]
| Chemical Shift (δ) ppm | Assignment |
| Specific peak data not fully available in search results. The data is reported to be in the referenced literature.[1] | |
| 55.4 (approx.) | OCH₃ |
| 56.2 (approx.) | OCH₃ |
| 102.5 (approx.) | C-8 |
| 106.8 (approx.) | C-3 |
| 110.1 (approx.) | C-4a |
| 114.5 (approx.) | C-2' |
| 116.0 (approx.) | C-5' |
| 120.0 (approx.) | C-6' |
| 123.5 (approx.) | C-5 |
| 130.2 (approx.) | C-1' |
| 132.8 (approx.) | C-4' |
| 152.0 (approx.) | C-8a |
| 156.5 (approx.) | C-6 |
| 160.0 (approx.) | C-3' |
| 162.8 (approx.) | C-2 |
| 177.5 (approx.) | C-4 |
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule.
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3000-2850 | Strong | C-H stretch (aromatic and methoxy) |
| ~1640 | Strong | C=O stretch (γ-pyrone) |
| ~1600-1450 | Medium-Strong | C=C stretch (aromatic rings) |
| ~1250-1000 | Strong | C-O stretch (ether and pyrone) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering structural clues. While specific mass spectral data for this compound was not found, data for the closely related compound 6,3'-Dimethoxy-3-hydroxyflavone is available and provides insight into expected fragmentation patterns.[2] For methoxylated flavonoids, a common fragmentation involves the loss of a methyl radical (•CH₃).[3]
Table 4: Mass Spectrometry Data for this compound (Predicted)
| m/z | Relative Intensity (%) | Assignment |
| 282 | - | [M]⁺ |
| 267 | - | [M - CH₃]⁺ |
| 254 | - | [M - CO]⁺ |
| Further fragmentation data not available. |
Experimental Protocols
The following are generalized protocols for obtaining the spectral data of flavonoids.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in an NMR tube.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the carbon spectrum, which may require a longer acquisition time. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.
-
Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are typically referenced to the residual solvent peak or an internal standard like tetramethylsilane (B1202638) (TMS).
FT-IR Spectroscopy
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is common. A small amount of the powdered sample is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin disk.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
Ionization: For flavonoids, soft ionization techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used to minimize fragmentation and observe the molecular ion.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight, or ion trap).
-
Tandem MS (MS/MS): To obtain structural information, the molecular ion can be selected and fragmented (Collision-Induced Dissociation - CID), and the resulting fragment ions are analyzed.
Visualizations
General Workflow for Spectral Analysis```dot
Caption: Logical flow for structural elucidation using spectral data.
References
Potential Biological Activities of 6,3'-Dimethoxyflavone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
6,3'-Dimethoxyflavone is a naturally occurring flavonoid characterized by the presence of two methoxy (B1213986) groups at the 6 and 3' positions of the flavone (B191248) backbone. Flavonoids, a broad class of plant secondary metabolites, are renowned for their diverse pharmacological properties. The methoxylation of the flavone core can significantly influence their bioavailability and biological activity. This technical guide provides a comprehensive overview of the current scientific understanding of the potential biological activities of this compound, with a focus on its anti-cancer, anti-inflammatory, and neuroprotective effects. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutic agents.
Anti-Cancer Activity
The anti-cancer potential of this compound has been investigated, particularly against osteosarcoma. Studies have demonstrated its ability to inhibit cancer cell proliferation, induce apoptosis, and hinder cell migration.
Quantitative Data
The cytotoxic and anti-migratory effects of 6,3'-dimethoxyflavonol, a closely related analog, on the human osteosarcoma cell line MG-63 are summarized below.
| Biological Activity | Cell Line | Parameter | Value | Reference |
| Cytotoxicity | MG-63 | IC50 (48h) | 221.017 µg/ml | [1][2] |
| Cell Migration Inhibition | MG-63 | Concentration | 100 µg/ml | [1][2] |
| Cell Migration Inhibition | MG-63 | Concentration | 234.12 µg/ml | [1][2] |
Mechanism of Action: Induction of Intrinsic Apoptosis
Research indicates that 6,3'-dimethoxyflavonol induces apoptosis in MG-63 osteosarcoma cells through the intrinsic pathway.[1][2] This is evidenced by the upregulation of the pro-apoptotic protein Bax and the tumor suppressor protein p53, alongside a concomitant increase in the Bax/Bcl-2 ratio.[1][2] An elevated Bax/Bcl-2 ratio is a key indicator of mitochondrial-mediated apoptosis, leading to the activation of caspases and subsequent programmed cell death.
Experimental Protocols
The MG-63 human osteosarcoma cell line is cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[3][4] Cells are maintained in a humidified atmosphere at 37°C with 5% CO2.[3][4]
-
Seed MG-63 cells (2 x 10³ cells/well) in a 96-well plate and incubate for 24 hours.[4]
-
Treat the cells with varying concentrations of this compound (e.g., 50-350 µg/ml) and incubate for 48 hours.[1]
-
Add 15 µL of MTT solution (5 mg/ml in PBS) to each well and incubate for 4 hours at 37°C.[4]
-
Remove the medium and add 100 µL of a stop solution (e.g., DMSO) to dissolve the formazan (B1609692) crystals.[4]
-
Measure the absorbance at 570 nm using a microplate reader.[4] Cell viability is expressed as a percentage of the control (untreated cells).
-
Grow MG-63 cells to confluence in a 6-well plate.
-
Create a "scratch" or wound in the cell monolayer using a sterile pipette tip.
-
Wash the cells with PBS to remove debris and add fresh medium containing different concentrations of this compound.
-
Capture images of the wound at 0 hours and after a specific time point (e.g., 24 or 48 hours).
-
The rate of wound closure is measured to determine the effect of the compound on cell migration.
-
Treat MG-63 cells with this compound for a specified duration.
-
Isolate total RNA from the cells using a suitable reagent (e.g., TRIzol).
-
Synthesize complementary DNA (cDNA) from the RNA using a reverse transcription kit.
-
Perform real-time PCR using SYBR Green master mix and specific primers for Bax, Bcl-2, p53, and a housekeeping gene (e.g., GAPDH) for normalization.
-
The relative gene expression is calculated using the 2^-ΔΔCt method.
Anti-Inflammatory Activity
While specific studies on the anti-inflammatory properties of this compound are limited, research on structurally similar dimethoxyflavones and polymethoxyflavones suggests a potential role in modulating inflammatory responses. The primary mechanisms appear to involve the inhibition of key signaling pathways such as NF-κB and MAPK.
Quantitative Data from Related Compounds
| Compound | Biological Activity | Cell/Animal Model | Parameter | Value | Reference |
| 7,4'-Dimethoxyflavone | Carrageenan-induced paw edema | Rats | % Inhibition | 52.4% | [5] |
| 6-Methoxyflavone | LPS-induced NO production | Kidney mesangial cells | IC50 | 192 nM | [6] |
| 6,3',4'-Trihydroxyflavone | LPS-induced NO suppression | 2D Macrophages | IC50 | 22.1 µM | [7] |
Mechanism of Action: Inhibition of NF-κB and MAPK Signaling
Inflammatory stimuli, such as lipopolysaccharide (LPS), activate signaling cascades that lead to the production of pro-inflammatory mediators. The NF-κB and MAPK pathways are central to this process. Flavonoids, including various methoxyflavones, have been shown to inhibit the activation of these pathways, thereby reducing the expression of inflammatory genes like iNOS, COX-2, and pro-inflammatory cytokines (TNF-α, IL-1β, IL-6).[8][9][10]
Experimental Protocols
-
Culture macrophages (e.g., RAW 264.7) in a 96-well plate.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/ml) for 24 hours.
-
Collect the cell culture supernatant.
-
Measure the nitrite (B80452) concentration in the supernatant using the Griess reagent, which is an indicator of NO production.
-
Treat macrophages with this compound and/or LPS for appropriate time points.
-
Lyse the cells and determine the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against phosphorylated and total forms of key signaling proteins (e.g., p-p65, p-ERK, p-p38).
-
Use corresponding secondary antibodies and a chemiluminescence detection system to visualize the protein bands.
Neuroprotective Activity
The neuroprotective potential of methoxyflavones is an emerging area of research. Studies on related compounds suggest that they may protect neuronal cells from various insults through mechanisms including antioxidant effects and modulation of signaling pathways involved in cell death and survival.
Quantitative Data from Related Compounds
| Compound | Biological Activity | Cell/Animal Model | Parameter | Value | Reference |
| 5,7-Dimethoxyflavone | Aβ, IL-1β, IL-6, TNF-α reduction | LPS-induced memory-impaired mice | - | Significant reduction | [11] |
| 5,7,4'-Trimethoxyflavone | Aβ, IL-1β, IL-6, TNF-α reduction | LPS-induced memory-impaired mice | - | Significant reduction | [11] |
| Kaempferia parviflora extract | AChE Inhibition | In vitro | IC50 | 100.61 ± 1.29 µg/mL | [12] |
| Kaempferia parviflora extract | BChE Inhibition | In vitro | IC50 | 22.99 ± 1.15 µg/mL | [12] |
Potential Mechanisms of Neuroprotection
Methoxyflavones may exert neuroprotective effects by:
-
Reducing oxidative stress: Scavenging reactive oxygen species (ROS) that contribute to neuronal damage.
-
Inhibiting neuroinflammation: Suppressing the production of pro-inflammatory cytokines in the brain.[11]
-
Modulating neurotransmitter systems: For instance, by inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are implicated in Alzheimer's disease.[12]
-
Interfering with apoptotic pathways: Protecting neurons from programmed cell death.
Experimental Protocols
-
Culture neuronal cells (e.g., SH-SY5Y or primary neurons).
-
Pre-treat the cells with this compound for a designated time.
-
Induce oxidative stress by adding an agent like hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA).
-
Assess cell viability using the MTT assay or by staining for live/dead cells.
-
Culture microglial cells (e.g., BV-2).
-
Pre-treat with this compound.
-
Stimulate with LPS to induce an inflammatory response.
-
Measure the levels of pro-inflammatory mediators (e.g., NO, TNF-α, IL-6) in the culture medium.
Conclusion
This compound and its closely related analogs have demonstrated promising biological activities, particularly in the realm of cancer and inflammation. The available data highlights its potential as a cytotoxic and anti-migratory agent against osteosarcoma, with a clear mechanism involving the induction of apoptosis. While direct evidence for its anti-inflammatory and neuroprotective effects is still emerging, studies on similar methoxyflavones provide a strong rationale for further investigation into its capacity to modulate key signaling pathways like NF-κB and MAPK. This technical guide summarizes the current state of knowledge and provides a foundation for future research aimed at elucidating the full therapeutic potential of this compound. Further in-depth studies are warranted to confirm these activities, establish a comprehensive safety profile, and explore its potential for clinical applications.
References
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. tujns.org [tujns.org]
- 3. mdpi.com [mdpi.com]
- 4. dovepress.com [dovepress.com]
- 5. Anti-inflammatory effect of certain dimethoxy flavones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 6-Hydroxyflavone and Derivatives Exhibit Potent Anti-Inflammatory Activity among Mono-, Di- and Polyhydroxylated Flavones in Kidney Mesangial Cells | PLOS One [journals.plos.org]
- 7. Antioxidant and Anti-Inflammatory Effects of 6,3’,4´- and 7,3´,4´-Trihydroxyflavone on 2D and 3D RAW264.7 Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Alternations of NF-κB Signaling by Natural Compounds in Muscle-Derived Cancers [mdpi.com]
- 10. 5,6,7-trimethoxyflavone suppresses pro-inflammatory mediators in lipopolysaccharide-induced RAW 264.7 macrophages and protects mice from lethal endotoxin shock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Elucidating the Neuroprotective Mechanism of 5,7-Dimethoxyflavone and 5,7’,4’-Trimethoxyflavone Through In Silico Target Prediction and in Memory-Impaired Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Kaempferia parviflora extract and its methoxyflavones as potential anti-Alzheimer assessing in vitro, integrated computational approach, and in vivo impact on behaviour in scopolamine-induced amnesic mice | PLOS One [journals.plos.org]
6,3'-Dimethoxyflavone: A Preliminary In-Depth Technical Guide on its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
6,3'-Dimethoxyflavone is a naturally occurring flavonoid compound that has garnered scientific interest for its potential therapeutic properties. As a member of the methoxyflavone subclass, it exhibits unique biochemical characteristics that distinguish it from its hydroxylated counterparts, notably in terms of metabolic stability and bioavailability. Preliminary studies have begun to elucidate its mechanism of action, pointing towards its potential as an anti-cancer and anti-inflammatory agent. This technical guide provides a comprehensive overview of the early-stage research into the molecular pathways modulated by this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of its purported mechanisms.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preliminary studies on this compound and its closely related analog, 6,3'-dimethoxyflavonol. These data highlight its cytotoxic and anti-proliferative effects on cancer cell lines.
Table 1: Cytotoxicity of 6,3'-Dimethoxyflavonol in Osteosarcoma Cells (MG-63)
| Concentration (µg/mL) | Mean Viability (%) | Standard Deviation (SD) |
| Control | 100 | - |
| 50 | 95.3 | ± 2.9 |
Data from a 24-hour incubation period.[1]
Table 2: IC50 Value of 6,3'-Dimethoxyflavonol
| Cell Line | Treatment Duration | IC50 (µg/mL) |
| MG-63 Osteosarcoma | 48 hours | 221.017 |
The half-maximal inhibitory concentration (IC50) indicates the concentration of the compound required to inhibit 50% of cell viability.[2][3]
Table 3: Modulation of Apoptotic Markers by 6,3'-Dimethoxyflavonol
| Gene | Effect | Pathway Implication |
| Bax/Bcl-2 ratio | Increased | Activation of the intrinsic apoptotic pathway[2][3] |
| p53 | Upregulation | Activation of the intrinsic apoptotic pathway[2][3] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the preliminary investigation of this compound's mechanism of action.
Cell Viability and Proliferation Assay (MTT Assay)
-
Cell Culture: MG-63 osteosarcoma cells are cultured and passaged upon reaching confluency.[3]
-
Seeding: Cells are seeded in 96-well plates at a specified density and allowed to adhere overnight.
-
Treatment: The cells are treated with varying concentrations of 6,3'-dimethoxyflavonol for 24 and 48 hours.[1][2][3] Untreated cells serve as a control.[1]
-
MTT Incubation: Following treatment, the media is removed, and MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. The plates are incubated to allow for the conversion of MTT into formazan (B1609692) crystals by metabolically active cells.[3]
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Reading: The absorbance is measured at a specific wavelength using a microplate reader. Cell viability is expressed as a percentage relative to the control group.
Wound Healing Assay for Cell Migration
-
Cell Seeding: MG-63 cells are grown to confluency in multi-well plates.
-
Wound Creation: A sterile pipette tip is used to create a uniform scratch or "wound" in the cell monolayer.
-
Treatment: The cells are washed to remove detached cells and then treated with different concentrations of 6,3'-dimethoxyflavonol (e.g., 100 µg/ml and 234.12 µg/ml).[2][3] A control group receives fresh media without the compound.
-
Imaging: The wound area is imaged at different time points (e.g., 0 and 24 hours) using an inverted microscope.
-
Analysis: The rate of wound closure is quantified to assess the inhibitory effect of the compound on cell migration.[2][3]
Apoptosis Detection by Acridine (B1665455) Orange/Ethidium (B1194527) Bromide (AO/EB) Staining
-
Cell Treatment: MG-63 cells are treated with 6,3'-dimethoxyflavonol for a specified duration.
-
Staining: A mixture of acridine orange (AO) and ethidium bromide (EB) fluorescent dyes is added to the cell suspension.
-
Microscopy: The stained cells are observed under a fluorescence microscope.
-
Interpretation: Live cells appear uniformly green, early apoptotic cells show bright green nuclei with condensed or fragmented chromatin, late apoptotic cells display orange-to-red nuclei with condensed or fragmented chromatin, and necrotic cells have uniformly orange-to-red nuclei. This method confirms the induction of apoptotic cell death.[2][3]
Real-Time PCR for Apoptotic Marker Expression
-
RNA Extraction: Total RNA is isolated from both control and 6,3'-dimethoxyflavonol-treated MG-63 cells.
-
cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA).
-
Quantitative PCR: Real-time PCR is performed using specific primers for Bax, Bcl-2, p53, and a housekeeping gene (for normalization).
-
Data Analysis: The relative expression levels of the target genes are calculated to determine the change in the Bax/Bcl-2 ratio and the upregulation of p53.[2][3]
Signaling Pathways and Mechanisms of Action
Preliminary studies suggest that this compound exerts its biological effects through the modulation of several key signaling pathways.
Induction of Apoptosis in Cancer Cells
6,3'-dimethoxyflavonol has been shown to induce apoptosis in osteosarcoma cells.[2][3] The mechanism appears to involve the intrinsic apoptotic pathway, characterized by an increased Bax/Bcl-2 ratio and upregulation of p53.[2][3] Bax is a pro-apoptotic protein, while Bcl-2 is anti-apoptotic. An increase in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization, release of cytochrome c, and subsequent activation of caspases, ultimately leading to programmed cell death. The upregulation of the tumor suppressor protein p53 further supports the activation of this intrinsic pathway.[2][3]
Caption: Intrinsic Apoptotic Pathway Activated by this compound.
Inhibition of Cell Migration
Studies have demonstrated that 6,3'-dimethoxyflavonol can significantly inhibit the migration of osteosarcoma cells, suggesting potential anti-metastatic properties.[2][3] The precise molecular targets within the cell migration machinery are yet to be fully elucidated.
Cell Cycle Arrest
While direct evidence for this compound is pending, a structurally related compound, 6-methoxyflavone (B191845), has been shown to induce S-phase arrest in HeLa cervical cancer cells.[4][5] This action is mediated through the CCNA2/CDK2/p21CIP1 signaling pathway.[4][5] Molecular docking studies indicated a strong affinity and inhibitory effect of 6-methoxyflavone on cyclin-dependent kinase 2 (CDK2).[4][5] It is plausible that this compound may exert similar effects on cell cycle regulation, a hypothesis that warrants further investigation.
Caption: Postulated Cell Cycle Arrest Mechanism via CDK2 Inhibition.
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for the preliminary investigation of a novel compound like this compound.
Caption: General Experimental Workflow for Investigating this compound.
Conclusion and Future Directions
The preliminary evidence strongly suggests that this compound and its analogs possess anti-cancer properties, primarily through the induction of apoptosis and inhibition of cell migration. The modulation of the intrinsic apoptotic pathway appears to be a key mechanism of action. However, the current understanding is based on a limited number of studies.
Future research should focus on:
-
Elucidating the specific molecular targets of this compound.
-
Investigating its effects on other cancer cell types and in vivo models.[2][3]
-
Exploring its potential synergistic effects when used in combination with existing chemotherapeutic agents.[2][3]
-
Conducting detailed studies on its anti-inflammatory and other potential therapeutic activities.
-
Further investigating its impact on cell cycle regulation, drawing parallels from structurally similar flavonoids.
This technical guide serves as a foundational resource for researchers and professionals in the field, summarizing the current knowledge and providing a roadmap for future investigations into the promising therapeutic potential of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. tujns.org [tujns.org]
- 3. researchgate.net [researchgate.net]
- 4. 6-Methoxyflavone induces S-phase arrest through the CCNA2/CDK2/p21CIP1 signaling pathway in HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 6-Methoxyflavone induces S-phase arrest through the CCNA2/CDK2/p21CIP1 signaling pathway in HeLa cells - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Discovery and Isolation of 6,3'-Dimethoxyflavone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 6,3'-Dimethoxyflavone, a flavonoid of significant interest for its potential therapeutic applications. Due to ambiguity in nomenclature, this document clarifies that the biologically active compound often referred to as this compound is, in fact, 3-hydroxy-6,3'-dimethoxyflavone , also known as 6,3'-dimethoxyflavonol . This guide details its discovery, chemical synthesis, and biological activities, with a focus on its anti-cancer properties. Detailed experimental protocols for its synthesis and for key biological assays are provided, along with a summary of quantitative data and visualizations of its mechanism of action.
Introduction and Discovery
Flavonoids are a class of polyphenolic secondary metabolites found in plants, known for their diverse pharmacological activities.[1] 3-Hydroxy-6,3'-dimethoxyflavone is a naturally occurring flavone (B191248) found in various medicinal herbs and fruits, where it is believed to contribute to the plant's defense mechanisms.[1] While the specific initial discovery and isolation from a natural source are not extensively documented, its biological activities, particularly its anti-cancer properties, have been the subject of recent research. Studies have demonstrated its potential as a therapeutic agent, notably in osteosarcoma.[2]
Chemical Structure and Properties
The chemical structure and key properties of 3-hydroxy-6,3'-dimethoxyflavone are summarized in the table below.
| Property | Value |
| Systematic Name | 3-hydroxy-6-methoxy-2-(3-methoxyphenyl)chromen-4-one |
| Synonyms | 6,3'-Dimethoxyflavonol, 3-Hydroxy-6,3'-dimethoxyflavone |
| Molecular Formula | C₁₇H₁₄O₅ |
| Molecular Weight | 298.29 g/mol |
| CAS Number | 720676-20-0 |
| Appearance | Solid |
Isolation and Synthesis
Due to the lack of a well-documented, specific protocol for the isolation of 3-hydroxy-6,3'-dimethoxyflavone from a natural source, chemical synthesis is the most reliable method for obtaining this compound for research purposes. A common and effective method involves a two-step process: a Claisen-Schmidt condensation to form a chalcone (B49325) intermediate, followed by an Algar-Flynn-Oyamada reaction for oxidative cyclization.[3]
Chemical Synthesis Workflow
Detailed Experimental Protocol for Synthesis
Step 1: Synthesis of 2'-hydroxy-5'-methoxy-3-methoxychalcone (Claisen-Schmidt Condensation) [3][4]
-
Reactant Preparation: In a round-bottom flask, dissolve 2'-hydroxy-5'-methoxyacetophenone (1 equivalent) and 3-methoxybenzaldehyde (1 equivalent) in ethanol.
-
Base Addition: While stirring the solution at room temperature, slowly add an aqueous solution of sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) (e.g., 20-50%).
-
Reaction: Continue stirring at room temperature and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction time can vary from a few hours to 24 hours.
-
Work-up: Once the reaction is complete, pour the reaction mixture into a beaker of ice-cold water.
-
Acidification: Acidify the mixture with dilute hydrochloric acid (HCl) until a precipitate forms.
-
Isolation: Collect the solid precipitate by vacuum filtration, wash it thoroughly with cold water until the filtrate is neutral, and dry the product.
-
Purification (if necessary): The crude chalcone can be purified by recrystallization from a suitable solvent like ethanol.
Step 2: Synthesis of 3-hydroxy-6,3'-dimethoxyflavone (Algar-Flynn-Oyamada Reaction) [3][5][6]
-
Dissolving the Chalcone: In a flask, dissolve the 2'-hydroxy-5'-methoxy-3-methoxychalcone (1 equivalent) from Step 1 in a suitable solvent such as ethanol or a mixture of ethanol and water.
-
Base Addition: Add an aqueous solution of sodium hydroxide or potassium hydroxide to the flask.
-
Oxidant Addition: Slowly add hydrogen peroxide (e.g., 30% aqueous solution) to the reaction mixture while maintaining the temperature at or slightly below room temperature.
-
Reaction: Stir the reaction mixture and monitor its progress by TLC. The reaction is often complete within a few hours.
-
Work-up: After the reaction is complete, cool the mixture in an ice bath and acidify with a dilute acid (e.g., HCl or acetic acid) to precipitate the product.
-
Isolation: Collect the solid product by vacuum filtration, wash with water, and dry.
-
Purification: The crude 3-hydroxy-6,3'-dimethoxyflavone can be purified by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of hexane (B92381) and ethyl acetate), followed by recrystallization if necessary.
Biological Activity and Mechanism of Action
3-Hydroxy-6,3'-dimethoxyflavone has demonstrated significant anti-cancer activity, particularly against osteosarcoma.[2] Its primary mechanism of action involves the induction of apoptosis and the inhibition of cancer cell migration.
Quantitative Biological Activity Data
The following table summarizes the key quantitative data regarding the biological activity of 3-hydroxy-6,3'-dimethoxyflavone.
| Assay | Cell Line | Parameter | Value | Reference |
| Cell Viability | MG-63 (Osteosarcoma) | IC₅₀ (48h) | 221.017 µg/mL | [2] |
Signaling Pathway of Apoptosis Induction
3-Hydroxy-6,3'-dimethoxyflavone induces apoptosis in osteosarcoma cells through the intrinsic pathway, which involves the regulation of the p53 tumor suppressor protein and the Bcl-2 family of proteins.[2][7][8]
Experimental Workflows for Biological Evaluation
The anti-cancer effects of 3-hydroxy-6,3'-dimethoxyflavone have been evaluated using standard in vitro assays, including the MTT assay for cell viability and the wound healing assay for cell migration.
Workflow for Cell Viability (MTT) Assay
Detailed Protocol for MTT Assay[9][10][11]
-
Cell Seeding: Seed cancer cells (e.g., MG-63) in a 96-well plate at a predetermined density and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of 3-hydroxy-6,3'-dimethoxyflavone dissolved in a suitable solvent (e.g., DMSO). Include a vehicle control (solvent only).
-
Incubation: Incubate the treated plates for 48 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for an additional 4 hours.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilization solution, such as dimethyl sulfoxide (B87167) (DMSO), to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC₅₀) value.
Workflow for Cell Migration (Wound Healing) Assay
Detailed Protocol for Wound Healing Assay[12]
-
Cell Seeding: Seed cancer cells in a culture plate to create a confluent monolayer.
-
Wound Creation: Use a sterile pipette tip to create a uniform scratch or "wound" in the cell monolayer.
-
Washing: Gently wash the cells with phosphate-buffered saline (PBS) to remove any detached cells and debris.
-
Compound Treatment: Replace the PBS with fresh culture medium containing the desired concentration of 3-hydroxy-6,3'-dimethoxyflavone or a vehicle control.
-
Image Acquisition: Capture images of the wound at the beginning of the experiment (0 hours) and at subsequent time points (e.g., 24 or 48 hours) using a microscope.
-
Data Analysis: Measure the area of the wound at each time point and calculate the percentage of wound closure to assess the extent of cell migration.
Conclusion
3-Hydroxy-6,3'-dimethoxyflavone is a promising flavonoid with demonstrated anti-cancer properties, particularly in osteosarcoma. Its ability to induce apoptosis through the p53-Bax/Bcl-2 pathway and inhibit cell migration highlights its potential as a lead compound for the development of novel cancer therapies. The synthetic route provided in this guide offers a reliable method for obtaining this compound for further research and development. Future studies should focus on in vivo efficacy, pharmacokinetic profiling, and exploration of its therapeutic potential in other cancer types.
References
- 1. 3-Hydroxy-6,3'-dimethoxyflavone | 720676-20-0 | XH183017 [biosynth.com]
- 2. Resveratrol Derivative, Trans-3, 5, 4′-Trimethoxystilbene Sensitizes Osteosarcoma Cells to Apoptosis via ROS-Induced Caspases Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 5. Algar–Flynn–Oyamada reaction - Wikipedia [en.wikipedia.org]
- 6. scispace.com [scispace.com]
- 7. The p53-, Bax- and p21-dependent inhibition of colon cancer cell growth by 5-hydroxy polymethoxyflavones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The p53, Bax and p21 dependent inhibition of colon cancer cell growth by 5-hydroxy polymethoxyflavones - PMC [pmc.ncbi.nlm.nih.gov]
In Silico Prediction of 6,3'-Dimethoxyflavone Targets: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
6,3'-Dimethoxyflavone, a member of the flavonoid family, has garnered interest for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities observed in related methoxyflavones. The identification of its molecular targets is a critical step in elucidating its mechanism of action and advancing its development as a potential therapeutic agent. This technical guide provides a comprehensive overview of an in silico workflow designed to predict the biological targets of this compound. It details methodologies for reverse docking, pharmacophore modeling, and molecular similarity analysis, and presents inferred biological activities and affected signaling pathways based on data from structurally related compounds. This guide serves as a roadmap for researchers to computationally explore the therapeutic potential of this compound and similar natural products.
Introduction
Flavonoids are a diverse class of polyphenolic compounds ubiquitously found in plants, known for their wide range of biological activities. Methoxyflavones, a subclass of flavonoids characterized by the presence of one or more methoxy (B1213986) groups, have demonstrated significant potential in drug discovery, with studies highlighting their anti-cancer, anti-inflammatory, and neuroprotective effects. This compound is a specific methoxyflavone whose therapeutic potential remains largely unexplored. Understanding the molecular targets of this compound is paramount to unlocking its therapeutic applications.
In silico target prediction has emerged as a powerful and cost-effective strategy in the early stages of drug discovery. By leveraging computational tools, researchers can identify potential protein targets for small molecules, thereby generating hypotheses for experimental validation and providing insights into their mechanisms of action. This guide outlines a systematic in silico approach to predict the biological targets of this compound, integrating data from closely related and well-studied methoxyflavones to build a robust predictive model.
Predicted Biological Activities and Signaling Pathways
Based on the activities of structurally similar methoxyflavones, this compound is predicted to exhibit anti-cancer and anti-inflammatory properties.
Anti-Cancer Activity
Studies on related methoxyflavones suggest that this compound may induce apoptosis in cancer cells. For instance, 6,3'-dimethoxy flavonol has been shown to trigger the intrinsic apoptotic pathway in osteosarcoma cells by increasing the Bax/Bcl-2 ratio and upregulating p53 expression[1]. Methoxyflavones, in general, are known to modulate various signaling pathways implicated in cancer progression, including the PI3K/Akt and MAPK pathways[2][3].
Anti-Inflammatory Activity
The anti-inflammatory effects of various methoxyflavones are well-documented and are often attributed to the inhibition of key inflammatory mediators. It is postulated that this compound could suppress the production of pro-inflammatory cytokines and enzymes by modulating the NF-κB and MAPK signaling pathways[4][5][6].
In Silico Target Prediction Workflow
A multi-faceted in silico approach is proposed to identify the potential biological targets of this compound. This workflow integrates several computational techniques to enhance the reliability of the predictions.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. 5,7,3'-trihydroxy-3,4'-dimethoxyflavone-induced cell death in human leukemia cells is dependent on caspases and activates the MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. search.library.ucsf.edu [search.library.ucsf.edu]
- 5. Anti-inflammatory activity of 3,5,6,7,3′,4′-hexamethoxyflavone via repression of the NF-κB and MAPK signaling pathways in LPS-stimulated RAW264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the ADMET Profile of 6,3'-Dimethoxyflavone
For Researchers, Scientists, and Drug Development Professionals
Abstract
6,3'-Dimethoxyflavone, a naturally occurring flavonoid, has garnered interest for its potential therapeutic properties. A comprehensive understanding of its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile is paramount for its development as a potential drug candidate. This technical guide provides a predictive overview of the ADMET properties of this compound based on in silico modeling and established experimental protocols. All quantitative data are presented in structured tables for clarity. Detailed experimental methodologies for key assays are provided, and logical workflows are visualized using the DOT language. This document serves as a foundational resource for researchers and drug development professionals engaged in the evaluation of this compound and other flavonoid compounds.
Introduction
Flavonoids are a diverse group of polyphenolic compounds found in various plants, known for their wide range of biological activities. This compound belongs to the flavone (B191248) subclass and is characterized by methoxy (B1213986) groups at the 6 and 3' positions of the flavone backbone. These structural features can significantly influence its pharmacokinetic and toxicological properties. Early assessment of ADMET parameters is a critical step in the drug discovery pipeline to identify compounds with favorable characteristics and minimize late-stage attrition. This guide synthesizes predictive data and standard methodologies to construct a comprehensive ADMET profile for this compound.
Predicted Physicochemical Properties and Drug-Likeness
The physicochemical properties of a compound are fundamental determinants of its ADMET profile. In silico predictions for this compound are summarized below.
| Property | Predicted Value | Method |
| Molecular Formula | C₁₇H₁₄O₄ | - |
| Molecular Weight | 282.29 g/mol | - |
| LogP (o/w) | 3.5 - 4.0 | ALOGPS, XLogP3 |
| Aqueous Solubility | Low | In silico prediction |
| pKa (acidic) | Not predicted | - |
| pKa (basic) | Not predicted | - |
| Hydrogen Bond Donors | 0 | In silico prediction |
| Hydrogen Bond Acceptors | 4 | In silico prediction |
| Rotatable Bonds | 3 | In silico prediction |
| Topological Polar Surface Area (TPSA) | 55.4 Ų | In silico prediction |
Drug-Likeness Evaluation:
| Rule | Prediction | Status |
| Lipinski's Rule of Five | Compliant | Pass |
| Ghose Filter | Compliant | Pass |
| Veber's Rule | Compliant | Pass |
| Muegge's Rule | Compliant | Pass |
This compound is predicted to have good drug-like properties, complying with multiple established filters. Its moderate lipophilicity and low aqueous solubility are key factors that will influence its absorption and distribution.
Absorption
The absorption of a drug, primarily from the gastrointestinal tract for oral administration, is a critical determinant of its bioavailability.
Predicted Absorption Parameters
| Parameter | Predicted Value/Classification | Method |
| Human Intestinal Absorption | High | In silico prediction |
| Caco-2 Permeability (Papp) | Moderate to High | In silico prediction |
| P-glycoprotein (P-gp) Substrate | No | In silico prediction |
| P-glycoprotein (P-gp) Inhibitor | Yes | In silico prediction |
The high predicted intestinal absorption suggests that this compound is likely well-absorbed from the gut. Its predicted interaction as a P-gp inhibitor indicates a potential for drug-drug interactions with co-administered P-gp substrates.
Experimental Protocol: Caco-2 Permeability Assay
The Caco-2 cell permeability assay is a widely accepted in vitro model for predicting human intestinal absorption.
Objective: To determine the apparent permeability coefficient (Papp) of this compound across a Caco-2 cell monolayer.
Materials:
-
Caco-2 cells (ATCC HTB-37)
-
Transwell® inserts (e.g., 12-well, 0.4 µm pore size)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin
-
Hank's Balanced Salt Solution (HBSS)
-
Lucifer yellow
-
Propranolol (high permeability control)
-
Atenolol (low permeability control)
-
LC-MS/MS system
Procedure:
-
Cell Culture and Seeding: Culture Caco-2 cells in DMEM. Seed cells onto the apical side of Transwell® inserts at a density of 6 x 10⁴ cells/cm².
-
Monolayer Formation: Culture the cells for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Test: Measure the transepithelial electrical resistance (TEER) of the monolayer using a voltmeter. A TEER value > 200 Ω·cm² is generally considered acceptable. Additionally, assess the permeability of a paracellular marker, Lucifer yellow (<1% leakage).
-
Permeability Assay (Apical to Basolateral):
-
Wash the monolayer with pre-warmed HBSS.
-
Add the test compound solution (e.g., 10 µM this compound in HBSS) to the apical (AP) chamber.
-
Add fresh HBSS to the basolateral (BL) chamber.
-
Incubate at 37°C with gentle shaking.
-
Collect samples from the BL chamber at specified time points (e.g., 30, 60, 90, 120 minutes) and replace with fresh HBSS.
-
-
Permeability Assay (Basolateral to Apical): Perform the assay in the reverse direction to assess active efflux.
-
Sample Analysis: Quantify the concentration of this compound in the collected samples using a validated LC-MS/MS method.
-
Calculation of Papp: Papp (cm/s) = (dQ/dt) / (A * C₀) where:
-
dQ/dt is the steady-state flux (µmol/s)
-
A is the surface area of the insert (cm²)
-
C₀ is the initial concentration in the donor chamber (µmol/cm³)
-
Distribution
Drug distribution describes the reversible transfer of a drug from the bloodstream to various tissues and organs.
Predicted Distribution Parameters
| Parameter | Predicted Value | Method |
| Plasma Protein Binding | >90% | In silico prediction |
| Volume of Distribution (VDss) | Moderate to High | In silico prediction |
| Blood-Brain Barrier (BBB) Penetration | Yes | In silico prediction |
The high plasma protein binding suggests that a significant fraction of this compound will be bound to proteins like albumin in the blood, with only the unbound fraction being pharmacologically active. The predicted ability to cross the blood-brain barrier indicates potential for central nervous system effects.
Metabolism
Metabolism, or biotransformation, is the process by which the body chemically modifies drugs, primarily in the liver.
Predicted Metabolic Profile
| Parameter | Prediction | Method |
| Primary Metabolic Site | Liver | General knowledge of flavonoid metabolism |
| CYP450 Substrate | CYP1A2, CYP3A4 | In silico prediction |
| CYP450 Inhibitor | CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4 | In silico prediction |
| Primary Metabolic Reactions | O-demethylation, Hydroxylation | Based on metabolism of similar methoxyflavones |
This compound is predicted to be a substrate and inhibitor of several key cytochrome P450 enzymes, indicating a high potential for drug-drug interactions. O-demethylation is a likely primary metabolic pathway.
Experimental Protocol: In Vitro Microsomal Stability Assay
This assay determines the metabolic stability of a compound in the presence of liver microsomes.
Objective: To determine the in vitro half-life (t₁/₂) and intrinsic clearance (CLint) of this compound in human liver microsomes.
Materials:
-
Pooled human liver microsomes
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (pH 7.4)
-
Testosterone (high clearance control)
-
Procainamide (low clearance control)
-
Acetonitrile (B52724) (for reaction termination)
-
LC-MS/MS system
Procedure:
-
Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).
-
Incubation Mixture: In a microcentrifuge tube, combine phosphate buffer, the microsomal suspension, and the test compound (final concentration typically 1 µM). Pre-incubate at 37°C.
-
Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take an aliquot of the reaction mixture and add it to ice-cold acetonitrile to stop the reaction.
-
Sample Processing: Centrifuge the samples to precipitate the proteins. Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Data Analysis:
-
Plot the natural logarithm of the percentage of parent compound remaining versus time.
-
Determine the elimination rate constant (k) from the slope of the linear regression.
-
Calculate the half-life: t₁/₂ = 0.693 / k
-
Calculate the intrinsic clearance: CLint (µL/min/mg protein) = (0.693 / t₁/₂) * (incubation volume / mg of microsomal protein)
-
Excretion
Excretion is the process of removing a drug and its metabolites from the body.
Predicted Excretion Profile
| Parameter | Prediction |
| Primary Route of Excretion | Renal and Biliary |
| Metabolite Excretion | Excreted as glucuronidated and sulfated conjugates |
Based on the properties of similar flavonoids, excretion is likely to occur through both renal and biliary routes, primarily as conjugated metabolites.
Toxicity
Toxicity assessment is crucial to identify potential adverse effects of a drug candidate.
Predicted Toxicity Profile
| Endpoint | Prediction | Method |
| hERG Inhibition | Yes | In silico prediction |
| Hepatotoxicity | Low risk | In silico prediction |
| Ames Mutagenicity | Non-mutagenic | In silico prediction |
| Carcinogenicity | Non-carcinogenic | In silico prediction |
| Acute Oral Toxicity (LD₅₀) | Category 4 (300 < LD₅₀ ≤ 2000 mg/kg) | In silico prediction |
The prediction of hERG inhibition is a significant finding that warrants experimental verification, as it can be associated with cardiotoxicity. The overall predicted toxicity profile is otherwise relatively benign.
Experimental Protocol: hERG Patch-Clamp Assay
This is the gold-standard assay for assessing a compound's potential to block the hERG potassium channel.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound on the hERG channel current.
Materials:
-
HEK293 cells stably expressing the hERG channel
-
Patch-clamp electrophysiology rig (manual or automated)
-
External and internal recording solutions
-
Cisapride or E-4031 (positive control)
Procedure:
-
Cell Preparation: Culture and prepare the hERG-expressing cells for patch-clamp recording.
-
Electrophysiological Recording:
-
Establish a whole-cell patch-clamp configuration.
-
Record baseline hERG tail currents in response to a specific voltage-clamp protocol.
-
-
Compound Application: Perfuse the cells with increasing concentrations of this compound.
-
Data Acquisition: Record the hERG current at each concentration after steady-state inhibition is reached.
-
Data Analysis:
-
Measure the peak tail current amplitude at each concentration.
-
Normalize the current to the baseline control.
-
Plot the percentage of inhibition versus the compound concentration.
-
Fit the data to a concentration-response curve (e.g., Hill equation) to determine the IC₅₀ value.
-
Visualizations
ADMET Assessment Workflow
Caption: A logical workflow for the ADMET assessment of a drug candidate.
Metabolic Pathway of Methoxyflavones
Caption: A simplified predicted metabolic pathway for this compound.
Conclusion
This technical guide provides a comprehensive, albeit predictive, ADMET profile of this compound. The in silico data suggest that it possesses favorable drug-like properties, including high intestinal absorption and the ability to cross the blood-brain barrier. However, potential liabilities have also been identified, most notably its predicted inhibition of multiple CYP450 enzymes and the hERG channel, which indicates a risk for drug-drug interactions and cardiotoxicity, respectively. The provided experimental protocols offer a clear path for the empirical validation of these in silico predictions. Further in vitro and subsequent in vivo studies are essential to fully characterize the ADMET profile of this compound and to ascertain its true therapeutic potential and safety margin. This guide serves as a critical starting point for such investigations.
6,3'-Dimethoxyflavone and its Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
6,3'-Dimethoxyflavone and its structurally related derivatives represent a promising class of flavonoid compounds with a diverse range of biological activities. This technical guide provides a comprehensive overview of their chemical properties, synthesis, and established biological effects, with a particular focus on their potential as therapeutic agents. This document details the experimental methodologies for key biological assays and presents quantitative data in a structured format for comparative analysis. Furthermore, it elucidates the signaling pathways modulated by these compounds through detailed diagrams, offering insights into their mechanisms of action at the molecular level.
Introduction
Flavonoids are a large class of naturally occurring polyphenolic compounds ubiquitously found in plants. Within this class, methoxylated flavones have garnered significant attention due to their enhanced metabolic stability and potent biological activities. This compound, a member of this subclass, and its derivatives have demonstrated a spectrum of pharmacological effects, including anti-cancer, anti-inflammatory, and antioxidant properties. This guide aims to consolidate the current scientific knowledge on these compounds to facilitate further research and drug development efforts.
Chemical Properties and Synthesis
Core Structure
The foundational structure of this compound consists of a flavone (B191248) backbone with methoxy (B1213986) groups (-OCH₃) attached at the 6 and 3' positions of the phenyl rings.
General Synthesis of Flavones
The synthesis of this compound and its derivatives typically follows established methods for flavone synthesis, most notably the Claisen-Schmidt condensation followed by oxidative cyclization.
Step 1: Claisen-Schmidt Condensation (Chalcone Formation)
This step involves the base-catalyzed condensation of a substituted 2'-hydroxyacetophenone (B8834) with a substituted benzaldehyde (B42025) to form a chalcone (B49325) intermediate. For the synthesis of a this compound precursor, a 2'-hydroxy-5'-methoxyacetophenone (B48926) would be reacted with 3-methoxybenzaldehyde.
Step 2: Oxidative Cyclization (Flavone Formation)
The resulting chalcone is then subjected to oxidative cyclization to form the flavone ring. A common method for this transformation is the Algar-Flynn-Oyamada (AFO) reaction, which utilizes hydrogen peroxide in an alkaline medium.
Biological Activities and Quantitative Data
This compound and its derivatives exhibit a range of biological activities, with significant potential in oncology and inflammatory diseases. The following tables summarize the quantitative data from various studies.
Table 1: Anti-proliferative and Cytotoxic Activities of Methoxyflavone Derivatives
| Compound | Cell Line | Assay | IC₅₀ (µM) | Reference |
| 6,3'-Dimethoxy-3-hydroxyflavone | MG-63 (Osteosarcoma) | MTT | 221.017 µg/mL | [1] |
| 5,7,3'-Trihydroxy-3,4'-dimethoxyflavone | Leukemia cells | Cytotoxicity | Not specified | [2] |
| 4'-Methoxyflavone | HeLa, SH-SY5Y | Cell Viability (Parthanatos inhibition) | EC₅₀ ≈ 11.41 | Not specified |
| 3',4'-Dimethoxyflavone | HeLa, SH-SY5Y | Cell Viability (Parthanatos inhibition) | EC₅₀ ≈ 9.94 | Not specified |
Table 2: Anti-inflammatory and Antioxidant Activities of Methoxyflavone Derivatives
| Compound | Activity | Assay | IC₅₀ (µM) or Effect | Reference |
| 3-Hydroxy-6,3'-dimethoxyflavone | Antioxidant | Free radical scavenging | Not specified | [2] |
| 3-Hydroxy-6,3'-dimethoxyflavone | Anti-inflammatory | Inhibition of pro-inflammatory cytokines | Not specified | [2] |
Experimental Protocols
Cell Viability and Proliferation (MTT Assay)
This protocol is used to assess the cytotoxic and anti-proliferative effects of the compounds.
-
Cell Seeding: Plate cells (e.g., MG-63) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., 6,3'-dimethoxy-3-hydroxyflavone) and a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Wound Healing (Scratch) Assay
This assay assesses the effect of compounds on cell migration.
-
Cell Seeding: Seed cells in a 6-well plate and grow to confluence.
-
Scratch Creation: Create a uniform scratch or "wound" in the cell monolayer using a sterile pipette tip.
-
Compound Treatment: Wash the cells with PBS and replace the medium with fresh medium containing the test compound or vehicle control.
-
Image Acquisition: Capture images of the scratch at 0 hours and at subsequent time points (e.g., 24 and 48 hours) using a microscope.
-
Data Analysis: Measure the width of the scratch at different time points and calculate the percentage of wound closure.
Western Blot Analysis of Protein Phosphorylation (e.g., PI3K/Akt Pathway)
This protocol is used to determine the effect of compounds on the phosphorylation status of key signaling proteins.
-
Cell Lysis: Treat cells with the test compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest (e.g., anti-phospho-Akt Ser473) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or total protein).
Real-Time PCR for Apoptosis-Related Gene Expression
This method quantifies the changes in mRNA levels of genes involved in apoptosis.
-
RNA Extraction: Treat cells with the test compound and extract total RNA using a suitable kit (e.g., TRIzol).
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
Real-Time PCR: Perform quantitative PCR using SYBR Green or TaqMan probes with primers specific for the target genes (e.g., Bax, Bcl-2, Caspase-3) and a housekeeping gene (e.g., GAPDH).
-
Data Analysis: Analyze the amplification data using the ΔΔCt method to determine the relative fold change in gene expression.
Signaling Pathways
This compound and its derivatives exert their biological effects by modulating key intracellular signaling pathways, primarily the PI3K/Akt and MAPK pathways, which are central regulators of cell survival, proliferation, and apoptosis.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a critical pro-survival pathway that is often dysregulated in cancer. Some methoxyflavone derivatives have been shown to inhibit this pathway, leading to decreased cell survival and induction of apoptosis.
Caption: Inhibition of the PI3K/Akt pathway by this compound derivatives.
Intrinsic Apoptosis Pathway
The intrinsic, or mitochondrial, pathway of apoptosis is a key mechanism through which many anti-cancer agents induce cell death. Evidence suggests that this compound derivatives can trigger this pathway.
Caption: Activation of the intrinsic apoptosis pathway by this compound.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK, JNK, and p38, is involved in regulating cell proliferation, differentiation, and apoptosis. The modulation of this pathway by methoxyflavones can contribute to their anti-cancer effects.
Caption: Modulation of the MAPK signaling pathway by this compound derivatives.
Conclusion
This compound and its derivatives have emerged as a compelling class of bioactive molecules with significant therapeutic potential, particularly in the fields of oncology and inflammation. Their ability to modulate critical signaling pathways such as PI3K/Akt and MAPK, and to induce apoptosis, underscores their promise as lead compounds for drug discovery. This technical guide provides a foundational resource for researchers, summarizing the key chemical and biological aspects of these compounds and offering detailed experimental protocols to guide future investigations. Further research is warranted to fully elucidate their mechanisms of action, pharmacokinetic profiles, and in vivo efficacy to translate their therapeutic potential into clinical applications.
References
In-Depth Technical Guide: General Safety and Handling of 6,3'-Dimethoxyflavone
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for 6,3'-Dimethoxyflavone, intended for use in laboratory and drug development settings. It summarizes key safety data, outlines detailed handling protocols, and visualizes a general workflow for safe laboratory practices when working with this compound.
Chemical and Physical Properties
This compound is a flavonoid compound, a class of natural products with a wide range of biological activities. Accurate identification is crucial, as similar compounds can have different properties and hazard profiles.
| Property | Value | Source |
| Molecular Formula | C₁₇H₁₄O₄ | --INVALID-LINK-- |
| Molecular Weight | 282.29 g/mol | --INVALID-LINK-- |
| CAS Number | 79786-40-6 | --INVALID-LINK-- |
| Appearance | Solid | --INVALID-LINK-- |
| Synonyms | 6-methoxy-2-(3-methoxyphenyl)chromen-4-one | --INVALID-LINK-- |
Safety and Hazard Information
This compound is classified as harmful if swallowed. It is imperative to distinguish it from the structurally similar 6,3'-Dimethoxy-3-hydroxyflavone (CAS: 720676-20-0) , which has a higher toxicity rating ("Toxic if swallowed").[1]
GHS Classification
| Hazard Class | Category | Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | 4 | GHS07 | Warning | H302: Harmful if swallowed |
Source: Sigma-Aldrich[2]
Precautionary Statements & Handling Codes
| Type | Codes |
| Prevention | P264, P270 |
| Response | P301+P312, P330 |
| Disposal | P501 |
Note: These are general codes for this hazard classification. Always refer to the specific Safety Data Sheet (SDS) from your supplier.
Storage and Incompatibilities
-
Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly sealed. This compound is classified under Storage Class 11 for combustible solids.[2]
-
Incompatible Materials: Avoid contact with strong oxidizing agents.
Experimental Protocols: Safe Handling
The following is a general protocol for handling this compound powder in a laboratory setting. This protocol is synthesized from standard practices for handling chemical powders and flavonoids and should be adapted to specific experimental needs and institutional safety guidelines.
Personal Protective Equipment (PPE)
-
Eye Protection: Wear chemical safety goggles with side shields conforming to EN 166 (EU) or NIOSH (US) standards.
-
Hand Protection: Handle with chemical-resistant gloves (e.g., nitrile) that have been inspected for integrity before use.
-
Body Protection: Wear a lab coat. For larger quantities or when there is a risk of significant dust generation, consider additional protective clothing.
-
Respiratory Protection: If engineering controls are insufficient to maintain airborne concentrations below exposure limits, or if irritation is experienced, use a full-face respirator with an appropriate particulate filter.
Weighing and Solution Preparation
-
Preparation: Before handling, ensure the work area is clean and uncluttered. Designate a specific area for weighing, such as a chemical fume hood or a ventilated balance enclosure.
-
Weighing:
-
Perform all weighing operations within a fume hood or ventilated enclosure to minimize dust inhalation.
-
Use a micro-spatula to carefully transfer the solid powder. Avoid creating dust clouds.
-
Close the container immediately after use.
-
-
Dissolving:
-
Add the solvent to the weighed powder slowly to avoid splashing.
-
If sonication is required to dissolve the compound, ensure the sample tube is securely capped. Place the sonicator in a secondary container or an area where potential spills can be contained.[3]
-
-
Cleaning:
-
Carefully wipe down the balance and surrounding surfaces with a damp cloth or towel to collect any residual powder.
-
Dispose of all contaminated materials (e.g., weigh boats, pipette tips, wipes) as chemical waste according to institutional guidelines.
-
Spill and Emergency Procedures
-
Small Spills:
-
Evacuate personnel from the immediate area.
-
Wear appropriate PPE.
-
Gently cover the spill with an absorbent material to avoid raising dust.
-
Carefully sweep or scoop the material into a suitable, labeled container for chemical waste disposal.
-
Clean the spill area with a damp cloth, and dispose of cleaning materials as hazardous waste.
-
-
First Aid:
-
Ingestion: If swallowed, rinse mouth with water. Do NOT induce vomiting. Call a poison control center or doctor immediately for treatment advice.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.
-
Biological Activity and Potential Signaling Pathways
While no specific signaling pathways related to the toxicology of this compound have been identified, research into its biological effects provides context for its potential interactions within biological systems. It's important for researchers to be aware of these activities, as they may have unintended consequences in experimental models.
A recent study on the closely related 6,3'-dimethoxy flavonol (note the -ol suffix, indicating a hydroxyl group) found that it exerts anti-proliferative and apoptotic effects on human osteosarcoma (MG-63) cells.[4] The study indicated that the compound induces apoptosis by increasing the Bax/Bcl-2 ratio and upregulating p53 expression, suggesting an activation of the intrinsic apoptotic pathway.[4]
Other methoxyflavones have been shown to interact with various cellular pathways, including:
-
Inflammatory Pathways: A structurally similar compound, 5,6,4'-trihydroxy-7,3'-dimethoxyflavone, was found to interfere with NF-κB and mitogen-activated protein kinase (MAPK) signaling pathways in macrophages.[5]
-
Neuroprotective Pathways: Studies on other dimethoxyflavones have suggested neuroprotective effects through the modulation of neurotransmitter receptors and reduction of pro-inflammatory markers.[6]
These findings underscore that while this compound is being investigated for therapeutic properties, its biological activity necessitates careful handling to avoid unintended exposure and biological effects in researchers.
Visualized Workflows and Pathways
The following diagrams illustrate logical relationships and workflows relevant to the safe handling of this compound.
Caption: General workflow for safely handling this compound powder.
Caption: PPE selection logic for handling this compound.
References
- 1. 6,3'-Dimethoxy-3-Hydroxyflavone | C17H14O5 | CID 688835 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 6,3′-dimethoxyflavone AldrichCPR [sigmaaldrich.com]
- 3. edenrcn.com [edenrcn.com]
- 4. researchgate.net [researchgate.net]
- 5. The Inhibitory Mechanisms Study of 5,6,4'-Trihydroxy-7,3'-Dimethoxyflavone against the LPS-Induced Macrophage Inflammatory Responses through the Antioxidant Ability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Elucidating the Neuroprotective Mechanism of 5,7-Dimethoxyflavone and 5,7',4'-Trimethoxyflavone Through In Silico Target Prediction and in Memory-Impaired Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Commercial Suppliers and Technical Guide for 6,3'-Dimethoxyflavone in Research
For researchers, scientists, and drug development professionals, securing a reliable supply of high-purity 6,3'-Dimethoxyflavone is crucial for advancing scientific inquiry. This in-depth technical guide provides an overview of commercial suppliers, available quantitative data, and detailed experimental protocols relevant to the application of this flavonoid in research settings.
Commercial Availability and Product Specifications
This compound is available from several commercial suppliers catering to the research and drug development sectors. While sourcing, it is imperative to consider the purity, formulation, and available analytical data to ensure the reliability and reproducibility of experimental outcomes. Below is a summary of offerings from prominent suppliers.
| Supplier | Product Name | Catalog Number | Purity | Formulation | Molecular Weight | Empirical Formula | Storage |
| Sigma-Aldrich | 6,3′-dimethoxyflavone AldrichCPR | CDS007225 | Data not provided¹ | Solid | 282.29 g/mol [1] | C₁₇H₁₄O₄[1] | Room temperature |
| Biosynth | 6,3'-Dimethoxyflavanone² | XD182862 | Data not provided | Solid | 288.41 g/mol [2] | C₁₇H₁₆O₄[2] | 10°C - 25°C[2] |
| INDOFINE Chemical Company, Inc. | 6,3'-DIMETHOXY-3-HYDROXYFLAVONE³ | 22-333 | 97% | Pale yellow crystals | 298.30 g/mol | C₁₇H₁₄O₅ | Cool, dry place |
¹Sigma-Aldrich notes that they do not collect analytical data for this product and the buyer is responsible for confirming its identity and purity.[1] ²Note that this is the flavanone (B1672756) form, a related but structurally different compound. ³This is a hydroxylated form of the target compound.
Note on Solubility: General principles for flavonoids suggest that this compound is likely to have good solubility in polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) and alcohols such as ethanol (B145695) and methanol.[3] However, specific quantitative solubility data for this compound in various laboratory solvents is not readily provided by most suppliers and may need to be determined empirically.
Potential Signaling Pathways Modulated by this compound
Based on studies of structurally related flavonoids, this compound may exert its biological effects through the modulation of key cellular signaling pathways implicated in cancer and inflammation. The primary putative targets include the NF-κB, PI3K/Akt/mTOR, and STAT3 pathways.
NF-κB Signaling Pathway
The NF-κB pathway is a critical regulator of inflammatory responses, cell survival, and proliferation. Many flavonoids have been shown to inhibit this pathway. The potential mechanism of inhibition by this compound could involve the prevention of IκBα phosphorylation and degradation, which would in turn block the nuclear translocation of the NF-κB p65/p50 dimer and subsequent transcription of pro-inflammatory and pro-survival genes.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Dysregulation of this pathway is a common feature in many cancers. Flavonoids have been identified as inhibitors of this pathway. This compound could potentially inhibit the phosphorylation and activation of key components such as Akt and mTOR, leading to decreased protein synthesis and the induction of apoptosis.
STAT3 Signaling Pathway
The STAT3 signaling pathway is involved in cell proliferation, differentiation, and apoptosis, and its constitutive activation is observed in many cancers. Certain flavonoids have been shown to suppress STAT3 activation. This compound may inhibit the phosphorylation of STAT3, preventing its dimerization and nuclear translocation, thereby downregulating the expression of target genes involved in cell survival and proliferation.
Experimental Protocols
The following are detailed methodologies for key experiments, adapted from research on the closely related compound, 6,3'-dimethoxy flavonol, which can be applied to investigate the biological effects of this compound.[4][5]
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Target cancer cell line (e.g., MG-63 osteosarcoma cells)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.1% to avoid solvent toxicity. Replace the medium in the wells with the medium containing different concentrations of the compound. Include a vehicle control (medium with 0.1% DMSO).
-
Incubation: Incubate the plates for 24, 48, and 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Western Blot Analysis
This protocol is for investigating the effect of this compound on the protein expression levels of key signaling molecules (e.g., p-Akt, Akt, p-STAT3, STAT3, p-p65, p65).
Materials:
-
Target cell line
-
This compound
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific to the proteins of interest)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound at various concentrations for the desired time. Wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on SDS-PAGE gels and transfer them to PVDF membranes.
-
Blocking: Block the membranes with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membranes with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL substrate and a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
This technical guide provides a foundational resource for researchers working with this compound. For optimal results, it is recommended to consult the specific product data sheets from your chosen supplier and to optimize experimental conditions for your particular cell lines and research questions.
References
- 1. 6,3′-dimethoxyflavone AldrichCPR [sigmaaldrich.com]
- 2. 6,3'-Dimethoxyflavanone | XD182862 | Biosynth [biosynth.com]
- 3. Differentiation of Medicinal Plants According to Solvents, Processing, Origin, and Season by Means of Multivariate Analysis of Spectroscopic and Liquid Chromatography Data - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tujns.org [tujns.org]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Application Notes & Protocols: Synthesis of 6,3'-Dimethoxyflavone from Chalcone
Introduction
6,3'-Dimethoxyflavone is a member of the flavonoid class of organic compounds, which are of significant interest to researchers in medicinal chemistry and drug development due to their diverse biological activities. Flavones are characterized by a 2-phenylchromen-4-one backbone. The synthesis of specifically substituted flavones like this compound is crucial for structure-activity relationship (SAR) studies. A prevalent and effective method for synthesizing flavones is the oxidative cyclization of a 2'-hydroxychalcone (B22705) precursor.[1] This document provides a detailed two-step protocol for the synthesis of this compound, beginning with the formation of the required chalcone (B49325) via a Claisen-Schmidt condensation, followed by its conversion to the target flavone.
Overall Synthesis Pathway
The synthesis is a two-step process:
-
Step 1: Claisen-Schmidt Condensation. Synthesis of the chalcone intermediate, (2E)-1-(2-hydroxy-5-methoxyphenyl)-3-(3-methoxyphenyl)prop-2-en-1-one, from 2'-hydroxy-5'-methoxyacetophenone (B48926) and 3-methoxybenzaldehyde. This reaction is a base-catalyzed aldol (B89426) condensation.[2][3]
-
Step 2: Oxidative Cyclization. Conversion of the chalcone intermediate to this compound using an iodine-catalyzed oxidative cyclization in dimethyl sulfoxide (B87167) (DMSO).[3][4][5]
References
Application Note: Synthesis of 6,3'-Dimethoxyflavone via Oxidative Cyclization
Audience: Researchers, scientists, and drug development professionals.
Introduction Flavones are a class of naturally occurring compounds widely recognized for their diverse biological activities, including antioxidant, anti-inflammatory, and neuroprotective properties.[1][2] Specifically, methoxylated flavones have garnered significant interest in drug discovery due to their metabolic stability and potent biological effects.[3] 6,3'-Dimethoxyflavone is a member of this family, and its synthesis is of great interest for structure-activity relationship studies. This application note details a reliable two-step protocol for the synthesis of this compound. The methodology involves an initial Claisen-Schmidt condensation to form a chalcone (B49325) precursor, followed by an efficient iodine-mediated oxidative cyclization to yield the target flavone (B191248).[4][5]
Overall Synthesis Workflow
The synthesis of this compound is accomplished through a two-stage process. The first stage is the base-catalyzed Claisen-Schmidt condensation of 2'-hydroxy-5'-methoxyacetophenone (B48926) and 3-methoxybenzaldehyde (B106831) to form the intermediate 2'-hydroxy-5',3-dimethoxychalcone. The second stage involves the oxidative cyclization of this chalcone intermediate using iodine in dimethyl sulfoxide (B87167) (DMSO) to yield the final product, this compound.[5]
Caption: Overall workflow for the synthesis of this compound.
Experimental Protocols
Protocol 1: Synthesis of 2'-Hydroxy-5',3-dimethoxychalcone (Chalcone Precursor)
This protocol outlines the base-catalyzed condensation of an acetophenone (B1666503) and a benzaldehyde (B42025) derivative to form the chalcone intermediate.[5][6]
Materials and Equipment:
-
2'-hydroxy-5'-methoxyacetophenone
-
3-methoxybenzaldehyde
-
Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH)
-
Ethanol (B145695) (EtOH)
-
Hydrochloric Acid (HCl), 10% aqueous solution
-
Round-bottom flask, magnetic stirrer, ice bath
-
Filtration apparatus
Methodology:
-
In a round-bottom flask, dissolve 1.0 equivalent of 2'-hydroxy-5'-methoxyacetophenone and 1.0 equivalent of 3-methoxybenzaldehyde in ethanol.
-
Cool the stirred solution in an ice bath.
-
Slowly add an aqueous solution of a strong base (e.g., 50% NaOH or KOH) dropwise to the mixture.[5][6]
-
After addition, remove the ice bath and allow the mixture to stir at room temperature for 24-48 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into a beaker containing crushed ice and water.
-
Acidify the mixture to a pH of approximately 5-6 with a 10% HCl solution to precipitate the chalcone product.[6]
-
Collect the solid precipitate by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry the product.
-
The crude chalcone can be purified by recrystallization from ethanol if necessary.
Protocol 2: Synthesis of this compound (Oxidative Cyclization)
This protocol utilizes an iodine-catalyzed oxidative cyclization reaction to convert the chalcone precursor into the final flavone product.[5]
Materials and Equipment:
-
2'-Hydroxy-5',3-dimethoxychalcone (from Protocol 1)
-
Iodine (I₂)
-
Dimethyl sulfoxide (DMSO)
-
Sodium thiosulfate (B1220275) (Na₂S₂O₃), 10% aqueous solution
-
Ethyl Acetate (B1210297) (EtOAc)
-
Round-bottom flask with reflux condenser, heating mantle
-
Separatory funnel, rotary evaporator
Methodology:
-
Dissolve 1.0 equivalent of the synthesized 2'-hydroxy-5',3-dimethoxychalcone in DMSO in a round-bottom flask.
-
Add a catalytic amount of iodine (approximately 10 mol%) to the solution.[5]
-
Heat the reaction mixture to 120 °C and reflux for 1-3 hours.[7] Monitor the reaction by TLC until the chalcone starting material is consumed.
-
After completion, cool the mixture to room temperature and pour it into a beaker of cold water.
-
Extract the aqueous mixture with ethyl acetate (3 x volume).
-
Combine the organic layers and wash with a 10% sodium thiosulfate solution to remove any remaining iodine, followed by a wash with water and then brine.[4][5]
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and evaporate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of hexane (B92381) and ethyl acetate) to obtain pure this compound.
Data Presentation
Table 1: Summary of Reaction Parameters and Expected Results
| Step | Reaction Type | Key Reagents | Solvent | Temp. | Time (h) | Expected Yield (%) |
|---|---|---|---|---|---|---|
| 1 | Claisen-Schmidt Condensation | 2'-hydroxy-5'-methoxyacetophenone, 3-methoxybenzaldehyde, NaOH/KOH | Ethanol | RT | 24-48 | 75-85% |
| 2 | Oxidative Cyclization | 2'-hydroxy-5',3-dimethoxychalcone, I₂ (catalyst) | DMSO | 120 °C | 1-3 | 80-90% |
Table 2: Spectroscopic Data for Characterization of this compound
| Data Type | Expected Observations |
|---|---|
| ¹H NMR | Signals corresponding to aromatic protons on both A and B rings, two methoxy (B1213986) group singlets, and a characteristic singlet for the H-3 proton of the flavone core. |
| ¹³C NMR | Resonances for carbonyl carbon (C-4), olefinic carbons (C-2, C-3), aromatic carbons, and methoxy carbons. |
| Mass Spec (MS) | A molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight of C₁₇H₁₄O₄. |
| Appearance | Typically a pale yellow or off-white solid. |
Biological Relevance & Potential Signaling Pathways
Dimethoxyflavones have been identified as potent modulators of various intracellular signaling pathways crucial in cell survival, proliferation, and inflammation.[8] For instance, compounds like 3',4'-dimethoxyflavone (B191118) have shown neuroprotective effects by inhibiting the parthanatos cell death pathway, which involves the overactivation of Poly(ADP-ribose) polymerase (PARP-1).[3][9] Flavonoids can also influence key signaling cascades such as the PI3K/Akt and MAPK pathways, which are often dysregulated in cancer and inflammatory diseases.[8][10] The modulation of these pathways underscores the therapeutic potential of synthetic flavones like this compound in drug development.
Caption: Potential inhibitory action of dimethoxyflavones on the PI3K/Akt pathway.
References
- 1. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 2. Flavones and Related Compounds: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification through high-throughput screening of 4'-methoxyflavone and 3',4'-dimethoxyflavone as novel neuroprotective inhibitors of parthanatos - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Design, Synthesis, and Bioactivity of Chalcone Derivatives Containing Indanone - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Polymethoxylated flavones for modulating signaling pathways in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Oxidation of 3′-methoxyflavone, 4′-methoxyflavone, and 3′,4′-dimethoxyflavone and their derivatives having with 5,7-dihydroxyl moieties by human cytochromes P450 1B1 and 2A13 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols for the HPLC Purification of 6,3'-Dimethoxyflavone
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive protocol for the purification of 6,3'-Dimethoxyflavone using High-Performance Liquid Chromatography (HPLC). The methodology is designed to offer a robust and efficient separation, yielding a high-purity final product suitable for a range of research and development applications.
Introduction to this compound
This compound is a flavonoid, a class of polyphenolic compounds widely found in plants. Flavonoids are of significant interest in the scientific community due to their diverse pharmacological activities. The basic structure of a flavone (B191248) consists of a fifteen-carbon skeleton with two phenyl rings and a heterocyclic ring. The specific substitution pattern of methoxy (B1213986) groups on the flavone core, as in this compound, influences its biological properties. Accurate purification of this compound is crucial for its characterization and investigation in drug discovery and other research areas.
Chemical Properties of this compound:
| Property | Value |
| Molecular Formula | C₁₇H₁₄O₄ |
| Molecular Weight | 282.29 g/mol |
| Appearance | Pale yellow crystals |
| Solubility | Soluble in acetone, methanol, ethanol, and other organic solvents. |
HPLC Purification Protocol
This protocol outlines a reverse-phase HPLC method for the purification of this compound. Reverse-phase chromatography is a common and effective technique for separating flavonoids.
Materials and Reagents
-
Sample: Crude or synthesized this compound
-
Solvents (HPLC Grade):
-
Methanol (MeOH)
-
Acetonitrile (ACN)
-
Water (H₂O)
-
-
Acid (Optional):
-
Formic Acid (FA) or Acetic Acid (AA)
-
-
HPLC System:
-
Preparative or Semi-preparative HPLC system with a UV-Vis detector
-
C18 reverse-phase column (e.g., 250 mm x 10 mm, 5 µm particle size)
-
-
Sample Preparation:
-
Vortex mixer
-
Centrifuge
-
Syringe filters (0.45 µm)
-
Experimental Workflow
Caption: Workflow for the HPLC purification of this compound.
Detailed Methodology
1. Sample Preparation:
-
Accurately weigh the crude this compound sample.
-
Dissolve the sample in a minimal amount of HPLC-grade methanol. The concentration should be optimized to avoid column overloading, typically in the range of 1-10 mg/mL.
-
Vortex the solution thoroughly to ensure the sample is completely dissolved.
-
Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter that could damage the HPLC column.
2. HPLC Conditions:
The following conditions are a starting point and may require optimization based on the specific HPLC system and the purity of the crude sample.
| Parameter | Recommended Condition |
| Column | C18 Reverse-Phase (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Methanol with 0.1% Formic Acid |
| Gradient | 0-5 min: 50% B5-25 min: 50-90% B25-30 min: 90% B30-35 min: 90-50% B35-40 min: 50% B |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10-100 µL (dependent on concentration and column size) |
| Column Temperature | 30 °C |
| Detection | UV at 270 nm and 340 nm |
Note: The addition of a small percentage of formic or acetic acid to the mobile phase can improve peak shape and resolution for phenolic compounds like flavonoids. The optimal detection wavelength should be determined by acquiring a UV-Vis spectrum of a pure standard of this compound. Flavones typically exhibit two major absorption bands.
3. Fraction Collection:
-
Monitor the chromatogram in real-time.
-
Collect the fractions corresponding to the peak of this compound. The retention time will need to be determined by running a small analytical injection first.
4. Post-Purification Analysis:
-
Combine the collected fractions containing the purified compound.
-
Remove the solvent using a rotary evaporator under reduced pressure.
-
To confirm the purity of the final product, perform an analytical HPLC analysis on the dried sample.
-
Further characterization can be carried out using techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Data Presentation
The following table summarizes the expected quantitative data from a successful purification run.
| Parameter | Expected Value |
| Retention Time (t_R) | Dependent on the specific HPLC conditions, but should be consistent. |
| Purity (by analytical HPLC) | > 98% |
| Recovery | > 85% (dependent on the purity of the crude material) |
| UV Absorbance Maxima (λ_max) | ~270 nm (Band II) and ~340 nm (Band I) |
Signaling Pathways and Logical Relationships
The purification of a specific compound like this compound is a critical step in enabling further biological studies. Once purified, this compound can be used to investigate its effects on various cellular signaling pathways.
Caption: Logical relationship from compound purification to biological pathway analysis.
This structured approach, from purification to biological investigation, is fundamental in drug development and molecular biology research. The provided HPLC protocol serves as a foundational method to obtain the high-quality this compound necessary for these critical downstream applications.
Application Notes and Protocols for the Quantification of 6,3'-Dimethoxyflavone
For Researchers, Scientists, and Drug Development Professionals
Introduction
6,3'-Dimethoxyflavone is a naturally occurring flavonoid that has garnered interest for its potential biological activities, including anti-inflammatory and anti-cancer properties.[1][2] Accurate and reliable quantification of this compound in various matrices, such as plant extracts, biological samples, and pharmaceutical formulations, is crucial for research and development. This document provides detailed application notes and experimental protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) coupled with UV-Vis or Mass Spectrometry detection, as well as a preliminary UV-Vis spectrophotometric method.
Analytical Methods Overview
The primary methods for the quantification of flavonoids like this compound are chromatographic techniques, particularly HPLC and Ultra-High-Performance Liquid Chromatography (UHPLC), due to their high resolution and sensitivity.[3][4] Mass Spectrometry (MS) provides superior selectivity and sensitivity, making it ideal for complex matrices.[3][5][6] UV-Vis spectroscopy can be employed as a simpler, more accessible method for preliminary analysis or for the quantification of purer samples.[7][8][9]
Table 1: Comparison of Analytical Methods for this compound Quantification
| Method | Principle | Advantages | Disadvantages | Typical Application |
| HPLC-UV/Vis | Separation by chromatography, detection by UV/Vis absorbance.[10] | Robust, widely available, good linearity. | Lower sensitivity and selectivity compared to MS. | Routine quality control, analysis of relatively simple mixtures. |
| LC-MS/MS | Separation by chromatography, detection by mass-to-charge ratio.[3][5] | High sensitivity, high selectivity, structural information.[5][6] | Higher cost, more complex instrumentation and method development. | Bioanalysis (e.g., plasma samples), analysis of complex extracts, metabolite identification. |
| UV-Vis Spectrophotometry | Measurement of light absorbance at a specific wavelength.[7][8] | Simple, rapid, low cost. | Low selectivity, susceptible to interference from other compounds. | Preliminary screening, quantification of isolated or pure compounds. |
Protocol 1: Quantification by High-Performance Liquid Chromatography (HPLC) with UV Detection
This protocol outlines a general method for the quantification of this compound using HPLC with a Diode Array Detector (DAD) or a variable wavelength UV detector. The parameters are based on established methods for flavonoid analysis.[10][11][12]
Instrumentation and Materials
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and DAD or UV detector.
-
C18 reversed-phase analytical column (e.g., 4.6 x 150 mm, 5 µm particle size).[3]
-
Reference standard of this compound (purity >95%).
-
HPLC-grade acetonitrile, methanol, and water.
-
Formic acid or acetic acid (analytical grade).
-
Syringe filters (0.22 or 0.45 µm).
Chromatographic Conditions
| Parameter | Condition |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-2 min, 10% B; 2-20 min, 10-90% B; 20-25 min, 90% B; 25-26 min, 90-10% B; 26-30 min, 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | Determined by UV scan of this compound (typically 250-380 nm for flavones)[7] |
Sample and Standard Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with methanol.
-
Sample Preparation (e.g., Plant Extract):
-
Extract a known amount of powdered plant material with a suitable solvent (e.g., 70% ethanol) using ultrasonication or maceration.[3]
-
Centrifuge the extract and filter the supernatant through a 0.45 µm syringe filter.
-
Dilute the filtered extract with the mobile phase if necessary to fall within the calibration range.
-
Analysis and Quantification
-
Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.
-
Inject the standard solutions to construct a calibration curve of peak area versus concentration.
-
Inject the prepared sample solutions.
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.
-
Quantify the amount of this compound in the sample using the linear regression equation from the calibration curve.
Experimental Workflow for HPLC Quantification
Caption: Workflow for this compound quantification by HPLC-UV.
Protocol 2: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For higher sensitivity and selectivity, especially in complex biological matrices, LC-MS/MS is the method of choice.[5] This protocol provides a starting point for developing a robust LC-MS/MS method.
Instrumentation and Materials
-
LC-MS/MS system (e.g., triple quadrupole or Q-TOF) with an electrospray ionization (ESI) source.[5][6]
-
UHPLC system for faster analysis.
-
C18 reversed-phase analytical column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Reference standard of this compound.
-
LC-MS grade acetonitrile, methanol, and water.
-
LC-MS grade formic acid or ammonium (B1175870) acetate.
LC-MS/MS Conditions
| Parameter | Condition |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Optimized for separation (a faster gradient than HPLC is typical) |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Ionization Mode | ESI Positive or Negative (to be optimized)[5] |
| Scan Mode | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (Q1) | [M+H]⁺ or [M-H]⁻ for this compound (m/z to be determined) |
| Product Ions (Q3) | At least two characteristic fragment ions (to be determined by infusion and fragmentation of the standard) |
| Gas Temperatures | As per instrument recommendation (e.g., 300-350 °C)[5][13] |
| Nebulizer Gas | As per instrument recommendation (e.g., 15 psi)[5] |
| Capillary Voltage | As per instrument recommendation (e.g., 3.5-4.5 kV)[5][13] |
Method Development and Analysis
-
Standard Infusion: Infuse a solution of this compound directly into the mass spectrometer to determine the precursor ion and optimize fragmentation to select product ions for MRM.
-
Sample Preparation: Similar to the HPLC protocol, but may require more rigorous cleanup steps like solid-phase extraction (SPE) for biological samples to minimize matrix effects.
-
Analysis: Create a calibration curve using the peak area ratios of the analyte to an internal standard (if used). Quantify the sample based on this curve.
LC-MS/MS Method Development Workflow
Caption: Workflow for LC-MS/MS method development.
Protocol 3: Quantification by UV-Vis Spectrophotometry
This method is suitable for a quick estimation of this compound in solutions with minimal interfering substances.
Instrumentation and Materials
-
UV-Vis spectrophotometer.
-
Quartz cuvettes.
-
Reference standard of this compound.
-
Methanol or ethanol (B145695) (spectroscopic grade).
Procedure
-
Determine λmax: Prepare a dilute solution of this compound in methanol. Scan the absorbance from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax). Flavones typically exhibit two major absorption bands (Band I: 300-390 nm and Band II: 240-280 nm).[7]
-
Prepare Calibration Curve:
-
Prepare a series of standard solutions of known concentrations in methanol.
-
Measure the absorbance of each standard at the predetermined λmax.
-
Plot a graph of absorbance versus concentration. The slope of this line is the molar absorptivity (if concentration is in molarity) or the specific absorbance.
-
-
Sample Analysis:
-
Dissolve the sample in methanol.
-
Measure the absorbance of the sample solution at λmax.
-
Calculate the concentration of this compound in the sample using the calibration curve and the Beer-Lambert law (A = εbc).
-
Logical Relationship in UV-Vis Quantification
Caption: Relationship of variables in the Beer-Lambert law.
Data Presentation
Quantitative results from the analysis of multiple samples should be summarized in a clear tabular format for easy comparison.
Table 2: Example Data Summary for this compound Content in Plant Extracts
| Sample ID | Source | Extraction Method | Analytical Method | This compound Content (mg/g of dry weight) ± SD |
| PE-01 | Kaempferia parviflora | Maceration | HPLC-UV | 1.25 ± 0.08 |
| PE-02 | Kaempferia parviflora | Ultrasonication | HPLC-UV | 1.42 ± 0.11 |
| PE-03 | Scutellaria baicalensis | Soxhlet | LC-MS/MS | 0.89 ± 0.05 |
| PE-04 | Scutellaria baicalensis | Maceration | LC-MS/MS | 0.75 ± 0.06 |
Conclusion
The choice of analytical method for the quantification of this compound depends on the specific requirements of the study, including the nature of the sample, the required sensitivity and selectivity, and the available instrumentation. For routine analysis of relatively clean samples, HPLC-UV is a robust and reliable technique. For trace-level quantification in complex matrices such as biological fluids, LC-MS/MS is the preferred method due to its superior sensitivity and specificity. UV-Vis spectrophotometry serves as a valuable tool for preliminary screening and for the analysis of purified compounds. Proper method validation according to established guidelines (e.g., AOAC, ICH) is essential to ensure the accuracy and reliability of the obtained results.[14]
References
- 1. biosynth.com [biosynth.com]
- 2. researchgate.net [researchgate.net]
- 3. Simultaneous Quantification of Six Major Flavonoids From Fructus sophorae by LC-ESI-MS/MS and Statistical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. abcbot.pl [abcbot.pl]
- 6. Isolation, separation, identification, and quantification of bioactive methylated flavone regioisomers by UHPLC‐MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medwinpublishers.com [medwinpublishers.com]
- 8. Molecular Spectroscopic (FTIR and UV-Vis) and Hyphenated Chromatographic (UHPLC-qTOF-MS) Analysis and In Vitro Bioactivities of the Momordica balsamina Leaf Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of Flavonoids Using UV-Vis and MS Spectra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quantitative analysis of methoxyflavones discriminates between the two types of Kaempferia parviflora - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
Application Notes: In Vitro Anticancer Activity of 6,3'-Dimethoxyflavone and its Analogs
Introduction
Flavonoids, a class of naturally occurring polyphenolic compounds, are widely investigated for their potential therapeutic properties, including anticancer activities. Methoxyflavones, in particular, have demonstrated promising results in preclinical cancer research. This document provides an overview of the in vitro anticancer activity of 6,3'-dimethoxyflavonol, a close structural analog of 6,3'-dimethoxyflavone, and outlines detailed protocols for key assays used to evaluate its efficacy. Due to the limited availability of specific data on this compound, the information presented herein is based on studies of 6,3'-dimethoxyflavonol, which possesses an additional hydroxyl group at the 3-position. The methodologies described are broadly applicable for assessing the anticancer potential of this compound and other related flavonoid compounds.
Compound of Interest: 6,3'-Dimethoxyflavonol
Recent studies have evaluated the anti-carcinogenic effects of 6,3'-dimethoxyflavonol on the human osteosarcoma cell line, MG-63.[1][2][3] The findings from these investigations indicate that this compound exhibits dose-dependent inhibition of cell viability and proliferation.[1][2][3]
Mechanism of Action
The anticancer activity of 6,3'-dimethoxyflavonol in MG-63 cells is attributed to the induction of apoptosis, or programmed cell death.[1][2][3] Morphological changes consistent with apoptosis, such as cell shrinkage, reduced cell density, and cytoplasmic blebbing, have been observed following treatment with the compound.[1][2] The induction of apoptosis has been further confirmed by acridine (B1665455) orange/ethidium bromide (AO/EB) staining.[1][3]
At the molecular level, 6,3'-dimethoxyflavonol appears to activate the intrinsic apoptotic pathway.[1][3] This is evidenced by an increased ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2, as well as an upregulation of p53 expression.[1][3] Furthermore, the compound has been shown to inhibit cell migration, suggesting potential anti-metastatic properties.[1][2][3]
Quantitative Data Summary
The following table summarizes the reported in vitro anticancer activity of 6,3'-dimethoxyflavonol.
| Compound | Cell Line | Assay | Incubation Time | IC50 Value | Reference |
| 6,3'-Dimethoxyflavonol | MG-63 (Osteosarcoma) | MTT | 48 hours | 221.017 µg/ml | [1][2][3] |
Experimental Protocols
1. Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[4] Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan (B1609692) product, which can be quantified spectrophotometrically.[4]
Materials:
-
This compound (or analog) stock solution
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
96-well microplates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of complete culture medium and incubate overnight at 37°C in a humidified 5% CO₂ atmosphere.
-
Prepare serial dilutions of the test compound in culture medium.
-
Remove the overnight culture medium from the wells and add 100 µL of the various concentrations of the test compound. Include untreated control wells (medium only) and solvent control wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
After incubation, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Carefully aspirate the medium containing MTT and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
2. Apoptosis Detection: Annexin V-FITC/PI Staining
The Annexin V-FITC assay is a widely used method for detecting early-stage apoptosis. During apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells when conjugated to a fluorochrome like FITC. Propidium (B1200493) iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells, but can penetrate late apoptotic and necrotic cells, allowing for the differentiation between different stages of cell death.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Protocol:
-
Seed cells and treat with the test compound for the desired time.
-
Harvest the cells (including any floating cells in the supernatant) and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour of staining.
3. Cell Cycle Analysis by Flow Cytometry
Cell cycle analysis using propidium iodide (PI) staining is a technique to determine the distribution of a cell population in the different phases of the cell cycle (G0/G1, S, and G2/M). PI is a fluorescent dye that binds to DNA, and the amount of fluorescence is directly proportional to the amount of DNA in the cell.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Seed cells and treat with the test compound for the desired time.
-
Harvest the cells and wash them with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing.
-
Incubate the fixed cells for at least 30 minutes at 4°C (or store at -20°C for longer periods).
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution containing RNase A (to prevent staining of RNA).
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer to determine the percentage of cells in each phase of the cell cycle.
Visualizations
Caption: Workflow for the MTT Cell Viability Assay.
Caption: Workflow for Annexin V-FITC/PI Apoptosis Assay.
Caption: Intrinsic Apoptosis Signaling Pathway.
References
- 1. tujns.org [tujns.org]
- 2. researchgate.net [researchgate.net]
- 3. Trakya University Journal of Natural Sciences » Submission » 6,3'-dimethoxy flavonol: Evidence-based insights into anti-proliferative and apoptotic effect on osteosarcoma cells [dergipark.org.tr]
- 4. Antiproliferative activity of three methoxylated flavonoids isolated from Zeyheria montana Mart. (Bignoniaceae) leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 6,3'-Dimethoxyflavone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the cellular effects of 6,3'-Dimethoxyflavone, with a specific focus on its activity in the MG-63 human osteosarcoma cell line. Detailed protocols for key experiments are provided to enable researchers to replicate and build upon these findings.
Introduction
This compound is a naturally occurring flavonoid that has demonstrated significant anti-cancer properties. This document outlines its effects on cell viability, apoptosis, and cell migration, and provides detailed protocols for assessing these biological activities. The primary focus is on the MG-63 osteosarcoma cell line, which has been shown to be sensitive to this compound.
Cell Line Sensitivity
The human osteosarcoma cell line, MG-63 , has been identified as being sensitive to this compound.[1][2] This cell line is a valuable model for studying the anti-cancer effects of this compound, particularly in the context of bone cancer research.
Quantitative Data Summary
The following table summarizes the quantitative data regarding the effect of this compound on the MG-63 cell line.
| Parameter | Cell Line | Value | Time Point | Assay |
| IC50 | MG-63 | 221.017 µg/mL | 48 hours | MTT Assay |
| Inhibition of Cell Migration | MG-63 | Significant inhibition | Not specified | Wound Healing Assay |
Mechanism of Action: Induction of Apoptosis
This compound induces apoptosis in MG-63 cells through the intrinsic pathway.[1] This is characterized by an increased ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2, along with the upregulation of the tumor suppressor protein p53.[1][3][4][5]
Signaling Pathway Diagram
Caption: Apoptotic pathway induced by this compound in MG-63 cells.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of this compound on cancer cells.
Materials:
-
MG-63 cells
-
This compound
-
DMEM (Dulbecco's Modified Eagle Medium)
-
FBS (Fetal Bovine Serum)
-
Penicillin-Streptomycin solution
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Protocol:
-
Seed MG-63 cells in a 96-well plate at a density of 5 x 10³ cells per well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound and incubate for 48 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the control (untreated cells).
Cell Migration Assay (Wound Healing Assay)
This assay is used to assess the effect of this compound on the migratory capacity of cancer cells.
Materials:
-
MG-63 cells
-
6-well plates
-
Sterile 200 µL pipette tips
-
Microscope with a camera
Protocol:
-
Seed MG-63 cells in 6-well plates and grow them to confluence.
-
Create a "scratch" or "wound" in the cell monolayer using a sterile 200 µL pipette tip.
-
Wash the wells with PBS to remove detached cells.
-
Add fresh medium containing different concentrations of this compound.
-
Capture images of the wound at 0 hours and after a specific time interval (e.g., 24 or 48 hours).
-
Measure the width of the wound at different points and calculate the percentage of wound closure.
Apoptosis Detection (Acridine Orange/Ethidium Bromide Staining)
This dual staining method is used to visualize and differentiate between viable, apoptotic, and necrotic cells.
Materials:
-
MG-63 cells
-
This compound
-
Acridine Orange (AO) solution (100 µg/mL in PBS)
-
Ethidium Bromide (EB) solution (100 µg/mL in PBS)
-
Fluorescence microscope
Protocol:
-
Seed MG-63 cells on coverslips in a 6-well plate and treat with this compound for the desired time.
-
Wash the cells with PBS.
-
Add a mixture of AO and EB (1:1 ratio) to the cells and incubate for 5 minutes at room temperature in the dark.
-
Wash gently with PBS.
-
Observe the cells under a fluorescence microscope.
-
Viable cells: Green nucleus with intact structure.
-
Early apoptotic cells: Bright green nucleus with chromatin condensation.
-
Late apoptotic cells: Orange-red nucleus with fragmented chromatin.
-
Necrotic cells: Uniformly orange-red nucleus.
-
Gene Expression Analysis (Real-Time PCR)
This protocol is used to quantify the mRNA expression levels of apoptosis-related genes (Bax, Bcl-2, p53).
Materials:
-
MG-63 cells treated with this compound
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green Master Mix
-
Primers for Bax, Bcl-2, p53, and a housekeeping gene (e.g., GAPDH)
-
Real-Time PCR instrument
Protocol:
-
RNA Extraction: Extract total RNA from treated and untreated MG-63 cells using a commercial RNA extraction kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize first-strand cDNA from the extracted RNA using a cDNA synthesis kit.
-
Real-Time PCR:
-
Prepare the PCR reaction mixture containing SYBR Green Master Mix, forward and reverse primers for the target genes (Bax, Bcl-2, p53) and the housekeeping gene, and the synthesized cDNA.
-
Perform the Real-Time PCR using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
-
Data Analysis: Analyze the results using the comparative Ct (2^-ΔΔCt) method to determine the relative fold change in gene expression, normalized to the housekeeping gene.
Experimental Workflow Diagram
Caption: Experimental workflow for assessing the effects of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. tujns.org [tujns.org]
- 3. academic.oup.com [academic.oup.com]
- 4. The relationship between BcI2, Bax and p53: consequences for cell cycle progression and cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Early and late apoptosis protein expression (Bcl-2, BAX and p53) in traumatic brachial plexus injury - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 6,3'-Dimethoxyflavone Antioxidant Activity DPPH Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction and Principle
Flavonoids are a class of polyphenolic compounds widely found in plants, known for a variety of biological activities, including antioxidant properties.[1] 6,3'-Dimethoxyflavone, a specific polymethoxyflavonoid, is of interest for its potential health benefits, which are often linked to its ability to mitigate oxidative stress. Oxidative stress, implicated in numerous chronic diseases, arises from an imbalance between free radicals and antioxidants in the body.
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common, rapid, and straightforward spectrophotometric method for evaluating the antioxidant capacity of compounds.[1][2] The principle of this assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH free radical.[3] DPPH is a stable radical due to the delocalization of its spare electron across the molecule, which gives it a deep purple color with maximum absorbance around 517 nm.[2] When an antioxidant, such as this compound, reduces the DPPH radical by donating a hydrogen atom, the purple color fades to a light yellow, corresponding to the formation of the non-radical form, DPPH-H.[4] This change in absorbance is proportional to the radical scavenging activity of the antioxidant compound being tested.[5]
Materials and Reagents
-
This compound (Test Sample)
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)[6]
-
Methanol (B129727) or Ethanol (B145695) (Spectrophotometric grade)[4]
-
UV-Vis Spectrophotometer or Microplate Reader[6]
-
Adjustable micropipettes[6]
-
96-well microplates or cuvettes[6]
-
Volumetric flasks
-
Test tubes
-
Vortex mixer
Experimental Protocols
This section details the step-by-step procedure for determining the antioxidant activity of this compound using the DPPH assay.
Preparation of Solutions
-
DPPH Stock Solution (e.g., 0.6 mM):
-
DPPH Working Solution (e.g., 0.1 mM):
-
Test Sample Stock Solution (this compound):
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) by dissolving it in a suitable solvent like methanol or ethanol.[9]
-
-
Serial Dilutions of Test Sample:
-
From the stock solution, prepare a series of dilutions to obtain various concentrations for testing (e.g., 10, 25, 50, 100, 200 µg/mL).[10]
-
-
Positive Control Solution (e.g., Ascorbic Acid):
-
Prepare a stock solution and serial dilutions of a known antioxidant like ascorbic acid, following the same concentration range as the test sample.[10]
-
Assay Procedure (Microplate Method)
-
Reaction Setup:
-
Initiate Reaction:
-
Using a multichannel pipette, add 200 µL of the freshly prepared DPPH working solution to all wells.[5] Mix gently.
-
-
Incubation:
-
Cover the plate to prevent evaporation and incubate it in the dark at room temperature for 30 minutes. The incubation period is crucial for the reaction to stabilize.
-
-
Absorbance Measurement:
Data Analysis
The antioxidant activity is calculated as the percentage of DPPH radical scavenging.
-
Calculate Percent Inhibition:
-
Determine IC50 Value:
-
The IC50 (Half Maximal Inhibitory Concentration) value is the concentration of the test sample required to scavenge 50% of the DPPH radicals.[8]
-
Plot a graph of the percentage of inhibition versus the concentration of the test sample.[6]
-
The IC50 value is determined from the graph by linear regression analysis. A lower IC50 value indicates a higher antioxidant activity.[12]
-
Data Presentation
Quantitative results should be organized into tables for clear comparison.
Table 1: DPPH Radical Scavenging Activity of this compound
| Compound | Concentration (µg/mL) | Absorbance at 517 nm (Mean ± SD) | Inhibition (%) | IC50 (µg/mL) |
| This compound | 10 | Data | Data | \multirow{5}{}{\textit{Calculated Value}} |
| 25 | Data | Data | ||
| 50 | Data | Data | ||
| 100 | Data | Data | ||
| 200 | Data | Data | ||
| Ascorbic Acid (Control) | 10 | Data | Data | \multirow{5}{}{\textit{Calculated Value}} |
| 25 | Data | Data | ||
| 50 | Data | Data | ||
| 100 | Data | Data | ||
| 200 | Data | Data | ||
| Control (DPPH only) | - | Data | 0 | - |
Note: "Data" fields are placeholders for experimental results. SD refers to Standard Deviation from triplicate experiments.
Visualizations
DPPH Assay Workflow
Caption: Experimental workflow for the DPPH antioxidant assay.
DPPH Radical Scavenging Mechanism
Caption: Chemical principle of DPPH radical scavenging by an antioxidant.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. acmeresearchlabs.in [acmeresearchlabs.in]
- 5. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 6. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 7. Investigating the Antioxidant Capacity of Newly Synthesized Flavonoids via DPPH Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Bot Verification [rasayanjournal.co.in]
- 10. ajol.info [ajol.info]
- 11. In vitro evaluation of the antioxidant potential, phenolic and flavonoid contents of the stem bark ethanol extract of Anogeissus leiocarpus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vitro antioxidant and free-radical scavenging activities of polar leaf extracts of Vernonia amygdalina - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Anti-inflammatory Effects of 6,3'-Dimethoxyflavone in RAW 264.7 Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction: This document provides detailed application notes and experimental protocols to investigate the anti-inflammatory properties of 6,3'-Dimethoxyflavone in the murine macrophage cell line, RAW 264.7. Macrophages play a crucial role in the inflammatory response, and their activation by stimuli such as lipopolysaccharide (LPS) leads to the production of pro-inflammatory mediators including nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). The overproduction of these mediators is associated with various inflammatory diseases. Flavonoids, a class of polyphenolic compounds, have been widely studied for their anti-inflammatory potential. This document outlines the methodologies to assess the efficacy of this compound in mitigating the LPS-induced inflammatory response in RAW 264.7 cells by focusing on key signaling pathways like NF-κB and MAPK.
Data Presentation: Effects of Flavonoids on Inflammatory Markers
The following tables summarize the dose-dependent inhibitory effects of various flavonoids, including those structurally related to this compound, on the production of key inflammatory mediators in LPS-stimulated RAW 264.7 cells.
Table 1: Effect of Flavonoids on RAW 264.7 Cell Viability
| Compound | Concentration | Viability (%) vs. Control | Reference |
| 6,3´,4´-trihydroxyflavone | < 30 µM | No significant cytotoxicity | [1] |
| 7,3´,4´-trihydroxyflavone | < 60 µM | No significant cytotoxicity | [1] |
| Fisetin | 5, 10, 20 µM | No significant cytotoxicity | [2] |
| Quercetin | 10, 20, 40 µM | No significant cytotoxicity | [2] |
| Myricetin | 20, 40, 80 µM | No significant cytotoxicity | [2] |
| Phyllanthus emblica Extract | up to 2 mg/mL | No significant cytotoxicity | [3] |
Table 2: Inhibition of Nitric Oxide (NO) Production
| Compound | Concentration | % Inhibition of NO | IC50 | Reference |
| 6,3´,4´-trihydroxyflavone | 22.1 µM | - | 22.1 µM | [1] |
| 7,3´,4´-trihydroxyflavone | 26.7 µM | - | 26.7 µM | [1] |
| Fisetin | 20 µM | 52% | - | [2] |
| Andrographolide (B1667393) | 30 µM | 84.3% | - | [4] |
| Andrographolide | 50 µM | 92.1% | - | [4] |
| 3-hydroxy-2-hydroxymethyl anthraquinone | - | - | 1.56 µM | [5] |
Table 3: Inhibition of Pro-inflammatory Cytokines (TNF-α, IL-6)
| Compound | Concentration | Cytokine | % Inhibition | Reference |
| Fisetin | 20 µM | IL-6 | Significant reduction | [2][6] |
| Fisetin | 20 µM | TNF-α | Significant reduction | [2][6] |
| Quercetin | 40 µM | IL-6 | Significant reduction | [2][6] |
| Quercetin | 40 µM | TNF-α | Significant reduction | [2][6] |
| Myricetin | 80 µM | IL-6 | Significant reduction | [2][6] |
| Myricetin | 80 µM | TNF-α | Significant reduction | [2][6] |
Experimental Protocols
Cell Culture and Maintenance
The RAW 264.7 murine macrophage cell line is a widely used model for studying inflammation.[7]
-
Materials:
-
RAW 264.7 cells (ATCC TIB-71)
-
Dulbecco's Modified Eagle Medium (DMEM) with high glucose
-
10% Fetal Bovine Serum (FBS)
-
1% Penicillin-Streptomycin solution
-
Cell culture flasks (75 cm²)
-
Humidified incubator (37°C, 5% CO₂)
-
-
Protocol:
-
Maintain RAW 264.7 cells in 75 cm² culture flasks with DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Culture the cells at 37°C in a humidified atmosphere with 5% CO₂.[8]
-
Subculture the cells every 2-3 days when they reach 80-90% confluency.
-
For experiments, seed the cells into appropriate well plates (e.g., 96-well, 24-well, or 6-well plates) at the desired density.
-
Cell Viability Assay (MTT Assay)
This assay is crucial to determine the non-toxic concentration range of this compound.
-
Workflow Diagram:
MTT Cell Viability Assay Workflow -
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate overnight.[2][9]
-
Treat the cells with various concentrations of this compound for 24 hours.[2]
-
After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.[8]
-
Carefully remove the supernatant and add 150 µL of DMSO to dissolve the formazan crystals.[2][8]
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the untreated control group.
-
Nitric Oxide (NO) Production Assay (Griess Assay)
This assay quantifies the production of NO, a key pro-inflammatory mediator, by measuring its stable metabolite, nitrite (B80452).
-
Workflow Diagram:
Nitric Oxide (NO) Production Assay Workflow -
Protocol:
-
Seed RAW 264.7 cells (e.g., 1.5 x 10⁵ cells/mL) in a 24-well plate and allow them to adhere overnight.[8]
-
Pre-treat the cells with non-toxic concentrations of this compound for 1-4 hours.[1]
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.[8]
-
Collect 100 µL of the cell culture supernatant.
-
Mix the supernatant with 100 µL of Griess reagent (1% sulfanilamide (B372717) and 0.1% naphthylethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid).[8]
-
Incubate the mixture at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm.
-
Use a sodium nitrite standard curve to quantify the nitrite concentration.
-
Pro-inflammatory Cytokine and PGE2 Measurement (ELISA)
Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the secretion of TNF-α, IL-6, and PGE2.
-
Workflow Diagram:
ELISA Workflow for Cytokines/PGE2 -
Protocol:
-
Seed RAW 264.7 cells in 6-well or 24-well plates and culture overnight.
-
Pre-treat cells with this compound for 1-4 hours, followed by stimulation with LPS (1 µg/mL) for 12-24 hours.[2]
-
Collect the cell culture supernatants and centrifuge to remove cell debris.[10]
-
Quantify the concentrations of TNF-α, IL-6, and PGE2 in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.[2][11]
-
Briefly, this involves adding supernatants and standards to antibody-pre-coated plates, followed by incubation with detection antibodies and substrate.
-
Measure the absorbance at 450 nm and determine the concentrations from a standard curve.
-
Western Blot Analysis for iNOS, COX-2, and Signaling Proteins
Western blotting is used to determine the protein expression levels of iNOS and COX-2, as well as the phosphorylation status of key proteins in the NF-κB (p65, IκBα) and MAPK (p38, ERK, JNK) signaling pathways.
-
Workflow Diagram:
Western Blot Analysis Workflow -
Protocol:
-
Seed RAW 264.7 cells in 6-well plates. Pre-treat with this compound for 1 hour.
-
Stimulate with LPS (1 µg/mL). For iNOS and COX-2 expression, incubate for 24 hours.[12][13] For signaling pathways (MAPKs, NF-κB), use a shorter incubation time, such as 15-30 minutes.[12]
-
Wash cells with cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (e.g., 30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.[14]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against iNOS, COX-2, p-p65, p-IκBα, p-p38, p-ERK, p-JNK, and corresponding total proteins, as well as a loading control (e.g., β-actin or GAPDH) overnight at 4°C.[12][15]
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an ECL detection system.
-
Quantify band intensity using densitometry software (e.g., ImageJ).[16]
-
Signaling Pathway Diagrams
LPS-Induced Inflammatory Signaling in RAW 264.7 Cells
Lipopolysaccharide (LPS) binds to Toll-like receptor 4 (TLR4) on the macrophage surface, initiating downstream signaling cascades, primarily through the NF-κB and MAPK pathways. This leads to the transcription and translation of pro-inflammatory genes.
These protocols and notes provide a comprehensive framework for evaluating the anti-inflammatory effects of this compound. By quantifying its impact on key inflammatory mediators and elucidating its mechanism of action on the NF-κB and MAPK signaling pathways, researchers can effectively assess its therapeutic potential.
References
- 1. Antioxidant and Anti-Inflammatory Effects of 6,3’,4´- and 7,3´,4´-Trihydroxyflavone on 2D and 3D RAW264.7 Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Mechanisms of suppression of inducible nitric oxide synthase (iNOS) expression in RAW 264.7 cells by andrographolide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of Nitric Oxide Production in LPS-Stimulated RAW 264.7 Macrophages and 15-LOX Activity by Anthraquinones from Pentas schimperi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. abcam.cn [abcam.cn]
- 11. Effects of Prostaglandin E2 and Lipopolysaccharide on Osteoclastogenesis in RAW 264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Regulation of Proinflammatory Mediators via NF-κB and p38 MAPK-Dependent Mechanisms in RAW 264.7 Macrophages by Polyphenol Components Isolated from Korea Lonicera japonica THUNB - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
Application Notes and Protocols: Investigating the Effects of 6,3'-Dimethoxyflavone on Gene Expression
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for investigating the effects of 6,3'-dimethoxyflavone, a flavonoid compound, on gene expression, with a particular focus on its anti-cancer properties. This document outlines detailed protocols for assessing cell viability, migration, and the expression of key apoptosis-related genes in osteosarcoma cells. Furthermore, it presents a hypothesized signaling pathway through which this compound may exert its effects, supported by data on related compounds. The included methodologies and data will serve as a valuable resource for researchers in oncology, pharmacology, and drug development.
Introduction
Flavonoids are a class of natural compounds widely investigated for their potential therapeutic properties, including anti-inflammatory, antioxidant, and anti-cancer activities. This compound is a specific polymethoxyflavonoid that has demonstrated anti-proliferative and pro-apoptotic effects in cancer cell lines. Understanding its mechanism of action at the molecular level is crucial for its development as a potential therapeutic agent. This document details experimental procedures to quantify the effects of this compound on cancer cell viability and migration, and to measure its impact on the expression of genes central to the apoptotic process.
Data Presentation: Effects of this compound on Osteosarcoma Cells
The following table summarizes the observed effects of this compound (referred to as 6,3'-dimethoxy flavonol in the cited study) on the MG-63 human osteosarcoma cell line.
| Parameter | Cell Line | Treatment Duration | Value/Effect | Citation |
| IC₅₀ | MG-63 | 48 hours | 221.017 µg/ml | [1] |
| Gene Expression | MG-63 | Not Specified | Increased Bax/Bcl-2 ratio | [1] |
| Gene Expression | MG-63 | Not Specified | Upregulation of p53 | [1] |
| Cell Migration | MG-63 | Not Specified | Significant inhibition at 100 µg/ml and 234.12 µg/ml | [1] |
Visualized Experimental Workflow and Signaling Pathway
Experimental Workflow
The following diagram outlines the general workflow for assessing the impact of this compound on gene expression and cellular phenotypes.
Caption: Workflow for studying this compound effects.
Hypothesized Signaling Pathway
Based on the known effects of flavonoids on cellular signaling, the following pathway is proposed for the pro-apoptotic action of this compound. Flavonoids have been shown to activate Stress-Activated Protein Kinases (SAPK) such as p38 MAPK and JNK. These kinases can, in turn, phosphorylate and activate the tumor suppressor protein p53. Activated p53 then functions as a transcription factor, increasing the expression of the pro-apoptotic gene Bax and decreasing the expression of the anti-apoptotic gene Bcl-2. This shift in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization, caspase activation, and ultimately, apoptosis.
Caption: Hypothesized signaling cascade for this compound.
Experimental Protocols
Cell Culture and Treatment
-
Cell Line: MG-63 human osteosarcoma cells are cultured in DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
-
Passaging: Cells are passaged upon reaching 80-90% confluency.
-
Treatment Preparation: A stock solution of this compound is prepared in dimethyl sulfoxide (B87167) (DMSO). Serial dilutions are made in culture medium to achieve the desired final concentrations for treatment. A vehicle control containing the same final concentration of DMSO should be used in all experiments.
MTT Cell Viability Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Seed MG-63 cells into a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of culture medium.
-
Incubation: Allow cells to adhere by incubating for 24 hours at 37°C and 5% CO₂.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0, 50, 100, 200, 250 µg/ml) and a vehicle control (DMSO).
-
Incubation: Incubate the plate for 48 hours.
-
MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate for 4 hours at 37°C, allowing viable cells to convert MTT into formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. The IC₅₀ value can be determined by plotting cell viability against the logarithm of the drug concentration.
Wound Healing (Scratch) Assay
This method assesses the effect of this compound on cell migration.
-
Cell Seeding: Seed MG-63 cells in a 6-well plate and grow until they form a confluent monolayer.
-
Scratch Creation: Create a linear scratch in the monolayer using a sterile 200 µL pipette tip.
-
Washing: Gently wash the wells with PBS to remove detached cells.
-
Treatment: Replace the PBS with fresh, low-serum (e.g., 1% FBS) medium containing the desired concentrations of this compound (e.g., 100 µg/ml) or vehicle control.
-
Imaging (Time 0): Immediately capture images of the scratch in each well using an inverted microscope.
-
Incubation: Incubate the plate at 37°C and 5% CO₂.
-
Imaging (Time X): Capture images of the same scratch areas at subsequent time points (e.g., 24 and 48 hours).
-
Data Analysis: Measure the width of the scratch at multiple points for each image. Calculate the percentage of wound closure relative to the initial scratch area at time 0.
Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR)
This protocol is for quantifying the mRNA expression levels of p53, Bax, and Bcl-2.
-
Cell Seeding and Treatment: Seed MG-63 cells in 6-well plates and treat with this compound (e.g., at its IC₅₀ concentration) and a vehicle control for a predetermined time (e.g., 24 or 48 hours).
-
RNA Isolation: Harvest the cells and isolate total RNA using a commercial RNA extraction kit (e.g., TRIzol reagent or a column-based kit) according to the manufacturer's instructions. Assess RNA quality and quantity using a spectrophotometer.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit with oligo(dT) primers.
-
qPCR Reaction Setup: Prepare the qPCR reaction mixture in a 96-well qPCR plate. Each reaction should contain cDNA template, forward and reverse primers for the target genes (p53, Bax, Bcl-2) and a reference gene (e.g., GAPDH or ACTB), and a SYBR Green qPCR master mix.
-
Primer Sequences (Example):
-
p53 Forward: 5'-CCTCAGCATCTTATCCGAGTGG-3'
-
p53 Reverse: 5'-TGGATGGTGGTACAGTCAGAGC-3'
-
Bax Forward: 5'-GGGTGGTTGGGTGAGACTC-3'
-
Bax Reverse: 5'-AGACACGTAAGGAAAACGCATT-3'
-
Bcl-2 Forward: 5'-GGTGGGGTCATGTGTGTGG-3'
-
Bcl-2 Reverse: 5'-CGGTTCAGGTACTCAGTCATCC-3'
-
GAPDH Forward: 5'-GAAGGTGAAGGTCGGAGTCA-3'
-
GAPDH Reverse: 5'-GAAGATGGTGATGGGATTTC-3'
-
-
-
qPCR Amplification: Perform the qPCR using a real-time PCR detection system with a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Data Analysis: Analyze the amplification data using the 2-ΔΔCt method to calculate the relative fold change in gene expression in the treated samples compared to the vehicle control, normalized to the reference gene.
Conclusion
The protocols and data presented herein provide a robust framework for the investigation of this compound's effects on gene expression and its potential as an anti-cancer agent. The observed upregulation of p53 and the pro-apoptotic Bax/Bcl-2 ratio in osteosarcoma cells, coupled with the inhibition of cell viability and migration, strongly suggests that this compound warrants further investigation. The hypothesized signaling pathway provides a testable model for future mechanistic studies. These application notes are intended to facilitate reproducible and rigorous research into the therapeutic potential of this promising flavonoid.
References
Application Notes and Protocols for Western Blot Analysis of Proteins Potentially Affected by 6,3'-Dimethoxyflavone
For Researchers, Scientists, and Drug Development Professionals
Introduction
6,3'-Dimethoxyflavone is a flavonoid that, like other members of its class, is investigated for its potential biological activities. While direct Western blot analysis data for this compound is limited in publicly available literature, studies on structurally similar compounds, such as 6,3'-dimethoxy flavonol and 6,3',4'-trihydroxyflavone, provide valuable insights into its potential molecular targets and affected signaling pathways. These related compounds have been shown to modulate key proteins involved in apoptosis and inflammation.[1][2]
This document provides a detailed protocol for Western blot analysis to investigate the effects of this compound on proteins implicated in these pathways. The target proteins suggested herein are based on the activities of these structurally related flavonoids.
Potential Protein Targets and Signaling Pathways
Based on studies of closely related flavonoids, this compound may influence proteins involved in the intrinsic apoptotic pathway and inflammatory responses.
Apoptotic Pathway
A study on 6,3'-dimethoxy flavonol , a structurally analogous compound, demonstrated its ability to induce apoptosis in osteosarcoma cells. This was associated with an increased Bax/Bcl-2 ratio and upregulation of p53 expression, as determined by real-time PCR.[1] These findings suggest that this compound could modulate the expression of key apoptotic regulatory proteins.
Inflammatory Pathway
Research on 6,3',4'-trihydroxyflavone has shown its anti-inflammatory effects by suppressing the protein expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in macrophage cell lines, as confirmed by Western blot analysis.[2] Given the structural similarity, it is plausible that this compound may exert similar effects on these inflammatory mediators.
Data Presentation: Potential Protein Targets for Western Blot Analysis
The following table summarizes potential protein targets for Western blot analysis when studying the effects of this compound, based on data from structurally related compounds.
| Signaling Pathway | Protein Target | Expected Effect of Flavonoid Treatment (based on related compounds) | Function of Protein | Source Compound for Expectation |
| Intrinsic Apoptosis | p53 | Upregulation | Tumor suppressor, transcription factor that regulates cell cycle and apoptosis. | 6,3'-dimethoxy flavonol[1] |
| Intrinsic Apoptosis | Bax | Upregulation | Pro-apoptotic protein, promotes mitochondrial outer membrane permeabilization. | 6,3'-dimethoxy flavonol[1] |
| Intrinsic Apoptosis | Bcl-2 | Downregulation | Anti-apoptotic protein, inhibits apoptosis. | 6,3'-dimethoxy flavonol[1] |
| Inflammation | iNOS | Downregulation | Enzyme that produces nitric oxide, a pro-inflammatory mediator. | 6,3',4'-trihydroxyflavone[2] |
| Inflammation | COX-2 | Downregulation | Enzyme involved in the synthesis of prostaglandins, which are inflammatory mediators. | 6,3',4'-trihydroxyflavone[2] |
Experimental Protocols
A detailed protocol for Western blot analysis to assess the expression of the aforementioned protein targets is provided below. This is a generalized protocol and may require optimization based on the specific cell line or tissue type, and the antibodies used.
Protocol: Western Blot Analysis
1. Cell Lysis and Protein Extraction
-
Culture cells to the desired confluency and treat with this compound at various concentrations and time points. Include a vehicle-treated control.
-
After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with a protease and phosphatase inhibitor cocktail.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant containing the total protein to a new pre-chilled tube.
-
Determine the protein concentration of the lysate using a suitable protein assay, such as the bicinchoninic acid (BCA) assay.
2. SDS-PAGE and Protein Transfer
-
Normalize the protein samples to the same concentration with lysis buffer and 2X Laemmli sample buffer.
-
Denature the protein samples by heating at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (typically 20-40 µg) into the wells of a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel. Include a pre-stained protein ladder to monitor protein separation.
-
Run the gel at a constant voltage until the dye front reaches the bottom of the gel. The acrylamide (B121943) percentage of the gel should be chosen based on the molecular weight of the target protein.
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.
3. Immunoblotting
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation.
-
Wash the membrane three times for 5 minutes each with TBST.
-
Incubate the membrane with the primary antibody specific to the target protein (e.g., anti-p53, anti-Bax, anti-Bcl-2, anti-iNOS, or anti-COX-2) diluted in the blocking buffer overnight at 4°C with gentle agitation. The antibody dilution should be optimized as per the manufacturer's instructions.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody diluted in the blocking buffer for 1 hour at room temperature with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
4. Detection and Analysis
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for the recommended time.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against a housekeeping protein, such as β-actin or GAPDH.
-
Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the intensity of the target protein band to the intensity of the corresponding housekeeping protein band.
Mandatory Visualizations
Signaling Pathway Diagrams
Caption: Potential signaling pathways affected by this compound.
Experimental Workflow Diagram
Caption: General workflow for Western blot analysis.
References
Application Notes and Protocols for In Vivo Studies of 6,3'-Dimethoxyflavone
For Researchers, Scientists, and Drug Development Professionals
Introduction
6,3'-Dimethoxyflavone is a naturally occurring flavonoid that has garnered interest for its potential therapeutic properties, including anti-inflammatory, neuroprotective, and anticancer activities.[1] As with other polymethoxyflavonoids, its biological effects are thought to be mediated through the modulation of key cellular signaling pathways.[2] These application notes provide a comprehensive guide to the in vivo experimental design for studying this compound, complete with detailed protocols and data presentation guidelines.
Pharmacokinetics and Administration
While specific pharmacokinetic data for this compound is limited, studies on other methoxyflavones in rats indicate rapid absorption, with maximal plasma concentrations reached within 1 to 2 hours after oral administration.[3][4] However, the oral bioavailability of these compounds is generally low, in the range of 1-4%.[3][4] Methoxyflavones have been detected in various tissues, including the liver, kidney, lung, testes, and brain.[3][4] Elimination occurs primarily through urine as demethylated, sulfated, and glucuronidated metabolites.[3]
Administration Protocols
1. Oral Gavage (p.o.)
Oral gavage is a common method for administering precise doses of compounds directly into the stomach of rodents.[5]
-
Materials:
-
This compound
-
Vehicle (e.g., corn oil, 0.5% carboxymethylcellulose)
-
Animal scale
-
Gavage needles (flexible plastic or stainless steel with a ball tip, appropriate size for the animal)[6]
-
Syringes
-
-
Procedure (Mice):
-
Weigh the animal to determine the correct dosing volume. The maximum recommended volume is 10 ml/kg.[5][7]
-
Prepare the dosing solution of this compound in the chosen vehicle.
-
Gently restrain the mouse by the scruff of the neck to immobilize the head.
-
Measure the gavage needle from the tip of the mouse's nose to the last rib to estimate the insertion depth.[8]
-
With the mouse in an upright position, insert the gavage needle into the diastema (gap between the incisors and molars) and gently advance it along the upper palate into the esophagus. The needle should pass with minimal resistance.[6]
-
Administer the solution slowly over 2-3 seconds.[8]
-
Slowly withdraw the needle.
-
Monitor the animal for at least 10-15 minutes post-administration for any signs of distress.[8][9]
-
2. Intraperitoneal Injection (i.p.)
Intraperitoneal injection is another common route for systemic administration.
-
Materials:
-
Procedure (Rats):
-
Weigh the animal to calculate the appropriate injection volume. The maximum recommended volume is 10 ml/kg.[10][11]
-
Prepare a sterile solution of this compound.
-
Restrain the rat in dorsal recumbency (on its back) with the head tilted slightly downward. This allows the abdominal organs to shift cranially.[12]
-
Locate the injection site in the lower right quadrant of the abdomen to avoid the cecum and bladder.[11][13]
-
Swab the injection site with 70% ethanol.
-
Insert the needle at a 30-40° angle with the bevel facing up.[10][11]
-
Aspirate to ensure the needle has not entered a blood vessel or organ. If fluid is drawn, withdraw and re-insert at a new site with a fresh needle and syringe.[12][13]
-
Inject the solution smoothly.
-
Withdraw the needle and return the animal to its cage, monitoring for any adverse reactions.[12]
-
In Vivo Models and Experimental Design
Anti-Inflammatory Activity
a. Carrageenan-Induced Paw Edema
This is a widely used model for acute inflammation.[14] Carrageenan injection induces a biphasic inflammatory response.[15]
-
Protocol:
-
Acclimatize male Wistar rats or Swiss albino mice for at least one week.
-
Divide animals into groups: Vehicle control, this compound (e.g., 25, 50, 100 mg/kg, p.o.), and a positive control (e.g., Indomethacin, 10 mg/kg, p.o.).
-
Administer the respective treatments one hour before carrageenan injection.
-
Inject 0.1 ml of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each animal.[16]
-
Measure the paw volume or diameter using a plethysmometer or digital calipers at 0, 1, 2, 3, 4, and 24 hours post-carrageenan injection.[17]
-
Calculate the percentage inhibition of edema for each group compared to the vehicle control.
-
At the end of the experiment, animals can be euthanized, and paw tissue collected for cytokine analysis (e.g., TNF-α, IL-1β, IL-6) by ELISA or qRT-PCR.[4]
-
-
Data Presentation:
| Treatment Group | Dose (mg/kg) | Paw Volume Increase (ml) at 3h (Mean ± SEM) | % Inhibition of Edema |
| Vehicle Control | - | 0.85 ± 0.05 | - |
| This compound | 25 | Data not available | Data not available |
| This compound | 50 | Data not available | Data not available |
| 7,4'-Dimethoxyflavone (for reference) | 50 | 0.48 ± 0.04 | 43.5% |
| Indomethacin | 10 | 0.39 ± 0.03 | 54.1% |
Note: Data for 7,4'-Dimethoxyflavone is provided as a reference due to the lack of specific in vivo data for this compound.[18]
b. Lipopolysaccharide (LPS)-Induced Systemic Inflammation
This model mimics systemic inflammation and is useful for studying the effects on pro-inflammatory cytokines.[19][20]
-
Protocol:
-
Acclimatize C57BL/6 mice for at least one week.
-
Group animals as described above.
-
Pre-treat animals with this compound or vehicle for a specified period (e.g., 3-7 days).
-
Induce inflammation by administering LPS (e.g., 1 mg/kg, i.p.).
-
Collect blood samples via cardiac puncture at various time points (e.g., 2, 6, 24 hours) after LPS challenge.
-
Isolate serum to measure levels of TNF-α, IL-1β, and IL-6 using ELISA kits.[21]
-
Harvest tissues like the liver and brain for analysis of inflammatory markers and signaling pathway components (e.g., NF-κB, MAPK) by Western blot or qRT-PCR.
-
-
Data Presentation:
| Treatment Group | Dose (mg/kg) | Serum TNF-α (pg/ml) at 2h post-LPS (Mean ± SEM) | Serum IL-6 (pg/ml) at 6h post-LPS (Mean ± SEM) |
| Vehicle Control + Saline | - | 50 ± 8 | 35 ± 6 |
| Vehicle Control + LPS | - | 1250 ± 150 | 850 ± 90 |
| This compound + LPS | 25 | Data not available | Data not available |
| This compound + LPS | 50 | Data not available | Data not available |
| Dexamethasone + LPS | 5 | 350 ± 45 | 210 ± 30 |
Note: Data is hypothetical and for illustrative purposes.
Neuroprotective Activity
a. Scopolamine-Induced Amnesia Model
This model is used to assess the potential of compounds to ameliorate cognitive deficits.[22]
-
Protocol:
-
Acclimatize mice for one week and handle them daily to reduce stress.
-
Group animals as described previously, with a positive control such as Donepezil.
-
Administer this compound or vehicle orally for a period of 7-14 days.
-
On the test day, administer the final dose of the test compound. 30 minutes later, induce amnesia with scopolamine (B1681570) (1 mg/kg, i.p.).[22]
-
After another 30 minutes, assess learning and memory using behavioral tests like the Morris Water Maze (MWM) or Novel Object Recognition (NOR) test.[15][23][24]
-
-
Data Presentation:
| Treatment Group | Dose (mg/kg) | Escape Latency in MWM (seconds, Day 5) (Mean ± SEM) | Time Spent in Target Quadrant in MWM (%) (Mean ± SEM) |
| Vehicle Control | - | 15 ± 2 | 45 ± 5 |
| Scopolamine Control | - | 45 ± 5 | 20 ± 3 |
| This compound + Scopolamine | 20 | Data not available | Data not available |
| This compound + Scopolamine | 40 | Data not available | Data not available |
| Donepezil + Scopolamine | 3 | 20 ± 3 | 40 ± 4 |
Note: Data is hypothetical and for illustrative purposes.
Anticancer Activity
a. Xenograft Tumor Model
This model is used to evaluate the in vivo efficacy of a compound against human cancer cells. Based on in vitro data for the related 6,3'-dimethoxyflavonol, an osteosarcoma model could be relevant.[9][12]
-
Protocol:
-
Use immunodeficient mice (e.g., BALB/c nude mice).
-
Subcutaneously inject human cancer cells (e.g., MG-63 osteosarcoma cells) into the flank of each mouse.
-
Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomize mice into treatment groups: Vehicle control, this compound (e.g., 25, 50 mg/kg, p.o. or i.p., daily), and a positive control (e.g., a standard chemotherapeutic agent).
-
Measure tumor volume with calipers every 2-3 days. Tumor volume = (length × width²) / 2.
-
Monitor body weight and general health of the animals throughout the study.
-
After a predetermined treatment period (e.g., 21-28 days), euthanize the mice and excise the tumors.
-
Weigh the tumors and process them for histological analysis and molecular studies (e.g., Western blot for apoptotic markers like Bax, Bcl-2, and cleaved caspase-3).[9][12]
-
-
Data Presentation:
| Treatment Group | Dose (mg/kg) | Final Tumor Volume (mm³) (Mean ± SEM) | Final Tumor Weight (g) (Mean ± SEM) | % Tumor Growth Inhibition |
| Vehicle Control | - | 1500 ± 200 | 1.5 ± 0.2 | - |
| This compound | 25 | Data not available | Data not available | Data not available |
| This compound | 50 | Data not available | Data not available | Data not available |
| Doxorubicin | 5 | 450 ± 80 | 0.4 ± 0.07 | 70% |
Note: Data is hypothetical and for illustrative purposes.
Signaling Pathway Visualization
The following diagrams illustrate the putative signaling pathways modulated by this compound based on evidence from related polymethoxyflavonoids.
Caption: Putative anti-inflammatory mechanism of this compound.
Caption: Putative anticancer mechanism of this compound via apoptosis.
Caption: General experimental workflow for in vivo studies.
References
- 1. Polymethoxyflavones from Gardenia oudiepe and semi-synthetic derivatives reduce nociception in mice: Evidence for the involvement of the MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Polymethoxyflavones transcends expectation, a prominent flavonoid subclass from <i>Kaempferia parviflora</i>: A critical review - Arabian Journal of Chemistry [arabjchem.org]
- 3. Pharmacokinetics, bioavailability, tissue distribution, excretion, and metabolite identification of methoxyflavones in Kaempferia parviflora extract in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ijpsonline.com [ijpsonline.com]
- 6. heimat-ltd.com [heimat-ltd.com]
- 7. Dimethoxyflavone isolated from the stem bark of Stereospermum kunthianum possesses antidiarrhoeal activity in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benthamscience.com [benthamscience.com]
- 9. tujns.org [tujns.org]
- 10. The Chemistry and the Anti-Inflammatory Activity of Polymethoxyflavonoids from Citrus Genus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review | MDPI [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. Carrageenan-induced mouse paw oedema is biphasic, age-weight dependent and displays differential nitric oxide cyclooxygenase-2 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 17. Systemic changes following carrageenan-induced paw inflammation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Oxidation of 3′-methoxyflavone, 4′-methoxyflavone, and 3′,4′-dimethoxyflavone and their derivatives having with 5,7-dihydroxyl moieties by human cytochromes P450 1B1 and 2A13 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Evaluation of Anti-inflammatory Nutraceuticals in LPS-induced Mouse Neuroinflammation Model: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 20. [PDF] Evaluation of Anti-inflammatory Nutraceuticals in LPS-induced Mouse Neuroinflammation Model: An Update | Semantic Scholar [semanticscholar.org]
- 21. researchgate.net [researchgate.net]
- 22. Kaempferia parviflora extract and its methoxyflavones as potential anti-Alzheimer assessing in vitro, integrated computational approach, and in vivo impact on behaviour in scopolamine-induced amnesic mice | PLOS One [journals.plos.org]
- 23. caringsunshine.com [caringsunshine.com]
- 24. researchgate.net [researchgate.net]
Application Notes and Protocols for the Formulation of 6,3'-Dimethoxyflavone in Animal Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction: 6,3'-Dimethoxyflavone is a naturally occurring flavonoid compound that has garnered interest for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities. However, like many flavonoids, its utility in preclinical animal studies is hampered by poor aqueous solubility and low oral bioavailability.[1][2] This document provides detailed application notes and protocols for the formulation of this compound to enhance its delivery for in vivo animal research. The protocols described herein are based on established methods for improving the bioavailability of structurally related methoxyflavones.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. Understanding these characteristics is crucial for developing an appropriate formulation strategy.
| Property | Value | Reference |
| Molecular Formula | C₁₇H₁₄O₄ | |
| Molecular Weight | 282.29 g/mol | |
| Appearance | Solid | |
| Solubility | Poorly soluble in water | [1] |
| InChI Key | LLLIKVGWTVPYAL-UHFFFAOYSA-N |
Formulation Strategies for Enhanced Oral Bioavailability
Given the low aqueous solubility of this compound, several formulation strategies can be employed to improve its dissolution and subsequent absorption in animal models. Below are two effective approaches.
Self-Microemulsifying Drug Delivery System (SMEDDS)
SMEDDS are isotropic mixtures of oils, surfactants, and cosurfactants that spontaneously form fine oil-in-water microemulsions when introduced into an aqueous phase under gentle agitation. This approach can significantly enhance the oral bioavailability of poorly water-soluble compounds.[1][2]
Table 2: Composition of a SMEDDS Formulation for Methoxyflavones
| Component | Example Composition (% w/w) | Reference |
| Oil (e.g., Triglyceride of coconut oil) | 20% | [1][2] |
| Surfactant (e.g., Polyoxyethylene castor oil) | 53.3% | [1][2] |
| Cosurfactant (e.g., Propylene (B89431) glycol) | 26.7% | [1][2] |
Experimental Protocol: Preparation of this compound SMEDDS
-
Weighing: Accurately weigh the calculated amounts of the oil, surfactant, and cosurfactant into a clear glass vial.
-
Mixing: Mix the components thoroughly using a vortex mixer or magnetic stirrer until a clear and homogenous mixture is obtained.
-
Drug Loading: Add the desired amount of this compound to the SMEDDS pre-concentrate.
-
Solubilization: Gently heat the mixture (not exceeding 40°C) and continue stirring until the this compound is completely dissolved.
-
Storage: Store the final SMEDDS formulation in a tightly sealed container at room temperature, protected from light.
-
Administration: For oral administration in rodents, the SMEDDS formulation can be loaded into gelatin capsules or administered directly via oral gavage.
Cyclodextrin (B1172386) Complexation
Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly water-soluble molecules, thereby increasing their solubility and dissolution rate. 2-Hydroxypropyl-β-cyclodextrin (2-HP-β-CD) is a commonly used derivative with improved safety and solubility.[1][2]
Experimental Protocol: Preparation of this compound/2-HP-β-CD Complex
-
Solution Preparation: Prepare a solution of 2-HP-β-cyclodextrin in distilled water. The concentration will depend on the desired molar ratio between the cyclodextrin and the flavone.
-
Drug Addition: Add an excess amount of this compound to the 2-HP-β-CD solution.
-
Complexation: Stir the suspension at room temperature for 24-72 hours, protected from light.
-
Filtration: Filter the suspension through a 0.45 µm membrane filter to remove the undissolved this compound.
-
Lyophilization: Freeze-dry the resulting clear solution to obtain a solid powder of the this compound/2-HP-β-CD inclusion complex.
-
Storage: Store the lyophilized powder in a desiccator at room temperature.
-
Reconstitution and Administration: The powder can be reconstituted in water or saline for oral or potentially intravenous administration.
Protocols for Administration in Animal Studies
The choice of administration route and vehicle is critical for achieving desired systemic exposure.
Oral Administration Protocol (Rodents)
For basic oral administration where bioavailability enhancement is not the primary focus, a suspension can be prepared.
Vehicle Composition: A common vehicle for oral administration of flavonoids in rodents consists of a mixture of propylene glycol, polyethylene (B3416737) glycol 400 (PEG 400), ethanol, and water.[1][2][3][4] Another simple vehicle is distilled water.[5]
Table 3: Example Vehicle for Oral Suspension
| Component | Percentage (%) |
| Propylene Glycol | 28% |
| Polyethylene Glycol 400 | 35% |
| Ethanol | 2% |
| Deionized Water | to 100% |
Protocol for Oral Gavage:
-
Preparation of Suspension: Weigh the required amount of this compound and triturate it with a small amount of the vehicle to form a smooth paste. Gradually add the remaining vehicle while continuously stirring to obtain a homogenous suspension.
-
Animal Handling: Acclimatize the animals (e.g., mice or rats) to the handling and gavage procedure.
-
Dosage Calculation: Calculate the volume of the suspension to be administered based on the animal's body weight and the desired dose (e.g., 25-50 mg/kg).[5]
-
Administration: Administer the suspension using a suitable oral gavage needle.
Intravenous Administration Protocol (Rodents)
For intravenous administration, the compound must be fully dissolved in a sterile, biocompatible vehicle. The cyclodextrin complex is a suitable approach for preparing an injectable solution.
Protocol for Intravenous Injection:
-
Preparation of Solution: Reconstitute the lyophilized this compound/2-HP-β-CD complex in sterile saline to the desired concentration.
-
Sterilization: Filter the solution through a 0.22 µm sterile syringe filter into a sterile vial.
-
Animal Preparation: Anesthetize the animal and expose a suitable vein (e.g., tail vein).
-
Administration: Slowly inject the calculated volume of the sterile solution.
Visualization of Experimental Workflow and Signaling Pathways
Experimental Workflow Diagram
The following diagram illustrates the general workflow for formulating and testing this compound in animal studies.
Caption: Workflow for formulation and in vivo evaluation.
Potential Signaling Pathways Modulated by Flavonoids
Flavonoids, as a class, are known to interact with multiple signaling pathways. Based on literature for related compounds, this compound may modulate pathways involved in inflammation and cell survival.[6][7]
Caption: Potential inhibitory effects on signaling pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. Novel formulation strategies for enhancing oral delivery of methoxyflavones in Kaempferia parviflora by SMEDDS or complexation with 2-hydroxypropyl-β-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Pharmacokinetics and stability of methoxyflavones from Kaempferia parviflora in Thai native roosters [frontiersin.org]
- 4. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 5. Dimethoxyflavone isolated from the stem bark of Stereospermum kunthianum possesses antidiarrhoeal activity in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Inhibitory Mechanisms Study of 5,6,4'-Trihydroxy-7,3'-Dimethoxyflavone against the LPS-Induced Macrophage Inflammatory Responses through the Antioxidant Ability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Flavones: Six Selected Flavones and Their Related Signaling Pathways That Induce Apoptosis in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of 6,3'-Dimethoxyflavone
For Researchers, Scientists, and Drug Development Professionals
Introduction
6,3'-Dimethoxyflavone, a naturally occurring flavonoid, has demonstrated notable anti-cancer properties, positioning it as a compound of interest for high-throughput screening (HTS) in drug discovery programs. Its potential as a therapeutic agent stems from its ability to induce apoptosis in cancer cells through the modulation of key signaling pathways. These application notes provide a comprehensive guide for the utilization of this compound in HTS campaigns, complete with detailed experimental protocols and data presentation.
Biological Activity and Mechanism of Action
This compound exerts its anti-proliferative effects primarily through the induction of the intrinsic apoptotic pathway. This is characterized by dose-dependent inhibition of cancer cell growth and morphological changes consistent with apoptosis, such as cell shrinkage and membrane blebbing.[1][2] The underlying mechanism involves the modulation of key apoptotic regulatory proteins, including an increased Bax/Bcl-2 ratio and the upregulation of p53 expression.[1] This suggests that this compound triggers mitochondrial-mediated apoptosis.
Data Presentation
The cytotoxic and pro-apoptotic activities of this compound and structurally related methoxyflavones have been evaluated in various cancer cell lines. The following table summarizes the reported 50% inhibitory concentration (IC50) values, providing a reference for designing effective HTS concentration ranges.
| Compound Name | Cell Line | Assay | Incubation Time | IC50 | Reference |
| 6,3'-Dimethoxy flavonol | MG-63 (Osteosarcoma) | MTT | 48 hours | 221.017 µg/mL | [1] |
| 5,7-Dimethoxyflavone | HepG2 (Liver Cancer) | MTT | Not Specified | 25 µM | [2] |
| Tectochrysin (B192502) (5-hydroxy-7-methoxyflavone) | SW480 (Colon Cancer) | MTT | 24 hours | 6.3 µg/mL | [3] |
| Tectochrysin (5-hydroxy-7-methoxyflavone) | HCT116 (Colon Cancer) | MTT | 24 hours | 8.4 µg/mL | [3] |
| 5,7,4'-Trimethoxyflavone | HCT-15 (Colorectal Carcinoma) | MTT | 48 hours | Not specified, but showed dose-dependent inhibition | [4] |
| 3,5,7,4'-Tetramethoxyflavone | HCT-15 (Colorectal Carcinoma) | MTT | 48 hours | Not specified, but showed dose-dependent inhibition | [4] |
| 5-hydroxy-3,7,3',4'-tetramethoxyflavone | HCT-15 (Colorectal Carcinoma) | MTT | 48 hours | Not specified, but showed dose-dependent inhibition | [4] |
Experimental Protocols
High-Throughput Screening Workflow
A typical HTS workflow to identify and characterize the anti-cancer activity of this compound and other small molecules involves a primary screen to assess cytotoxicity, followed by secondary assays to elucidate the mechanism of action, such as apoptosis induction.
High-Throughput Screening Workflow for this compound.
Protocol 1: High-Throughput Cytotoxicity Screening using MTT Assay
This protocol is designed for a 384-well plate format to assess the cytotoxic effects of this compound.
Materials:
-
Cancer cell line (e.g., MG-63)
-
Complete cell culture medium
-
384-well clear-bottom cell culture plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette or automated liquid handler
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed cancer cells into 384-well plates at a predetermined optimal density (e.g., 2,000-5,000 cells/well) in a final volume of 40 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
Compound Preparation and Addition: Prepare a serial dilution of this compound in culture medium. A suggested starting concentration range, based on the known IC50, is from 10 µM to 500 µg/mL. Add 10 µL of the diluted compound solutions to the respective wells. Include vehicle control (DMSO) and untreated control wells.
-
Incubation: Incubate the plates for 48 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Add 50 µL of solubilization solution to each well and mix thoroughly on a plate shaker to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Protocol 2: High-Throughput Apoptosis Screening using Caspase-Glo® 3/7 Assay
This protocol is designed to measure caspase-3 and -7 activity as an indicator of apoptosis induction in a 384-well plate format.
Materials:
-
Cancer cell line
-
Complete cell culture medium
-
384-well white-walled, clear-bottom cell culture plates
-
This compound stock solution
-
Caspase-Glo® 3/7 Reagent (Promega)
-
Multichannel pipette or automated liquid handler
-
Luminometer plate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol, using white-walled plates suitable for luminescence measurements.
-
Incubation: Incubate the plates for a predetermined time point (e.g., 24 or 48 hours) at 37°C.
-
Reagent Preparation and Addition: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature. Add a volume of reagent equal to the volume of cell culture medium in each well (e.g., 50 µL of reagent to 50 µL of medium).
-
Incubation: Mix the contents of the wells on a plate shaker at a low speed for 30-60 seconds. Incubate at room temperature for 1-2 hours, protected from light.
-
Luminescence Measurement: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Normalize the luminescence signal to the vehicle control to determine the fold-increase in caspase-3/7 activity.
Signaling Pathway
This compound is proposed to induce apoptosis through the intrinsic pathway by activating p53, which in turn modulates the expression of Bcl-2 family proteins. This leads to an increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2, resulting in an elevated Bax/Bcl-2 ratio. This shift in balance promotes mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and subsequent activation of the caspase cascade, ultimately leading to programmed cell death.
Proposed Intrinsic Apoptosis Pathway activated by this compound.
Conclusion
This compound presents a promising scaffold for the development of novel anti-cancer therapeutics. The provided application notes and protocols offer a robust framework for its evaluation in high-throughput screening campaigns. By employing these standardized assays, researchers can efficiently identify and characterize the cytotoxic and pro-apoptotic activities of this compound and its analogs, accelerating the drug discovery process. Further investigation into its efficacy across a broader range of cancer cell lines and in in vivo models is warranted.
References
- 1. ANTICANCER ACTIVITY OF 5, 7-DIMETHOXYFLAVONE AGAINST LIVER CANCER CELL LINE HEPG2 INVOLVES APOPTOSIS, ROS GENERATION AND CELL CYCLE ARREST - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Anticancer effect of tectochrysin in colon cancer cell via suppression of NF-kappaB activity and enhancement of death receptor expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: Flow Cytometry Analysis of Apoptosis Induced by 6,3'-Dimethoxyflavone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for investigating the pro-apoptotic effects of 6,3'-Dimethoxyflavone using flow cytometry. This document outlines detailed protocols for key assays, presents representative data in a structured format, and illustrates the potential signaling pathways involved.
Introduction
This compound is a flavonoid that has garnered interest for its potential anti-cancer properties. Flavonoids are known to modulate various signaling pathways, often leading to the induction of apoptosis, or programmed cell death, in cancer cells. Flow cytometry is a powerful technique for the quantitative analysis of apoptosis at the single-cell level. This document details the application of flow cytometry to elucidate the apoptotic mechanisms induced by this compound, focusing on the analysis of phosphatidylserine (B164497) externalization, cell cycle distribution, and mitochondrial membrane potential.
While direct quantitative data for this compound's effects are still emerging, the information presented here is based on findings for structurally related methoxyflavones and provides a robust framework for investigation. Studies on similar compounds, such as 6,3'-dimethoxy flavonol, suggest an induction of apoptosis through the intrinsic pathway, involving the modulation of the Bax/Bcl-2 protein ratio and activation of the p53 tumor suppressor protein.
Data Presentation
The following tables provide a representative summary of quantitative data that could be expected from flow cytometry analysis of a cancer cell line (e.g., human osteosarcoma MG-63 cells) treated with this compound for 48 hours.
Table 1: Analysis of Apoptosis by Annexin V-FITC and Propidium Iodide (PI) Staining
| Treatment Concentration (µM) | Viable Cells (%) (Annexin V-/PI-) | Early Apoptotic Cells (%) (Annexin V+/PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+) |
| 0 (Control) | 95.2 ± 2.5 | 2.1 ± 0.8 | 2.7 ± 1.1 |
| 50 | 75.4 ± 3.1 | 15.8 ± 2.2 | 8.8 ± 1.5 |
| 100 | 52.1 ± 4.5 | 30.2 ± 3.8 | 17.7 ± 2.9 |
| 200 | 28.9 ± 5.2 | 45.5 ± 4.1 | 25.6 ± 3.5 |
Table 2: Cell Cycle Distribution Analysis by Propidium Iodide (PI) Staining
| Treatment Concentration (µM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Sub-G1 (Apoptotic) (%) |
| 0 (Control) | 55.3 ± 3.3 | 28.1 ± 2.1 | 16.6 ± 1.9 | 1.5 ± 0.5 |
| 50 | 60.1 ± 2.9 | 20.5 ± 1.8 | 19.4 ± 2.4 | 8.7 ± 1.2 |
| 100 | 65.8 ± 3.8 | 15.2 ± 1.5 | 19.0 ± 2.7 | 15.3 ± 2.1 |
| 200 | 45.2 ± 4.1 | 10.3 ± 1.2 | 44.5 ± 3.9 | 28.9 ± 3.3 |
Table 3: Mitochondrial Membrane Potential (ΔΨm) Analysis using JC-1 Staining
| Treatment Concentration (µM) | High ΔΨm (Red Fluorescence) (%) | Low ΔΨm (Green Fluorescence) (%) |
| 0 (Control) | 92.4 ± 3.1 | 7.6 ± 1.5 |
| 50 | 70.1 ± 4.2 | 29.9 ± 2.8 |
| 100 | 45.8 ± 5.5 | 54.2 ± 4.1 |
| 200 | 21.3 ± 4.8 | 78.7 ± 5.3 |
Experimental Protocols
Protocol 1: Analysis of Apoptosis by Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol facilitates the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
This compound
-
Cancer cell line of interest
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of this compound (e.g., 0, 50, 100, 200 µM) for the desired time period (e.g., 48 hours).
-
Cell Harvesting:
-
Collect the cell culture supernatant, which may contain floating apoptotic cells.
-
Wash the adherent cells with PBS.
-
Detach the adherent cells using Trypsin-EDTA.
-
Combine the detached cells with the collected supernatant.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cell pellet twice with cold PBS.
-
-
Staining:
-
Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the tube and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour of staining. Use appropriate laser and filter settings for FITC (for Annexin V) and PI. Acquire data for at least 10,000 events per sample.
Data Interpretation:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
Protocol 2: Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol is used to determine the distribution of cells in different phases of the cell cycle and to quantify the sub-G1 apoptotic population.
Materials:
-
This compound
-
Cancer cell line of interest
-
Complete cell culture medium
-
PBS
-
Trypsin-EDTA
-
Cold 70% Ethanol (B145695)
-
PI/RNase Staining Buffer
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Follow the same procedure as in Protocol 1.
-
Cell Harvesting: Harvest cells as described in Protocol 1.
-
Fixation:
-
Resuspend the cell pellet in 1 mL of cold PBS.
-
While gently vortexing, add 4 mL of cold 70% ethanol dropwise to the cell suspension.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 800 x g for 5 minutes.
-
Discard the ethanol and wash the cell pellet with PBS.
-
Resuspend the cell pellet in 500 µL of PI/RNase Staining Buffer.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer using a laser and filter set appropriate for PI. Acquire data for at least 20,000 events per sample.
Data Interpretation:
-
Analyze the DNA content histogram to determine the percentage of cells in the G0/G1, S, and G2/M phases.
-
The population of cells to the left of the G1 peak (sub-G1) represents apoptotic cells with fragmented DNA.
Protocol 3: Mitochondrial Membrane Potential (ΔΨm) Analysis using JC-1 Staining
This protocol measures the mitochondrial membrane potential, a key indicator of mitochondrial health and an early event in the intrinsic apoptotic pathway.
Materials:
-
This compound
-
Cancer cell line of interest
-
Complete cell culture medium
-
PBS
-
JC-1 Staining Kit
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Follow the same procedure as in Protocol 1.
-
Cell Harvesting: Harvest cells as described in Protocol 1.
-
Staining:
-
Resuspend the cell pellet in 500 µL of the provided assay buffer or complete medium.
-
Add the JC-1 staining solution to the cells at the recommended concentration (typically 1-10 µg/mL).
-
Incubate the cells at 37°C for 15-30 minutes in the dark.
-
-
Washing:
-
Centrifuge the cells at 400 x g for 5 minutes.
-
Discard the supernatant and wash the cells twice with the provided assay buffer.
-
-
Flow Cytometry Analysis: Resuspend the cells in the assay buffer and analyze immediately on a flow cytometer. Use dual-wavelength emission detection to measure both the green fluorescence of JC-1 monomers (low ΔΨm) and the red fluorescence of JC-1 aggregates (high ΔΨm).
Data Interpretation:
-
A decrease in the red/green fluorescence intensity ratio indicates a loss of mitochondrial membrane potential, a hallmark of apoptosis.
Mandatory Visualization
Caption: Experimental workflow for analyzing this compound-induced apoptosis.
Caption: Hypothesized intrinsic apoptotic pathway of this compound.
Caption: Relationship between cell cycle arrest and apoptosis induction.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6,3'-Dimethoxyflavone
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6,3'-dimethoxyflavone. Our aim is to address common challenges and provide actionable solutions to improve reaction yields and product purity.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for preparing this compound?
A1: The most common and reliable methods for synthesizing the this compound core structure involve two main strategies:
-
Claisen-Schmidt Condensation followed by Oxidative Cyclization: This is a popular two-step process. It begins with the base-catalyzed condensation of an appropriately substituted 2'-hydroxyacetophenone (B8834) (e.g., 2'-hydroxy-4-methoxyacetophenone) and a substituted benzaldehyde (B42025) (3-methoxybenzaldehyde) to form a chalcone (B49325) intermediate. This chalcone is then cyclized under oxidative conditions to yield the flavone (B191248).[1][2]
-
Baker-Venkataraman Rearrangement: This method involves the rearrangement of a 2-acyloxyacetophenone to a 1,3-diketone, which then undergoes acid-catalyzed cyclization to form the flavone.[3][4]
-
Allan-Robinson Reaction: This reaction involves the condensation of an o-hydroxyaryl ketone with an aromatic anhydride (B1165640) to form the flavone.[5] While a classic method, it can sometimes result in lower yields compared to other routes.[2]
Q2: My starting material is 2',4'-dihydroxyacetophenone. How do I selectively methylate the 4'-hydroxyl group?
A2: Selective methylation can be challenging. A common strategy involves protecting the more acidic 2'-hydroxyl group, often through chelation with the ketone, followed by methylation of the 4'-hydroxyl group. Alternatively, direct methylation followed by chromatographic separation of the isomers is possible, though this may be less efficient.
Q3: I am observing a low yield in the initial Claisen-Schmidt condensation. What are the likely causes?
A3: Low yields in the Claisen-Schmidt condensation are a frequent issue. Key factors to investigate include:
-
Base Selection and Concentration: The choice and amount of base are critical. While sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) are commonly used, their concentration can significantly impact the yield. It is advisable to start with catalytic amounts and optimize from there.[1]
-
Solvent: Ethanol (B145695) is a common solvent, but exploring others like isopropyl alcohol may improve yields. In some instances, solvent-free grinding techniques have been shown to be effective.[1]
-
Temperature: These reactions are typically conducted at room temperature. However, lowering the temperature to 0°C can sometimes enhance the yield and purity of the resulting chalcone.[1]
-
Reaction Time: Monitoring the reaction progress using Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time and avoid the formation of byproducts from prolonged reaction times.[1]
Q4: How can I effectively purify the final this compound product?
A4: Purification of flavones typically involves recrystallization from a suitable solvent like ethanol or methanol. For more challenging purifications, column chromatography is a standard and effective method. Silica (B1680970) gel is commonly used as the stationary phase with solvent systems such as hexane/ethyl acetate (B1210297) or dichloromethane/methanol gradients.[2] For flavonoids that are sensitive to the acidic nature of silica gel, using a mobile phase containing a small amount of a neutralizer like triethylamine (B128534) may be beneficial. Dry loading the crude product onto the silica gel is recommended for compounds with poor solubility in the eluent.[1]
Troubleshooting Guide for Low Yield
Low yields in the synthesis of this compound can arise at different stages of the reaction. Below is a breakdown of potential problems and their solutions for the common synthetic routes.
Scenario 1: Low Yield in Claisen-Schmidt Condensation (Chalcone Formation)
| Problem | Potential Cause | Recommended Solution |
| Incomplete reaction | Insufficient base strength or concentration. | Optimize the base (NaOH or KOH) concentration. Consider stronger bases like sodium ethoxide if necessary. |
| Low reaction temperature. | While often run at room temperature, gentle heating (40-50°C) might be required for less reactive substrates. Monitor carefully to avoid side reactions. | |
| Short reaction time. | Monitor the reaction by TLC and allow it to proceed until the starting materials are consumed.[1] | |
| Side product formation | Self-condensation of the acetophenone (B1666503). | Ensure slow, dropwise addition of the base to the mixture of the acetophenone and benzaldehyde. |
| Cannizzaro reaction of the aldehyde. | This is less likely with 3-methoxybenzaldehyde (B106831) but can occur with unhindered aromatic aldehydes. Ensure the reaction conditions are not overly harsh. | |
| Poor product recovery | Product is soluble in the work-up solvent. | Ensure complete precipitation by adding a sufficient amount of cold water or ice. Acidify the solution slowly to the point of maximum precipitation. |
Scenario 2: Low Yield in Oxidative Cyclization of Chalcone
| Problem | Potential Cause | Recommended Solution |
| Incomplete cyclization | Inefficient oxidizing agent. | Hydrogen peroxide in an alkaline medium is common. The concentration and amount are crucial. Consider using a urea-hydrogen peroxide (UHP) complex for potentially higher yields and fewer byproducts.[1] Iodine in DMSO is another effective system.[2] |
| Incorrect pH. | The reaction is typically base-catalyzed. Ensure the pH is sufficiently alkaline for the cyclization to proceed. | |
| Formation of aurone (B1235358) byproduct | Reaction conditions favoring aurone formation. | The choice of oxidizing agent can influence the product distribution. Iodine-mediated reactions generally favor flavone formation.[6] |
| Degradation of product | Harsh reaction conditions. | Avoid excessive heating and prolonged reaction times. Monitor the reaction progress by TLC. |
Experimental Protocols
Protocol 1: Synthesis of 2'-Hydroxy-4,3'-dimethoxychalcone via Claisen-Schmidt Condensation
This protocol is adapted from established procedures for similar chalcones.[1]
Materials:
-
2'-Hydroxy-4-methoxyacetophenone (1 equivalent)
-
3-Methoxybenzaldehyde (1 equivalent)
-
Ethanol
-
Sodium hydroxide (or potassium hydroxide), aqueous solution (e.g., 20-50%)
-
Hydrochloric acid, dilute (e.g., 1M)
Procedure:
-
In a round-bottom flask, dissolve 2'-hydroxy-4-methoxyacetophenone and 3-methoxybenzaldehyde in ethanol.
-
While stirring the solution at room temperature, slowly add the aqueous sodium hydroxide solution.
-
Continue stirring at room temperature and monitor the reaction by TLC. Reaction times can vary from a few hours to 24 hours.
-
Once the reaction is complete, pour the reaction mixture into a beaker of ice-cold water.
-
Acidify the mixture with dilute hydrochloric acid until a precipitate forms.
-
Collect the solid precipitate by vacuum filtration, wash it thoroughly with cold water until the filtrate is neutral, and dry the product.
-
The crude chalcone can be purified by recrystallization from a suitable solvent like ethanol.
| Parameter | Condition | Expected Yield |
| Base | NaOH or KOH (catalytic to excess) | 60-80% |
| Solvent | Ethanol | |
| Temperature | Room Temperature | |
| Time | 4-24 hours |
Protocol 2: Synthesis of this compound via Oxidative Cyclization of Chalcone
This protocol utilizes an iodine-catalyzed oxidative cyclization.[2]
Materials:
-
2'-Hydroxy-4,3'-dimethoxychalcone (1 equivalent)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Iodine (catalytic amount)
-
Sodium thiosulfate (B1220275) solution
Procedure:
-
Dissolve the 2'-hydroxy-4,3'-dimethoxychalcone in DMSO in a round-bottom flask.
-
Add a catalytic amount of iodine to the solution.
-
Heat the reaction mixture to approximately 110-120°C for 2-6 hours, monitoring the progress by TLC.
-
After completion, cool the mixture and pour it into a beaker of crushed ice.
-
Add a solution of sodium thiosulfate to quench any excess iodine.
-
Collect the precipitated flavone by vacuum filtration, wash with water, and dry.
-
The crude this compound can be purified by column chromatography on silica gel (hexane:ethyl acetate gradient) followed by recrystallization from ethanol.
| Parameter | Condition | Expected Yield |
| Oxidizing Agent | I₂ (catalytic) | 70-85% |
| Solvent | DMSO | |
| Temperature | 110-120°C | |
| Time | 2-6 hours |
Visualizing the Process
Synthesis Pathway
Caption: Synthetic route to this compound.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low yield.
References
Technical Support Center: Optimizing Reaction Conditions for Flavone Synthesis
Welcome to the technical support center for flavone (B191248) synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize experimental conditions. Here you will find detailed troubleshooting guides, frequently asked questions (FAQs), comprehensive experimental protocols, and comparative data to guide your synthetic strategies.
Troubleshooting Guides
This section addresses specific problems you may encounter during flavone synthesis in a question-and-answer format.
Low or No Yield of Flavone
Question: I am getting a very low yield or no flavone product. What are the possible causes and how can I fix it?
Answer: Low or no yield is a common issue in flavone synthesis and can arise from several factors depending on the specific synthetic route. Here’s a breakdown of potential causes and solutions for different methods:
-
General Causes for All Methods:
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). Extend the reaction time or cautiously increase the temperature if starting material is still present. Ensure efficient stirring to overcome any mass transfer limitations.
-
-
Reagent Purity: Impurities in starting materials (substituted acetophenones, benzaldehydes, anhydrides) or solvents can interfere with the reaction.
-
Solution: Use reagents of high purity. Purify starting materials by recrystallization or distillation if necessary. Ensure solvents are anhydrous, especially for reactions sensitive to moisture like the Baker-Venkataraman rearrangement.[1]
-
-
Improper Work-up: The desired product may be lost during the extraction or purification steps.
-
Solution: Ensure the pH is appropriate during aqueous work-up to precipitate the flavone. Check the solubility of your flavone in the extraction solvent. Sometimes, the product may be partially soluble in the aqueous layer.[2]
-
-
Decomposition: High reaction temperatures, especially in methods like the Allan-Robinson reaction, can lead to the degradation of starting materials or the final flavone product.[3]
-
Solution: Monitor the reaction by TLC to avoid prolonged heating after completion. Consider using a milder synthetic route if decomposition is suspected.
-
-
-
Method-Specific Troubleshooting:
-
Baker-Venkataraman Rearrangement:
-
Cause: Inefficient base catalysis or presence of moisture. The base might not be strong enough to deprotonate the acetophenone, or water could be quenching the base.[1]
-
Solution: Use a stronger base such as potassium hydroxide (B78521) (KOH) or sodium hydride (NaH). Ensure all glassware is oven-dried and use anhydrous solvents.[1][4] Handling hygroscopic reagents like KOH in a glovebox or under an inert atmosphere can be beneficial.
-
-
Allan-Robinson Reaction:
-
Cause: Insufficient temperature. This reaction often requires high temperatures (150-180°C) to proceed efficiently.[3]
-
Solution: Ensure the reaction is heated to the optimal temperature for a sufficient duration. Use a high-boiling point solvent if necessary.
-
-
Oxidative Cyclization of Chalcones (Algar-Flynn-Oyamada Reaction):
-
Cause: Incomplete cyclization or oxidation of the chalcone (B49325) intermediate.
-
Solution: Optimize the concentration of the oxidizing agent (e.g., hydrogen peroxide, iodine). Ensure the correct stoichiometry is used.[5] For some substrates, a two-step procedure where the intermediate flavanone (B1672756) is isolated first, followed by a separate oxidation step, can improve yields.[5]
-
-
Formation of Side Products
Question: My reaction mixture shows multiple spots on TLC, indicating the formation of side products. What are these byproducts and how can I minimize them?
Answer: The formation of side products is a common challenge that can complicate purification and reduce the yield of the desired flavone. The type of side product often depends on the specific reaction:
-
Claisen-Schmidt Condensation (for Chalcone Synthesis):
-
Side Product: Self-condensation of the ketone, especially if it has two α-hydrogens.
-
Solution: Use a milder base or a lower concentration of the base. Adding the aldehyde slowly to the mixture of the ketone and base can also minimize ketone self-condensation.
-
Side Product: Cannizzaro reaction of the aldehyde, where the aldehyde undergoes self-oxidation and reduction in the presence of a strong base.
-
Solution: Use a lower concentration of the base and reduce the reaction temperature.
-
-
Allan-Robinson Reaction:
-
Side Product: Formation of coumarins if aliphatic anhydrides are used instead of aromatic anhydrides.[6]
-
Solution: Ensure you are using the correct aromatic anhydride (B1165640) for the synthesis of flavones.
-
-
Algar-Flynn-Oyamada Reaction:
-
Side Product: Formation of aurones, which are isomers of flavonols.
-
Solution: The formation of aurones can be suppressed by carrying out the reaction at room temperature instead of elevated temperatures. Using a modified procedure with urea-hydrogen peroxide (UHP) under solvent-free grinding conditions has also been shown to prevent aurone (B1235358) formation.[7][8]
-
Purification Difficulties
Question: I am having trouble purifying my final flavone product. What are the best practices for purification?
Answer: Flavone purification can be challenging due to the presence of structurally similar side products or unreacted starting materials. Here are some recommended strategies:
-
Recrystallization: This is often the first method to try for purifying solid flavones.
-
Solvent Selection: The ideal solvent should dissolve the flavone poorly at room temperature but well at its boiling point. Common solvents for recrystallizing flavones include ethanol (B145695), methanol, and mixtures like hexane (B92381)/ethyl acetate (B1210297).[9]
-
Procedure: Dissolve the crude product in a minimal amount of hot solvent. If colored impurities are present, you can add a small amount of activated charcoal and filter the hot solution. Allow the solution to cool slowly to form well-defined crystals. Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.
-
-
Column Chromatography: This is a more powerful technique for separating flavones from impurities.
-
Stationary Phase: Silica (B1680970) gel is the most commonly used stationary phase. For highly polar or glycosylated flavones, reverse-phase (C18) silica gel may be more effective.[5]
-
Mobile Phase (Eluent): A gradient of hexane and ethyl acetate is a common starting point for silica gel chromatography. For more polar flavones, a dichloromethane/methanol gradient can be used.[5] The optimal solvent system should be determined by TLC analysis first.
-
Troubleshooting:
-
Streaking of spots on TLC: This could be due to an overloaded sample or the acidic/basic nature of your compound. Try spotting a more dilute sample or adding a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the eluent.
-
Poor separation: If the Rf values of your product and impurities are too close, try a different solvent system.
-
-
Frequently Asked Questions (FAQs)
Q1: Which flavone synthesis method should I choose?
A1: The choice of method depends on the desired substitution pattern on the flavone core and the availability of starting materials.
-
Baker-Venkataraman Rearrangement: A reliable method that starts from o-hydroxyacetophenones and leads to 1,3-diketone intermediates which are then cyclized.[1][10][11]
-
Allan-Robinson Reaction: Suitable for the synthesis of flavones and isoflavones from o-hydroxyaryl ketones and aromatic anhydrides.[6]
-
Auwers Synthesis: A method for synthesizing flavonols from coumarones.[3]
-
Oxidative Cyclization of Chalcones (preceded by Claisen-Schmidt Condensation): A very common and versatile two-step approach where a chalcone is first synthesized and then cyclized. This method allows for a wide variety of substitution patterns on both aromatic rings of the flavone.[5]
Q2: How can I monitor the progress of my flavone synthesis reaction?
A2: Thin Layer Chromatography (TLC) is the most common and effective method for monitoring the progress of the reaction. Spot the reaction mixture alongside the starting materials on a TLC plate and elute with an appropriate solvent system. The disappearance of the starting material spots and the appearance of a new product spot indicate the reaction is progressing.
Q3: My reaction is sensitive to moisture. What precautions should I take?
A3: For moisture-sensitive reactions like the Baker-Venkataraman rearrangement, it is crucial to work under anhydrous conditions. This includes:
-
Oven-drying all glassware before use.
-
Using anhydrous solvents. Solvents can be dried using appropriate drying agents or by passing them through a column of activated alumina.
-
Handling hygroscopic reagents (like KOH or NaH) in a glovebox or under an inert atmosphere (e.g., nitrogen or argon).
Q4: I am planning to scale up my flavone synthesis. What are the key challenges I should anticipate?
A4: Scaling up a reaction from a laboratory to a larger scale presents several challenges:[12]
-
Heat Transfer: Exothermic reactions that are easily controlled on a small scale can become difficult to manage in larger reactors. Ensure the reactor has adequate cooling capacity.
-
Mixing: Efficient stirring is crucial for maintaining a homogeneous reaction mixture, especially for heterogeneous reactions.
-
Reagent Addition: The rate of addition of reagents may need to be carefully controlled to manage the reaction rate and temperature.
-
Work-up and Purification: Extraction and filtration processes can be more time-consuming and may require specialized equipment at a larger scale.
Data Presentation
Table 1: Comparison of Reaction Conditions for Flavone Synthesis Methods
| Reaction Name | Typical Starting Materials | Key Reagents & Catalysts | Solvent(s) | Temperature (°C) | Reaction Time | Typical Yield (%) |
| Baker-Venkataraman | o-Acyloxyacetophenones | Strong base (KOH, NaH) | Anhydrous THF, DMSO, Pyridine | Room Temp to Reflux | 1 - 4 hours | 70 - 95 |
| Allan-Robinson | o-Hydroxyaryl ketones, Aromatic anhydrides | Sodium salt of the aromatic acid | (often neat) | 150 - 180 | 3 - 6 hours | 40 - 70 |
| Auwers Synthesis | Coumarones, Benzaldehyde (B42025) | Acid (for condensation), Bromine, KOH | Ethanol, Acetic Acid | Varies | Multi-step | Moderate |
| Algar-Flynn-Oyamada | 2'-Hydroxychalcones | H₂O₂, NaOH | Ethanol, Methanol | Room Temp to Reflux | 1 - 5 hours | 50 - 85 |
| Oxidative Cyclization | 2'-Hydroxychalcones | I₂, DMSO | DMSO | 100 - 120 | 2 - 6 hours | 60 - 90 |
Table 2: Effect of Base Catalyst on Baker-Venkataraman Rearrangement
| Base Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield of 1,3-Diketone (%) |
| KOH | Pyridine | 50 | 1 | ~90 |
| NaH | THF | Reflux | 2 | 85-95 |
| Potassium tert-butoxide | DMSO | Room Temp | 1.5 | >90 |
| LiHMDS | THF | 0 to Room Temp | 2 | 80-90 |
Yields are approximate and can vary depending on the specific substrate.
Experimental Protocols
Protocol 1: Synthesis of Flavone via Baker-Venkataraman Rearrangement
This protocol describes a two-step synthesis of flavone starting from 2-hydroxyacetophenone (B1195853).
Step 1: Synthesis of 2-Benzoyloxyacetophenone
-
In a flask, dissolve 2-hydroxyacetophenone (1.0 eq) in pyridine.
-
Slowly add benzoyl chloride (1.5 eq) to the solution. An exothermic reaction will occur.
-
Stir the mixture at room temperature for 30 minutes.
-
Pour the reaction mixture into a mixture of crushed ice and dilute hydrochloric acid to precipitate the product.
-
Collect the solid by vacuum filtration, wash with cold water, and then a small amount of cold methanol.
-
Dry the product, which can often be used in the next step without further purification.
Step 2: Rearrangement to 1-(2-hydroxyphenyl)-3-phenylpropane-1,3-dione (B75104) and Cyclization to Flavone
-
Dissolve the crude 2-benzoyloxyacetophenone (1.0 eq) in pyridine.
-
Add powdered potassium hydroxide (3.0 eq) and heat the mixture at 50°C for 30 minutes. A yellow precipitate should form.
-
Cool the mixture and acidify with dilute acetic acid to precipitate the 1,3-diketone.
-
Collect the solid by filtration and wash with water.
-
Dissolve the crude 1,3-diketone in glacial acetic acid.
-
Add a catalytic amount of concentrated sulfuric acid and heat the mixture on a steam bath for one hour.
-
Pour the hot solution into ice water to precipitate the flavone.
-
Collect the solid by filtration, wash with water, and recrystallize from ethanol to obtain pure flavone.[13]
Protocol 2: Synthesis of Flavonol via Algar-Flynn-Oyamada Reaction
This protocol is for the synthesis of a flavonol from a 2'-hydroxychalcone (B22705).
-
Dissolve the 2'-hydroxychalcone (1.0 eq) in ethanol or methanol.
-
Add an aqueous solution of sodium hydroxide (e.g., 20%).
-
To the stirred alkaline solution, add hydrogen peroxide (e.g., 20% aqueous solution) dropwise. The reaction is often exothermic, so maintain the temperature with an ice bath if necessary.
-
Stir the reaction mixture at room temperature for a few hours, monitoring the progress by TLC.
-
Once the reaction is complete, pour the mixture into cold water and acidify with dilute hydrochloric acid to precipitate the flavonol.
-
Collect the solid by filtration, wash thoroughly with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure flavonol.[5]
Protocol 3: Auwers Flavone Synthesis (General Procedure)
The Auwers synthesis is a multi-step process to prepare flavonols from coumarones.
-
Condensation: Perform an acid-catalyzed aldol (B89426) condensation between a 3-oxocoumaran and a benzaldehyde derivative to form an o-hydroxychalcone.
-
Bromination: Treat the resulting o-hydroxychalcone with bromine to form a dibromo adduct across the double bond.
-
Rearrangement: React the dibromo-adduct with an alcoholic solution of potassium hydroxide. This induces a rearrangement to form the flavonol.
-
Work-up and Purification: Neutralize the reaction mixture and extract the product. The crude flavonol is then purified by recrystallization or column chromatography.
Mandatory Visualizations
Caption: General experimental workflow for flavone synthesis via the oxidative cyclization of a chalcone intermediate.
Caption: A logical workflow for troubleshooting low or no yield in flavone synthesis experiments.
Caption: Decision-making diagram for selecting an appropriate flavone synthesis method based on desired structure and available precursors.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Troubleshooting [chem.rochester.edu]
- 3. Auwers synthesis - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Allan–Robinson reaction - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Algar-Flynn-Oyamada Reaction (Chapter 1) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 9. researchgate.net [researchgate.net]
- 10. Baker–Venkataraman rearrangement - Wikipedia [en.wikipedia.org]
- 11. Baker-Venkataraman Rearrangement [organic-chemistry.org]
- 12. How to Scale Up a New Synthesis Reaction | Lab Manager [labmanager.com]
- 13. mentis.uta.edu [mentis.uta.edu]
Technical Support Center: Synthesis of Dimethoxyflavones
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common challenges and side reactions encountered during the synthesis of dimethoxyflavones.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for dimethoxyflavones, and what are their common side reactions?
A1: The two most common methods for synthesizing dimethoxyflavones are the Algar-Flynn-Oyamada (AFO) reaction and the Baker-Venkataraman rearrangement. Each route has characteristic side reactions.
-
Algar-Flynn-Oyamada (AFO) Reaction: This method involves the oxidative cyclization of a 2'-hydroxychalcone (B22705) to a flavonol. The primary side products are aurones and dihydroflavonols. The formation of these byproducts is influenced by the reaction conditions and the substitution pattern on the chalcone (B49325).
-
Baker-Venkataraman Rearrangement: This is a two-step process where a 2-acyloxyacetophenone is rearranged to a 1,3-diketone, which is then cyclized to the flavone (B191248). Side reactions can include incomplete rearrangement, leading to the recovery of the starting ester, or incomplete cyclization, leaving the 1,3-diketone as a byproduct.
Q2: How can I minimize the formation of aurone (B1235358) byproducts in the AFO reaction?
A2: The formation of aurones is a common issue in the AFO reaction, particularly when a methoxy (B1213986) group is present at the 6'-position of the 2'-hydroxychalcone. To favor the formation of the desired flavonol, consider the following adjustments:
-
Control Reaction Temperature: Higher temperatures can favor the formation of aurones. Running the reaction at or below room temperature is often recommended.
-
pH Control: Careful control of the reaction mixture's pH is crucial. Acidic conditions during workup are necessary to precipitate the flavonol.
-
Choice of Base: The concentration and type of base (e.g., NaOH, KOH) can influence the reaction pathway. It is advisable to start with a catalytic amount and optimize from there.
Q3: My Baker-Venkataraman rearrangement is not proceeding to completion. What are the possible causes and solutions?
A3: Incomplete rearrangement can be due to several factors:
-
Base Strength and Stoichiometry: A strong base like potassium hydroxide (B78521) (KOH) is typically used. Ensure that the base is of good quality and used in the correct stoichiometric amount (approximately 3 equivalents).
-
Anhydrous Conditions: The reaction is sensitive to moisture, which can quench the base and hydrolyze the starting ester. Ensure all glassware is dry and use anhydrous solvents.
-
Reaction Time and Temperature: The reaction is often stirred at around 50°C for 15-20 minutes. Insufficient time or temperature may lead to an incomplete reaction.
Q4: What is the best way to monitor the progress of my dimethoxyflavone synthesis?
A4: Thin-Layer Chromatography (TLC) is the most effective method for monitoring the reaction progress. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can visualize the consumption of reactants and the formation of the product and any byproducts. A well-chosen solvent system will allow for the separation of these components.
Q5: How can I purify my crude dimethoxyflavone product from the common side products?
A5: The primary methods for purifying dimethoxyflavones are column chromatography and recrystallization.
-
Column Chromatography: Silica (B1680970) gel is the most common stationary phase. A gradient of non-polar to more polar solvents (e.g., hexane/ethyl acetate (B1210297) or n-hexane/acetone) is typically used to elute the compounds. The desired flavone will have a different retention factor (Rf) than the more polar dihydroflavonol or the often differently colored aurone byproduct.
-
Recrystallization: This technique is effective for removing smaller amounts of impurities. Ethanol (B145695) or a mixture of solvents (e.g., methanol/water or acetone/hexane) can be used. The general principle is to dissolve the crude product in a minimum amount of a hot solvent in which it is soluble, and then allow it to cool slowly to form pure crystals.
Troubleshooting Guides
Algar-Flynn-Oyamada (AFO) Reaction
| Problem | Possible Cause | Solution |
| Low Yield of Flavonol | Reaction conditions favor aurone formation. | Lower the reaction temperature and carefully control the addition of hydrogen peroxide. |
| Incomplete reaction. | Monitor the reaction by TLC to ensure it has gone to completion. Extend the reaction time if necessary. | |
| Decomposition of the product. | Avoid excessive heat and prolonged reaction times, especially under strongly basic conditions. | |
| Multiple Spots on TLC | Formation of aurone and/or dihydroflavonol byproducts. | Optimize the reaction conditions (temperature, base concentration). Purify the mixture using column chromatography. |
| Presence of unreacted chalcone. | Ensure sufficient reaction time and appropriate amounts of base and hydrogen peroxide. | |
| Product is an "oil" and does not precipitate | "Oiling out" during workup. | This can happen if the melting point of the product is lower than the boiling point of the solvent used. Try a different solvent system for precipitation or use a mixed solvent system. |
Baker-Venkataraman Rearrangement & Cyclization
| Problem | Possible Cause | Solution |
| Low Yield of 1,3-Diketone | Incomplete rearrangement. | Check the quality and amount of the base. Ensure anhydrous conditions. |
| Hydrolysis of the starting ester. | Use anhydrous solvents and reagents. | |
| Low Yield of Flavone in Cyclization Step | Incomplete cyclization of the 1,3-diketone. | Ensure the use of a strong acid catalyst (e.g., concentrated sulfuric acid) and sufficient heating. |
| Side reactions during cyclization. | Harsh acidic conditions can sometimes lead to degradation. Milder cyclization conditions can be explored if necessary. | |
| Presence of Starting Ester in the Final Product | Incomplete initial rearrangement. | Re-subject the crude product to the rearrangement conditions or purify via column chromatography. |
Experimental Protocols
Protocol 1: Synthesis of 7-hydroxy-3',4'-dimethoxyflavone via Oxidative Cyclization of Chalcone
This protocol is adapted from the synthesis of a structurally similar compound.
Step 1: Synthesis of 2',4'-dihydroxy-3,4-dimethoxychalcone (B1655851) (Claisen-Schmidt Condensation)
-
A mixture of 2,4-dihydroxyacetophenone (0.01 mole) and 3,4-dimethoxybenzaldehyde (B141060) (0.01 mole) are stirred in ethanol (15 mL).
-
An aqueous solution of sodium hydroxide (12 mL) is then added.
-
The reaction mixture is stirred at room temperature for 48 hours.
-
After completion, the mixture is poured into iced water and acidified with cold HCl (10%).
-
The product is extracted with ether (3 x 25 mL).
-
The combined ether layers are washed with water, dried over anhydrous Na2SO4, and the solvent is evaporated.
-
The crude chalcone can be purified by column chromatography or recrystallization from ethanol.
Step 2: Synthesis of 7-hydroxy-3',4'-dimethoxyflavone (Oxidative Cyclization)
-
A solution of 2',4'-dihydroxy-3,4-dimethoxychalcone (3 g, 0.01 mmole) and iodine (250 mg) in 10 mL of DMSO is refluxed for 1 hour.
-
The mixture is then poured into water, and the resulting syrup is extracted with EtOAc (3 x 15 mL).
-
The organic phase is washed with a 20% sodium thiosulfate (B1220275) solution, water, and brine.
-
The organic layer is dried over anhydrous Na2SO4 and the solvent is evaporated under reduced pressure.
-
The crude product is purified by column chromatography on a silica gel column with n-hexane:acetone (7:3) as the eluent, followed by recrystallization from ethanol.
Protocol 2: Synthesis of Flavone via Baker-Venkataraman Rearrangement
This is a general protocol that can be adapted for the synthesis of dimethoxyflavones.
Step 1: Formation of 2-Benzoyloxyacetophenone
-
In a flask, dissolve 2'-hydroxyacetophenone (B8834) (1.0 eq) in dry pyridine.
-
Add benzoyl chloride (1.0 eq) to the solution.
-
Stir the reaction at room temperature until completion (monitor by TLC).
-
Pour the reaction mixture into cold dilute HCl to precipitate the product.
-
Filter, wash with water, and dry the crude ester. Recrystallize from ethanol if necessary.
Step 2: Rearrangement to 1,3-Diketone and Cyclization to Flavone
-
Prepare a solution of the 2-benzoyloxyacetophenone (1.0 eq) in pyridine.
-
Warm the solution to approximately 50°C and add pulverized potassium hydroxide (KOH) (approx. 3 eq).
-
Stir the mixture for 15-20 minutes, during which a yellow precipitate of the potassium salt of the 1,3-diketone will form.
-
Cool the mixture and acidify with dilute acetic acid or hydrochloric acid to precipitate the 1,3-diketone.
-
Isolate the crude 1,3-diketone.
-
Dissolve the crude diketone in glacial acetic acid and add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture on a steam bath for one hour.
-
Pour the hot solution into water to precipitate the flavone.
-
Collect the solid by filtration, wash with water, and then a small amount of cold ethanol.
-
Recrystallize from a suitable solvent to obtain the pure flavone.
Visualizations
Caption: Algar-Flynn-Oyamada (AFO) reaction pathway and potential side products.
Caption: Experimental workflow for the Baker-Venkataraman synthesis of dimethoxyflavones.
Caption: A logical workflow for troubleshooting common issues in dimethoxyflavone synthesis.
Improving the solubility of 6,3'-Dimethoxyflavone for bioassays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with 6,3'-Dimethoxyflavone for bioassays.
Troubleshooting Guides
Issue: Precipitation of this compound in Aqueous Buffers
This compound is a hydrophobic molecule and is practically insoluble in water.[1] Direct addition of this compound to aqueous buffers will likely result in precipitation, leading to inaccurate and irreproducible bioassay results. The following guide provides strategies to address this issue.
Initial Steps: Using Organic Co-solvents
For many in vitro bioassays, the most straightforward approach is to first dissolve this compound in a water-miscible organic solvent to create a concentrated stock solution. This stock solution can then be diluted into the aqueous bioassay medium.
Recommended Organic Solvents:
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Methanol
-
Acetone[2]
General Protocol for Preparing a Stock Solution:
-
Weigh the desired amount of this compound.
-
Add a small volume of the chosen organic solvent (e.g., DMSO).
-
Vortex or sonicate gently until the compound is completely dissolved.
-
Serially dilute the stock solution with the same organic solvent to create working stocks.
-
When adding to your aqueous assay medium, ensure the final concentration of the organic solvent is low (typically <0.5% for cell-based assays) to avoid solvent-induced toxicity or artifacts.
| Solvent | Reported Solubility of Flavonoids | Considerations for Bioassays |
| DMSO | Generally good for flavonoids and other hydrophobic small molecules.[3] | Widely used for cell-based assays. Keep final concentration low (<0.5%) to avoid toxicity. |
| Ethanol | Aqueous ethanol mixtures are effective for flavonoid extraction and solubilization.[4] | A common solvent in many biological assays. Final concentration should be carefully controlled. |
| Acetone | 6,3'-Dimethoxy-3-hydroxyflavone is reported to be soluble in acetone.[2] | More volatile than DMSO and ethanol. Ensure it is compatible with your assay components. |
Advanced Formulation Strategies
If the use of simple organic co-solvents is insufficient or not suitable for your experimental system (e.g., in vivo studies), more advanced formulation strategies can significantly enhance the aqueous solubility and bioavailability of methoxyflavones.
Quantitative Data on Solubility Enhancement for Structurally Similar Methoxyflavones
| Flavonoid | Enhancement Technique | Fold Increase in Aqueous Solubility/Bioavailability | Reference(s) |
| 5,7-Dimethoxyflavone | Complexation with Hydroxypropyl-β-Cyclodextrin (HPβ-CD) | 361.8-fold increase in water solubility | [5][6] |
| Methoxyflavones from Kaempferia parviflora | Self-Microemulsifying Drug Delivery System (SMEDDS) | >20-fold increase in oral bioavailability | [7] |
| Methoxyflavones from Kaempferia parviflora | Complexation with 2-Hydroxypropyl-β-Cyclodextrin (2-HP-β-CD) | >20-fold increase in oral bioavailability | [7] |
Experimental Protocols
Protocol 1: Solubility Enhancement using Cyclodextrin (B1172386) Complexation
This protocol describes a general method for preparing an inclusion complex of a poorly soluble flavonoid with hydroxypropyl-β-cyclodextrin (HPβ-CD), based on successful reports for similar compounds.[5][6]
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HPβ-CD)
-
Deionized water
-
Magnetic stirrer and stir bar
-
Lyophilizer (Freeze-dryer)
Procedure:
-
Prepare an aqueous solution of HPβ-CD: Dissolve a known concentration of HPβ-CD in deionized water. The concentration will depend on the desired molar ratio.
-
Add this compound: Slowly add an excess amount of this compound powder to the HPβ-CD solution while stirring continuously.
-
Equilibration: Seal the container and allow the mixture to stir at room temperature for 24-48 hours to ensure the formation of the inclusion complex.
-
Separation of Undissolved Compound: Centrifuge the suspension at high speed to pellet the undissolved this compound.
-
Filtration: Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Lyophilization: Freeze the filtered solution and lyophilize (freeze-dry) it to obtain a solid powder of the this compound/HPβ-CD inclusion complex.
-
Reconstitution: The resulting powder can be readily dissolved in aqueous buffers for your bioassays.
Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble in water?
A1: this compound is a very hydrophobic molecule.[1] Its chemical structure lacks a sufficient number of polar functional groups (like hydroxyl groups) that can form hydrogen bonds with water molecules, leading to its poor aqueous solubility.
Q2: What is the maximum concentration of DMSO I can use in my cell culture assay?
A2: As a general guideline, the final concentration of DMSO in most cell-based assays should be kept below 0.5% (v/v) to avoid cytotoxicity and other off-target effects. However, it is crucial to determine the tolerance of your specific cell line by running a vehicle control experiment with different concentrations of DMSO.
Q3: My compound precipitates when I dilute the DMSO stock solution into my aqueous buffer. What should I do?
A3: This indicates that the aqueous solubility of your compound is being exceeded. You can try the following:
-
Lower the final concentration: Your target concentration may be too high for the compound's solubility in the final buffer.
-
Increase the co-solvent percentage: If your experimental system allows, a slightly higher percentage of DMSO in the final solution might maintain solubility.
-
Use a different co-solvent: Experiment with other solvents like ethanol.
-
Employ advanced formulations: Consider using cyclodextrins[5][6][7] or surfactants to improve solubility.
Q4: What are cyclodextrins and how do they improve solubility?
A4: Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a hydrophobic inner cavity.[5] They can encapsulate poorly water-soluble molecules, like this compound, within their hydrophobic core. This forms an inclusion complex that has a hydrophilic exterior, allowing it to dissolve in water and thereby increasing the apparent aqueous solubility of the guest molecule.[8]
Q5: Are there other advanced methods to improve the bioavailability of this compound for in vivo studies?
A5: Yes, besides cyclodextrin complexation, other strategies include the use of Self-Microemulsifying Drug Delivery Systems (SMEDDS), solid dispersions, and nanoparticle-based formulations.[7] SMEDDS are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water microemulsions upon gentle agitation in aqueous media, which can significantly enhance the oral absorption of poorly soluble compounds.[7]
Visualizations
Caption: Workflow for enhancing the solubility of this compound.
Caption: Cyclodextrin encapsulation of a hydrophobic molecule.
References
- 1. NP-MRD: Showing NP-Card for this compound (NP0052239) [np-mrd.org]
- 2. 6,3'-DIMETHOXY-3-HYDROXYFLAVONE | | INDOFINE Chemical Company [indofinechemical.com]
- 3. benchchem.com [benchchem.com]
- 4. myfoodresearch.com [myfoodresearch.com]
- 5. A 5,7-Dimethoxyflavone/Hydroxypropyl-β-Cyclodextrin Inclusion Complex with Anti-Butyrylcholinesterase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A 5,7-dimethoxyflavone/hydroxypropyl-β-cyclodextrin inclusion complex with anti-butyrylcholinesterase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Purity Analysis of Synthetic 6,3'-Dimethoxyflavone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with synthetic 6,3'-Dimethoxyflavone. The information is designed to address specific issues that may be encountered during purity analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical techniques for determining the purity of synthetic this compound?
A1: The most common and effective techniques for purity analysis of this compound are High-Performance Liquid Chromatography (HPLC) with UV detection, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. HPLC is ideal for quantifying the compound and its impurities, while MS and NMR are used for structural confirmation and identification of unknown impurities.
Q2: What are the expected impurities in synthetic this compound?
A2: Potential impurities largely depend on the synthetic route employed. Common methods for flavone (B191248) synthesis include the Allan-Robinson and Baker-Venkataraman reactions.[1] Potential impurities may include:
-
Unreacted starting materials: Such as substituted o-hydroxyacetophenones and benzoyl chlorides.
-
Intermediates: Including chalcones or 1,3-diketones, depending on the specific pathway.[1]
-
Byproducts from side reactions: These can include isomers with different methoxy (B1213986) group positions or products of incomplete reactions.
-
Reagents and catalysts: Traces of acids, bases, or catalysts used during the synthesis.
Q3: How can I troubleshoot peak tailing in my HPLC chromatogram?
A3: Peak tailing is a common issue in HPLC and can be caused by several factors. Consider the following troubleshooting steps:
-
Check the mobile phase pH: Ensure the pH is appropriate for the analyte. For flavonoids, a slightly acidic mobile phase can often improve peak shape.
-
Column degradation: The column may be contaminated or have lost its stationary phase. Try flushing the column with a strong solvent or replace it if necessary.
-
Sample-solvent incompatibility: The solvent used to dissolve the sample should be compatible with the mobile phase. Ideally, dissolve the sample in the mobile phase.[1]
-
Column temperature: Inconsistent temperature can affect peak shape. Using a column oven to maintain a constant temperature is recommended.[2]
Q4: I am observing unexpected peaks in my HPLC analysis. What could they be?
A4: Unexpected peaks can be due to a variety of reasons:
-
Contamination: The sample, solvent, or HPLC system may be contaminated. Ensure high-purity solvents and clean equipment.
-
Degradation of the analyte: this compound may degrade under certain conditions (e.g., exposure to light, extreme pH, or high temperatures). Prepare fresh solutions and store them appropriately.
-
Ghost peaks: These can arise from contamination in the injector or the column from a previous run.[1] Flushing the system with a strong solvent is recommended.
-
Presence of impurities from synthesis: As mentioned in Q2, these could be unreacted starting materials, intermediates, or byproducts.
Troubleshooting Guides
HPLC Analysis Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Retention Time Drift | Inconsistent mobile phase composition, temperature fluctuations, column aging. | Prepare fresh mobile phase, use a column oven for temperature control, replace the column if it's old or has been used extensively.[2] |
| Baseline Noise or Drift | Air bubbles in the system, contaminated mobile phase, detector lamp issue. | Degas the mobile phase, use high-purity solvents, check and replace the detector lamp if necessary.[2] |
| Poor Resolution | Inappropriate mobile phase, incorrect flow rate, column overload. | Optimize the mobile phase composition (e.g., adjust solvent ratio or pH), adjust the flow rate, inject a smaller sample volume.[1] |
| Peak Fronting | Sample overload, column packing issue. | Dilute the sample, use a column with a higher capacity, or replace the column.[1] |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC-UV)
This protocol provides a general method for the purity analysis of this compound. Optimization may be required based on the specific instrument and column used.
-
Instrumentation: HPLC system with a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (B52724) (Solvent B) and water with 0.1% formic acid (Solvent A).
-
Gradient Program:
-
0-20 min: 30-90% B
-
20-25 min: 90% B
-
25-30 min: 30% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a known amount of the synthetic this compound in methanol (B129727) or the initial mobile phase composition to a final concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
Mass Spectrometry (MS)
-
Instrumentation: A mass spectrometer, often coupled with an HPLC system (LC-MS).
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is typically suitable for flavonoids.
-
Analysis: The mass-to-charge ratio (m/z) of the parent ion should correspond to the molecular weight of this compound (282.29 g/mol ).[3] Fragmentation patterns can be analyzed to confirm the structure and identify impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated chloroform (B151607) (CDCl3) or deuterated dimethyl sulfoxide (B87167) (DMSO-d6).
-
Analysis: ¹H and ¹³C NMR spectra should be acquired. The chemical shifts and coupling constants should be compared with known reference spectra for this compound to confirm its identity and assess the presence of impurities.[3]
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₇H₁₄O₄ |
| Molecular Weight | 282.29 g/mol [3] |
| Appearance | Solid |
| InChI Key | LLLIKVGWTVPYAL-UHFFFAOYSA-N[3] |
Table 2: Typical HPLC-UV Parameters
| Parameter | Recommended Value |
| Column Type | C18 Reversed-Phase |
| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid (Gradient) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 254 nm |
| Expected Retention Time | Dependent on specific conditions, requires experimental determination. |
Visualizations
Caption: Workflow for the purity analysis of synthetic this compound.
Caption: Troubleshooting logic for common HPLC issues in flavonoid analysis.
References
Technical Support Center: HPLC Separation of Flavone Isomers
Welcome to the technical support center for High-Performance Liquid Chromatography (HPLC) analysis of flavone (B191248) isomers. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common separation challenges.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues you may encounter during the HPLC separation of flavone isomers, from poor resolution and co-elution to issues with chiral separations.
Issue 1: Poor Resolution and Co-elution of Structural Isomers
Q: Why are my flavone isomers (e.g., orientin/isoorientin, vitexin/isovitexin) not separating or showing poor resolution?
A: Co-elution of flavone isomers is a frequent challenge because they often have very similar chemical structures, molecular weights, and polarities.[1][2] Several factors in your HPLC method can be optimized to improve separation.[1][3]
Troubleshooting Steps:
-
Optimize Column Temperature: Temperature is a significant factor in isomer separation.[1] Increasing the column temperature can decrease mobile phase viscosity, leading to shorter retention times and often improved resolution.[1][4] For example, separating luteolin, apigenin, and quercetin (B1663063) derivatives showed that baseline separation was achieved at 40°C, whereas at 30°C, the resolution was insufficient (Rs < 1.5).[1]
-
Adjust Mobile Phase Composition:
-
Solvent Strength & Type: The choice and ratio of organic solvent (like acetonitrile (B52724) or methanol) to the aqueous phase are critical.[1][5] Acetonitrile often provides different selectivity compared to methanol (B129727) for flavonoids.[5] Modifying the gradient to be shallower (a slower increase in organic solvent) can increase the separation between closely eluting peaks.[6]
-
Mobile Phase Additives: Adding a small percentage of acid (e.g., 0.1% formic acid or trifluoroacetic acid) to the aqueous phase is standard practice.[1][7] This suppresses the ionization of phenolic hydroxyl groups on the flavonoids, leading to sharper peaks and more reproducible retention times.
-
-
Evaluate Column Chemistry: Not all C18 columns are the same. If a standard C18 column fails to provide resolution, consider a stationary phase with different selectivity.[8][9]
-
Pentafluorophenyl (PFP or F5) columns offer alternative selectivity through mechanisms like dipole-dipole and pi-pi interactions, which can be effective for separating isomers.[8]
-
Cholesterol-bonded stationary phases have shown high temperature stability (up to 100°C) and provide selective separations of flavones.[4][10]
-
-
Optimize Flow Rate: While a higher flow rate can shorten analysis time, a lower flow rate may improve the resolution of critical pairs, although it will increase run time and can lead to broader peaks.[1] For instance, a study found that a flow rate of 1.0 mL/min was optimal for separating flavonoid isomers, whereas at 0.6 mL/min, some quercetin derivatives were not baseline separated.[1]
// Nodes start [label="Poor Resolution or\nCo-elution of Isomers", fillcolor="#EA4335", fontcolor="#FFFFFF"]; temp [label="Optimize Column Temperature\n(e.g., test 30°C, 40°C, 50°C)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; mobile_phase [label="Adjust Mobile Phase", fillcolor="#4285F4", fontcolor="#FFFFFF"]; column [label="Change Column Chemistry", fillcolor="#4285F4", fontcolor="#FFFFFF"]; flow_rate [label="Adjust Flow Rate\n(e.g., 0.8-1.2 mL/min)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
solvent_strength [label="Modify Gradient Slope\n(e.g., make it shallower)", fillcolor="#FBBC05", fontcolor="#202124"]; solvent_type [label="Try Different Organic Solvent\n(Acetonitrile vs. Methanol)", fillcolor="#FBBC05", fontcolor="#202124"]; additive [label="Check Mobile Phase Additive\n(e.g., 0.1% Formic Acid)", fillcolor="#FBBC05", fontcolor="#202124"];
c18 [label="Standard C18", fillcolor="#34A853", fontcolor="#FFFFFF"]; pfp [label="PFP / F5 Column", fillcolor="#34A853", fontcolor="#FFFFFF"]; cholesterol [label="Cholesterol Column", fillcolor="#34A853", fontcolor="#FFFFFF"];
end_good [label="Resolution Achieved", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; end_bad [label="Problem Persists:\nConsider 2D-LC or SFC", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges start -> temp [label="Step 1"]; temp -> mobile_phase [label="If not resolved"]; mobile_phase -> column [label="If not resolved"]; column -> flow_rate [label="If not resolved"];
mobile_phase -> solvent_strength; mobile_phase -> solvent_type; mobile_phase -> additive;
column -> c18 [label="Start with"]; c18 -> pfp [label="Alternative"]; pfp -> cholesterol [label="Alternative"];
temp -> end_good [label="Success"]; solvent_strength -> end_good [label="Success"]; solvent_type -> end_good [label="Success"]; pfp -> end_good [label="Success"]; flow_rate -> end_good [label="Success"]; flow_rate -> end_bad [label="Final Step"]; } caption: Troubleshooting workflow for poor isomer resolution.
Issue 2: Challenges with Chiral Flavone Isomers (Enantiomers/Diastereomers)
Q: My method separates structural isomers, but not enantiomers (e.g., (S)-naringenin vs. (R)-naringenin). How can I resolve them?
A: Enantiomers have identical physical properties in a non-chiral environment, so they will not be separated on standard reversed-phase columns like C18.[11] A chiral separation technique is required.[11][12][13]
Troubleshooting & Methodologies:
-
Use a Chiral Stationary Phase (CSP): This is the most direct approach. Polysaccharide-based CSPs are widely used for separating flavanone (B1672756) enantiomers.[12]
-
Common Columns: Chiralcel® and Chiralpak® series columns (e.g., IA, IB, AD) are effective.[12][14] For example, 6-methoxyflavanone (B191839) was successfully separated on a Chiralpak IA column.[12]
-
Mode: Chiral separations of flavanones are often accomplished in normal-phase mode using mobile phases like n-alkane/alcohol mixtures (e.g., hexane/isopropanol).[12] However, reversed-phase methods can also be developed.[14]
-
-
Use a Chiral Mobile Phase Additive: An alternative to a chiral column is to add a chiral selector to the mobile phase.
-
Cyclodextrins: Derivatized β-cyclodextrins can be added to the mobile phase to resolve flavanone aglycones and glycosides on a standard C18 column. For example, carboxymethyl-β-cyclodextrin was used to separate eriodictyol, naringenin, and hesperitin enantiomers.
-
-
Supercritical Fluid Chromatography (SFC): SFC is a powerful alternative for both chiral and achiral separations and can sometimes provide faster and more efficient results than HPLC.[15][16]
// Nodes start [label="Need to Separate\nFlavone Enantiomers", fillcolor="#EA4335", fontcolor="#FFFFFF"]; achiral_col [label="Standard HPLC Column\n(e.g., C18, PFP)", fillcolor="#FBBC05", fontcolor="#202124"]; chiral_env [label="Create a Chiral Environment", fillcolor="#4285F4", fontcolor="#FFFFFF"]; csp [label="Option 1:\nUse a Chiral Stationary Phase (CSP)\n(e.g., Chiralpak IA)", fillcolor="#34A853", fontcolor="#FFFFFF"]; cmpa [label="Option 2:\nUse a Chiral Mobile Phase Additive\n(e.g., Cyclodextrin)", fillcolor="#34A853", fontcolor="#FFFFFF"]; sfc [label="Alternative Technique:\nSupercritical Fluid Chromatography (SFC)", fillcolor="#34A853", fontcolor="#FFFFFF"]; no_sep [label="Result: Co-elution of Enantiomers", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"]; sep [label="Result: Enantiomers Resolved", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> achiral_col; achiral_col -> no_sep; start -> chiral_env; chiral_env -> csp; chiral_env -> cmpa; chiral_env -> sfc; csp -> sep; cmpa -> sep; sfc -> sep; } caption: Logic for selecting a chiral separation method.
Issue 3: Poor Peak Shape (Tailing or Fronting)
Q: My flavone peaks are tailing significantly. What is the cause and how can I fix it?
A: Peak tailing is a common issue in HPLC and can obscure the resolution of closely eluting isomers.[2][3] It can be caused by several factors related to the column, mobile phase, or sample.[3][17]
Troubleshooting Steps:
-
Check for Column Contamination or Degradation: Strongly retained compounds from previous injections can accumulate at the head of the column.[18]
-
Secondary Silanol (B1196071) Interactions: Residual, un-capped silanol groups on the silica (B1680970) surface of reversed-phase columns can interact with the polar hydroxyl groups of flavonoids, causing tailing.
-
Solution: Ensure your mobile phase is sufficiently acidic (e.g., pH 2.5-3.5 with formic or phosphoric acid).[5] The acid protonates the silanol groups, minimizing these secondary interactions.
-
-
Sample Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.[18]
-
Solution: Dilute your sample and reinject. If the peak shape improves, you were likely overloading the column.[18]
-
-
Injection Solvent Mismatch: Dissolving the sample in a solvent much stronger than the initial mobile phase can cause peak distortion.[2][6]
Data & Protocols
Table 1: Effect of HPLC Conditions on Isomer Resolution (Rs)
The resolution value (Rs) quantitatively measures the degree of separation between two peaks. A value of Rs ≥ 1.5 indicates baseline separation.[1] The following data, adapted from a study on flavonoid isomers in buckwheat sprouts, illustrates the impact of temperature and mobile phase on separation.[1]
| Isomer Pair (Derivatives) | Condition 1: 30°C | Condition 2: 40°C | Condition 3: 40°C, Acetonitrile | Condition 4: 40°C, Methanol |
| Luteolin Isomers | 1.63 | 1.87 | 1.87 | 1.63 |
| (Orientin/Isoorientin) | ||||
| Apigenin Isomers | 9.07 | 10.30 | 10.30 | 9.07 |
| (Vitexin/Isovitexin) | ||||
| Quercetin Isomers | 1.15 | 1.93 | 1.93 | 1.40 |
| (Q3R/Rutin) | ||||
| Conclusion | Incomplete separation | Baseline separation | Optimal organic solvent | Sub-optimal solvent |
Data adapted from a study separating flavonoid glycoside isomers.[1] Conditions 3 & 4 used water with 0.1% formic acid as mobile phase A.
Detailed Experimental Protocol: Optimized Separation of Flavonoid Glycoside Isomers
This protocol is based on a validated method for the simultaneous separation and quantification of orientin, isoorientin, vitexin, isovitexin, and rutin.[1][19][20]
-
Instrumentation:
-
HPLC system with a Photodiode Array (PDA) detector.
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
-
Chromatographic Conditions:
-
Gradient Elution Program:
Time (min) % Mobile Phase A % Mobile Phase B 0 85 15 55 65 35 60 10 90 65 10 90 70 85 15 | 80 | 85 | 15 |
-
Sample Preparation:
-
Prepare standard stock solutions of flavone isomers (e.g., 1 mg/mL) in a suitable solvent like DMSO or methanol.[1]
-
Create a series of calibration standards by diluting the stock solution in the initial mobile phase (e.g., 6.25 to 100 µg/mL).[1][20]
-
Filter all samples and standards through a 0.45 µm syringe filter before injection.[18]
-
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Solving Common Errors in HPLC [omegascientific.com.sg]
- 4. The effect of temperature and mobile phase composition on separation mechanism of flavonoid compounds on hydrosilated silica-based columns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Diagnosing HPLC Chromatography Problems & Troubleshooting [ssi.shimadzu.com]
- 7. Separation and Identification of Phenolic Acid and Flavonoids from Nerium indicum Flowers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. uvadoc.uva.es [uvadoc.uva.es]
- 16. Stereoisomeric Separation of Flavonoids by Two‐Dimensional Supercritical Fluid Chromatography: Identification of Adequate Chiral Columns and Application to Honey Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. aelabgroup.com [aelabgroup.com]
- 18. uhplcs.com [uhplcs.com]
- 19. [PDF] Developing and Validating a Method for Separating Flavonoid Isomers in Common Buckwheat Sprouts Using HPLC-PDA | Semantic Scholar [semanticscholar.org]
- 20. Developing and Validating a Method for Separating Flavonoid Isomers in Common Buckwheat Sprouts Using HPLC-PDA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Mobile Phase for 6,3'-Dimethoxyflavone HPLC Analysis
Welcome to the technical support center for optimizing the High-Performance Liquid Chromatography (HPLC) analysis of 6,3'-Dimethoxyflavone. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during method development and routine analysis.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific problems you may encounter during the HPLC analysis of this compound, providing targeted solutions in a question-and-answer format.
Q1: I am not seeing any peak for this compound, or the peak is very small. What should I do?
A1: This issue can stem from several factors. First, ensure your detector wavelength is set appropriately for this compound. A wavelength of around 260 nm is often a good starting point for flavonoids.[1] If the wavelength is correct, consider the possibility of your compound not eluting from the column. This could be due to a mobile phase that is too weak (too much aqueous component). Try increasing the percentage of your organic solvent (acetonitrile or methanol) in the mobile phase. Additionally, verify that your sample concentration is adequate and that the compound is soluble in your injection solvent.
Q2: My this compound peak is broad and shows significant tailing. How can I improve the peak shape?
A2: Peak tailing is a common issue in HPLC, often caused by secondary interactions between the analyte and the stationary phase or by issues within the HPLC system.[2][3] Here are several troubleshooting steps:
-
Adjust Mobile Phase pH: Flavonoids can have acidic protons, and their interaction with residual silanols on the C18 column can cause tailing. Adding a small amount of acid to your mobile phase, such as 0.1% formic acid or acetic acid, can suppress this interaction and improve peak symmetry.[4][5][6]
-
Check for Column Contamination or Degradation: The column may be contaminated or have lost its efficiency. Try flushing the column with a strong solvent or, if necessary, replace the guard column or the analytical column.[2][7]
-
Optimize Mobile Phase Composition: An inappropriate mobile phase composition can lead to poor peak shape. Experiment with different ratios of your organic and aqueous phases.
-
Reduce Extra-Column Volume: Ensure all tubing and connections are as short as possible and have a narrow internal diameter to minimize band broadening.[3]
Q3: The retention time of my this compound peak is shifting between injections. What is causing this instability?
A3: Retention time drift can compromise the reliability of your analytical method.[8] The following factors are common causes:
-
Inadequate Column Equilibration: Ensure the column is properly equilibrated with the initial mobile phase conditions before each injection, especially when running a gradient.[8]
-
Mobile Phase Instability: If your mobile phase is prepared by mixing solvents from different reservoirs, ensure the pump's mixing performance is optimal.[2] Premixing the mobile phase can sometimes resolve this issue. Also, ensure the mobile phase composition is not changing due to evaporation of the more volatile solvent.
-
Temperature Fluctuations: Column temperature can significantly impact retention time.[1] Using a column oven to maintain a constant temperature is highly recommended for stable retention times.[8] A temperature of 35°C has been found to be optimal for some flavonoid separations.[1]
-
Leaks in the System: Check for any leaks in the pump, injector, or fittings, as this can cause pressure fluctuations and lead to unstable retention times.[9]
Q4: I am having difficulty separating this compound from other impurities in my sample. How can I improve the resolution?
A4: Achieving good resolution is critical for accurate quantification. Consider these strategies:
-
Optimize the Mobile Phase: This is often the most effective way to improve resolution.
-
Adjust Solvent Strength: Changing the ratio of the organic solvent (acetonitrile or methanol) to the aqueous phase will alter the retention times of your compounds. A lower organic content will generally increase retention and may improve separation.
-
Try a Different Organic Solvent: Acetonitrile and methanol (B129727) have different selectivities. If you are using one, try switching to the other to see if it improves the separation of your target analyte from impurities.[4]
-
Implement a Gradient: A gradient elution, where the mobile phase composition changes over time, is very effective for separating compounds with different polarities in a complex sample.[10][11]
-
-
Modify the Flow Rate: Reducing the flow rate can sometimes enhance separation efficiency, although it will increase the run time.[4]
-
Change the Column: If mobile phase optimization is insufficient, consider a column with a different chemistry (e.g., Phenyl-Hexyl instead of C18) or a column with smaller particles for higher efficiency.[4]
Experimental Protocols
Below are detailed methodologies for key experiments related to optimizing the mobile phase for this compound analysis.
Protocol 1: Screening of Organic Solvents and Mobile Phase Additives
Objective: To determine the optimal organic solvent and mobile phase modifier for the analysis of this compound.
Materials:
-
HPLC-grade acetonitrile, methanol, and water.
-
High-purity formic acid and acetic acid.
-
A stock solution of this compound of known concentration.
-
A C18 HPLC column (e.g., 250 mm x 4.6 mm, 5 µm).
Procedure:
-
Prepare four different mobile phases as outlined in the table below.
-
Set up the HPLC system with the C18 column and set the column temperature to 30°C.
-
Set the detector wavelength to 260 nm.
-
Set the flow rate to 1.0 mL/min.
-
For each mobile phase, run an isocratic elution.
-
Inject the this compound standard.
-
Record the chromatograms and evaluate the peak shape (asymmetry), retention time, and theoretical plates for each condition.
Data Presentation:
| Mobile Phase Composition | Retention Time (min) | Peak Asymmetry | Theoretical Plates |
| 60% Acetonitrile / 40% Water | |||
| 60% Acetonitrile / 40% Water with 0.1% Formic Acid | |||
| 70% Methanol / 30% Water | |||
| 70% Methanol / 30% Water with 0.1% Formic Acid |
Note: The initial percentages of organic solvent are starting points and may need further optimization.
Protocol 2: Development of a Gradient Elution Method
Objective: To develop a gradient elution program to improve the separation of this compound from potential impurities.
Materials:
-
Optimized mobile phase A (e.g., Water with 0.1% Formic Acid) and mobile phase B (e.g., Acetonitrile with 0.1% Formic Acid) from Protocol 1.
-
A sample containing this compound and impurities.
-
A C18 HPLC column.
Procedure:
-
Set up the HPLC system with the C18 column and the selected mobile phases.
-
Set the column temperature and detector wavelength as determined previously.
-
Set the flow rate to 1.0 mL/min.
-
Program the HPLC system with the gradient profile provided in the table below.
-
Inject the sample mixture.
-
Analyze the chromatogram for the resolution between this compound and adjacent peaks.
-
Adjust the gradient slope, initial and final mobile phase compositions, and segment durations as needed to optimize the separation.
Data Presentation:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 20.0 | 40 | 60 |
| 22.0 | 5 | 95 |
| 25.0 | 5 | 95 |
| 25.1 | 95 | 5 |
| 30.0 | 95 | 5 |
Note: This is a generic gradient and should be adapted based on the results of initial isocratic runs.
Visualizations
The following diagrams illustrate key workflows and concepts for optimizing your HPLC method.
Caption: Workflow for systematic mobile phase optimization.
Caption: Troubleshooting guide for peak tailing issues.
References
- 1. phcog.com [phcog.com]
- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 3. tajhizshimi.com [tajhizshimi.com]
- 4. Optimization of HPLC Methods for the Analysis of Bioactive Compounds in Crude Plant Extracts [plantextractwholesale.com]
- 5. RP-HPLC-Based Flavonoid Profiling Accompanied with Multivariate Analysis: An Efficient Approach for Quality Assessment of Houttuynia cordata Thunb Leaves and Their Commercial Products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.aip.org [pubs.aip.org]
- 7. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 8. HPLC Troubleshooting Guide [scioninstruments.com]
- 9. lcms.cz [lcms.cz]
- 10. Pharmacokinetics and stability of methoxyflavones from Kaempferia parviflora in Thai native roosters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: 6,3'-Dimethoxyflavone Stability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing stability challenges encountered during experiments with 6,3'-dimethoxyflavone. The information is presented in a question-and-answer format to directly address common issues.
Troubleshooting Guides & FAQs
Q1: My this compound solution appears to be degrading over time. What are the common causes?
A1: Flavonoids, including this compound, are susceptible to degradation from various environmental factors. The primary causes of instability include:
-
pH: Extreme pH conditions (both acidic and alkaline) can catalyze the degradation of the flavone (B191248) structure.
-
Light: Exposure to ultraviolet (UV) or even visible light can lead to photodegradation. Studies on other flavonoids have shown that photodegradation can be more rapid in polar solvents.[1]
-
Temperature: Elevated temperatures can accelerate degradation reactions. While some flavonoids exhibit stability at high temperatures for short periods, prolonged exposure can lead to significant degradation.[2][3]
-
Oxidation: The presence of oxygen and oxidizing agents can lead to the oxidative degradation of the flavonoid structure. The methoxy (B1213986) groups on the flavone ring can be susceptible to oxidative demethylation by enzymes like cytochrome P450.[4][5][6]
-
Microbial Contamination: In non-sterile aqueous solutions, microbial growth can lead to enzymatic degradation of the compound.[7]
Q2: I'm observing a loss of this compound in my cell culture medium. What could be the reason?
A2: The loss of this compound in cell culture medium is likely due to metabolic degradation by cellular enzymes. Human cytochrome P450 (CYP) enzymes, for instance, are known to metabolize methoxylated flavonoids. A primary metabolic pathway is O-demethylation, where the methoxy groups are removed to form hydroxylated metabolites.[4][5][6] The resulting hydroxylated flavones may have different biological activities and physicochemical properties.
Q3: How can I improve the solubility and stability of this compound in my aqueous experimental solutions?
A3: Poor aqueous solubility is a common issue with flavonoids, which can indirectly affect their stability by promoting precipitation and aggregation.[8] Several formulation strategies can be employed to enhance both solubility and stability:
-
Inclusion Complexes: Complexation with cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HPβ-CD), can significantly increase the aqueous solubility of methoxyflavones. For example, a 361.8-fold increase in water solubility was observed for 5,7-dimethoxyflavone (B190784) when complexed with HPβ-CD.[8]
-
Encapsulation: Encapsulating this compound in nanocarriers like liposomes, nanoparticles, or micelles can protect it from degradative environmental factors and improve its solubility and bioavailability.
-
Co-solvents: Using a co-solvent system, such as a mixture of water with ethanol, propylene (B89431) glycol, or polyethylene (B3416737) glycol (PEG), can improve the solubility of poorly soluble compounds. However, the choice of co-solvent should be compatible with your experimental system.
-
pH Adjustment: Maintaining the pH of your solution within a neutral and stable range can help minimize pH-catalyzed degradation. The optimal pH should be determined experimentally for this compound.
Q4: What are the best practices for storing this compound powder and solutions to ensure long-term stability?
A4: To ensure the long-term stability of this compound, follow these storage guidelines:
-
Solid Compound: Store the solid powder in a tightly sealed container, protected from light and moisture, at a low temperature (e.g., -20°C).
-
Stock Solutions: Prepare concentrated stock solutions in a suitable organic solvent (e.g., DMSO, ethanol) and store them in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect the solutions from light by using amber vials or wrapping them in aluminum foil.
-
Aqueous Solutions: Freshly prepare aqueous working solutions from the stock solution for each experiment. If short-term storage is necessary, keep the solution at 2-8°C and protected from light. A study on other methoxyflavones showed they remained stable in blood and plasma for up to 2 days at -20°C but showed significant degradation after 7 days.[7][9][10]
Quantitative Data Summary
The following table summarizes stability data for methoxyflavones from a study in rooster blood and plasma. While not specific to this compound, it provides an indication of the stability of similar compounds in a biological matrix.
| Compound | Matrix | Storage Temperature (°C) | Duration (days) | Remaining Compound (%) |
| 5,7-dimethoxyflavone (DMF) | Blood | -20 | 2 | 96.6 - 100 |
| -20 | 7 | 84.3 - 84.6 | ||
| Plasma | -20 | 2 | 96.6 - 100 | |
| -20 | 7 | 86.2 - 92.6 | ||
| 5,7,4'-trimethoxyflavone (TMF) | Blood | -20 | 2 | 96.6 - 100 |
| -20 | 7 | 84.3 - 84.6 | ||
| Plasma | -20 | 2 | 96.6 - 100 | |
| -20 | 7 | 86.2 - 92.6 | ||
| 3,5,7,3',4'-pentamethoxyflavone (PMF) | Blood | -20 | 2 | 96.6 - 100 |
| -20 | 7 | 84.3 - 84.6 | ||
| Plasma | -20 | 2 | 96.6 - 100 | |
| -20 | 7 | 86.2 - 92.6 |
Data adapted from a study on the stability of methoxyflavones from Kaempferia parviflora in rooster blood and plasma.[7][9][10]
Experimental Protocols
Protocol 1: General Procedure for Stability Testing of this compound using HPLC
This protocol outlines a general method for assessing the stability of this compound under various conditions.
1. Materials:
- This compound
- HPLC-grade solvents (e.g., methanol, acetonitrile (B52724), water)
- Buffers of various pH values (e.g., phosphate, citrate)
- HPLC system with a UV detector
- C18 reverse-phase HPLC column
- Environmental chamber or incubator for temperature and light control
2. Preparation of Solutions:
- Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., 10 mg/mL in DMSO).
- Dilute the stock solution with the desired test medium (e.g., buffer of a specific pH, cell culture medium) to a final concentration suitable for HPLC analysis (e.g., 50 µg/mL).
3. Stress Conditions:
- pH Stability: Incubate the solutions at different pH values (e.g., pH 3, 5, 7, 9) at a constant temperature.
- Thermal Stability: Incubate the solutions at different temperatures (e.g., 4°C, 25°C, 37°C, 50°C) in the dark.
- Photostability: Expose the solutions to a controlled light source (e.g., UV lamp, daylight lamp) and keep a control sample in the dark.
4. Sample Analysis:
- At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot of each solution.
- Analyze the samples by HPLC to determine the concentration of this compound remaining. A typical HPLC method for methoxyflavones might involve a C18 column with a mobile phase gradient of acetonitrile and water.[7][9] Detection is usually performed with a UV detector at the wavelength of maximum absorbance for the compound.
5. Data Analysis:
- Plot the concentration of this compound versus time for each condition.
- Calculate the degradation rate constant (k) and the half-life (t₁/₂) to quantify the stability.
Protocol 2: Preparation of a this compound-Cyclodextrin Inclusion Complex
This protocol provides a general method for improving the aqueous solubility of this compound through complexation with hydroxypropyl-β-cyclodextrin (HPβ-CD).
1. Materials:
- This compound
- Hydroxypropyl-β-cyclodextrin (HPβ-CD)
- Distilled water
- Magnetic stirrer and heating plate
- Freeze-dryer (lyophilizer)
2. Molar Ratio Determination:
- The optimal molar ratio of this compound to HPβ-CD should be determined experimentally. A 1:1 molar ratio is a common starting point.[8]
3. Complexation Procedure (Co-evaporation Method):
- Dissolve a known amount of this compound in a suitable organic solvent (e.g., ethanol).
- In a separate container, dissolve the calculated molar equivalent of HPβ-CD in distilled water.
- Slowly add the this compound solution to the HPβ-CD solution while stirring continuously.
- Continue stirring the mixture at a slightly elevated temperature (e.g., 40-50°C) for several hours to facilitate complex formation and evaporation of the organic solvent.
- The resulting aqueous solution is then freeze-dried to obtain a solid powder of the inclusion complex.
4. Characterization:
- The formation of the inclusion complex can be confirmed by various analytical techniques, such as Fourier-transform infrared spectroscopy (FTIR), differential scanning calorimetry (DSC), X-ray diffraction (XRD), and nuclear magnetic resonance (NMR) spectroscopy.[8]
- The increase in aqueous solubility can be determined by a phase solubility study.[8]
Visualizations
Caption: Factors affecting this compound stability and corresponding solutions.
Caption: Workflow for assessing the stability of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Impact of thermal processing on dietary flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Oxidation of 3′-methoxyflavone, 4′-methoxyflavone, and 3′,4′-dimethoxyflavone and their derivatives having with 5,7-dihydroxyl moieties by human cytochromes P450 1B1 and 2A13 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Oxidation of 3'-methoxyflavone, 4'-methoxyflavone, and 3',4'-dimethoxyflavone and their derivatives having 5,7-dihydroxyl moieties by human cytochromes P450 1B1 and 2A13 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 8. A 5,7-Dimethoxyflavone/Hydroxypropyl-β-Cyclodextrin Inclusion Complex with Anti-Butyrylcholinesterase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics and stability of methoxyflavones from Kaempferia parviflora in Thai native roosters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Pharmacokinetics and stability of methoxyflavones from Kaempferia parviflora in Thai native roosters [frontiersin.org]
Overcoming poor cell permeability of 6,3'-Dimethoxyflavone
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 6,3'-dimethoxyflavone, with a specific focus on overcoming its poor cell permeability.
Troubleshooting Guide
This guide addresses common issues encountered during in vitro cell-based experiments with this compound.
Q1: My this compound treatment shows no observable effect in my cell-based assay. What are the likely causes?
A1: A lack of biological effect is a common challenge when working with flavonoids in cell culture. The primary reasons are often related to the compound's physicochemical properties:
-
Poor Cell Permeability: Flavonoids, including methoxylated derivatives, often exhibit low water solubility and consequently have difficulty crossing the cell membrane to reach intracellular targets.[1][2] Methylation of hydroxyl groups can improve membrane transport, but permeability can still be a limiting factor.[3]
-
Low Bioavailability: In addition to poor permeability, flavonoids can be subject to rapid metabolism by cells, reducing the effective intracellular concentration.[4]
-
Compound Degradation: The compound may be unstable in your cell culture medium over the duration of the experiment.
-
Insufficient Concentration: The concentration used may be too low to elicit a response, especially if permeability is a limiting factor. A study on the anti-proliferative effects of 6,3'-dimethoxy flavonol on osteosarcoma cells used an IC50 of 221.017 µg/ml.[5]
Initial Troubleshooting Steps:
-
Verify Compound Integrity: Confirm the purity and stability of your this compound stock solution.
-
Assess Cytotoxicity: Perform a dose-response experiment (e.g., MTT or LDH assay) to determine the maximum non-toxic concentration for your specific cell line.
-
Confirm Permeability: If the compound is non-toxic at reasonable concentrations but still shows no effect, the most likely cause is poor cell permeability. Proceed to Q2 to learn how to assess this directly.
Q2: How can I determine if poor cell permeability is the problem and quantify it?
A2: To directly assess cell permeability, you should perform an in vitro permeability assay. The two most common methods are the Caco-2 Permeability Assay and the Parallel Artificial Membrane Permeability Assay (PAMPA).
-
Caco-2 Permeability Assay: This is the gold standard for predicting in vivo intestinal absorption.[6][7] It uses a monolayer of differentiated Caco-2 cells, which mimic the human intestinal epithelium and include active transport mechanisms.[7] The output is an apparent permeability coefficient (Papp).
-
PAMPA: This is a cell-free, high-throughput assay that models passive diffusion across an artificial lipid membrane.[8][9] It is faster and less expensive than the Caco-2 assay but does not account for active transport or efflux.[9]
A low Papp value in these assays would confirm that poor permeability is hindering your compound's access to its intracellular target.
Q3: I've confirmed that cell permeability is low. What are the primary strategies to overcome this?
A3: Several formulation and chemical modification strategies can be employed to enhance the cellular uptake of flavonoids like this compound.
-
Lipid-Based Formulations (Liposomes): Encapsulating the flavonoid within liposomes, which are lipid vesicles, can improve solubility and facilitate entry into cells via membrane fusion.[2][10] This method has been shown to improve the therapeutic efficacy of other flavonoids like quercetin (B1663063).[2]
-
Cyclodextrin Inclusion Complexes: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic guest molecules, like flavonoids, within their central cavity.[1][11] This complexation significantly increases the water solubility of the flavonoid, which can lead to improved bioavailability.[11][12]
-
Prodrug Approach: This strategy involves chemically modifying the this compound molecule by adding a promoiety.[4][13] This modification enhances permeability, and the promoiety is later cleaved by intracellular enzymes to release the active parent drug.[]
-
Nanoformulations: Reducing the particle size of the compound to the nanometer scale (e.g., using solid lipid nanoparticles or polymeric nanoparticles) can increase its surface area, improve solubility, and enhance cell penetration.[15][16]
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known biological activities?
A1: this compound is a naturally occurring flavonoid compound belonging to the flavone (B191248) subclass. Methoxy groups at the 6 and 3' positions may influence its biological activity by affecting its solubility and cell permeability.[5] Like other flavonoids, it is investigated for a range of pharmacological properties, including anti-inflammatory, antioxidant, and anti-cancer effects.[5][17][18] For instance, it has been shown to induce apoptosis (programmed cell death) and inhibit migration in osteosarcoma cells.[5]
Q2: Why do many flavonoids exhibit poor cell permeability?
A2: The limited cell permeability of many flavonoids is due to several factors:
-
Poor Water Solubility: Their hydrophobic nature limits their solubility in aqueous environments like cell culture media and physiological fluids.[1][11]
-
High Lipophilicity: While seemingly beneficial for membrane crossing, very high lipophilicity can cause compounds to bind non-specifically to plastics used in experimental assays or get trapped within the lipid bilayer without entering the cytoplasm.[16]
-
Efflux Pump Activity: Many cells express efflux pumps (like P-glycoprotein) that actively transport foreign substances out of the cell, preventing them from reaching effective concentrations.[6]
Q3: How do I choose the best permeability enhancement strategy for my experiments?
A3: The optimal strategy depends on your experimental goals, resources, and the specific cell type.
| Strategy | Pros | Cons | Best For |
| Liposomal Formulation | High encapsulation efficiency; protects compound from degradation; facilitates membrane fusion.[2][19] | Can be complex to prepare and characterize; potential for toxicity depending on lipid composition. | In vitro and in vivo studies requiring targeted delivery. |
| Cyclodextrin Complex | Significantly increases water solubility; easy to prepare; low toxicity.[1][12] | May not be as effective at direct membrane permeation as liposomes; potential for dissociation before reaching the cell. | Increasing compound concentration in aqueous media for cell-based assays. |
| Prodrug Synthesis | Can be designed to target specific transporters; offers significant improvement in permeability.[4][20] | Requires chemical synthesis and validation; the promoiety or its byproduct could have off-target effects.[] | Drug development programs where oral bioavailability is a key endpoint. |
| Nanoformulation | Enhances solubility and dissolution rate; can be tailored for sustained release.[15][16] | Requires specialized equipment for preparation and characterization; potential for nanoparticle-induced toxicity.[21] | Both in vitro and in vivo applications, especially for topical or targeted delivery.[22] |
Q4: What is a typical permeability coefficient (Papp) for a flavonoid?
A4: Permeability varies significantly based on the specific structure of the flavonoid. Generally, compounds are classified as having low, moderate, or high permeability. The table below provides representative data for different flavonoid subclasses from Caco-2 assays.
| Flavonoid Subclass | Example Compound | Apparent Permeability (Papp) (10⁻⁶ cm/s) | Predicted Absorption |
| Flavones | Apigenin | 17.8 ± 2.1 | High |
| Flavonols | Quercetin | 1.70 ± 0.11[23][24] | Low |
| Kaempferol | 1.17 ± 0.128[23] | Low | |
| Flavanones | Naringenin | 23.5 ± 2.9 | High |
| Isoflavones | Genistein | 25.1 ± 1.8 | High |
| (Data adapted from Caco-2 cell permeability studies. Note that values can vary between labs and experimental conditions)[6][25] |
Compounds with a Papp value < 1 x 10⁻⁶ cm/s are considered to have low absorption, while those with Papp > 10 x 10⁻⁶ cm/s are considered to have high absorption.[6] Based on its structure, this compound would likely fall in the moderate-to-high range for a flavonoid, but experimental verification is essential.
Visualizations
Troubleshooting Experimental Failure
Caption: Workflow for diagnosing a lack of effect in cell-based assays.
Strategies for Enhancing Cell Permeability```dot
References
- 1. Cyclodextrin-Based Delivery Systems for Flavonoids: Mechanisms, Advances, Formulation, and Application Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Prodrugs of quercetin and resveratrol: a strategy under development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. enamine.net [enamine.net]
- 8. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 9. PAMPA | Evotec [evotec.com]
- 10. researchgate.net [researchgate.net]
- 11. cyclodextrinnews.com [cyclodextrinnews.com]
- 12. Inclusion complex with cyclodextrins enhances the bioavailability of flavonoid compounds: a systematic review - ProQuest [proquest.com]
- 13. researchgate.net [researchgate.net]
- 15. Emergence of Nano-Based Formulations for Effective Delivery of Flavonoids against Topical Infectious Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Enhanced Protection of Biological Membranes during Lipid Peroxidation: Study of the Interactions between Flavonoid Loaded Mesoporous Silica Nanoparticles and Model Cell Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Kaempferia parviflora and Its Methoxyflavones: Chemistry and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Antioxidant and Anti-Inflammatory Effects of 6,3’,4´- and 7,3´,4´-Trihydroxyflavone on 2D and 3D RAW264.7 Models - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Phytophenols as Promoieties for Prodrug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Preparation of Novel Nanoformulation to Enhance Efficacy in the Treatment of Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 22. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Caco-2 Cell Permeability of Flavonoids and Saponins from Gynostemma pentaphyllum: the Immortal Herb - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Study of Structure and Permeability Relationship of Flavonoids in Caco-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 6,3'-Dimethoxyflavone Bioassays
Welcome to the technical support center for researchers working with 6,3'-Dimethoxyflavone. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address potential inconsistencies and challenges encountered during bioassays.
Frequently Asked Questions (FAQs)
Q1: My bioassay results for this compound are not consistent with published data. What are the common causes for such discrepancies?
A1: Inconsistent results in bioassays with flavonoids like this compound can arise from several factors. It is crucial to consider the following:
-
Compound Purity and Integrity: Verify the purity of your this compound sample. Impurities from synthesis or degradation can have their own biological effects.
-
Solubility Issues: Flavonoids often have poor aqueous solubility.[1][2][3] Precipitation of the compound in your assay medium can lead to inaccurate concentrations and variable results.
-
Cell Line Variability: Different cell lines can have distinct metabolic activities and receptor expression profiles, leading to varied responses to the same compound.[4]
-
Assay-Specific Interferences: Flavonoids can sometimes act as Pan-Assay Interference Compounds (PAINS), leading to false-positive results through non-specific mechanisms.[5][6][7][8]
-
Metabolism of the Compound: Cells can metabolize this compound, converting it into other active or inactive compounds, which can influence the final readout.[9]
Q2: I'm observing a dose-dependent effect of this compound in my cancer cell line, but the IC50 value is different from what I expected. Why could this be?
A2: Variations in IC50 values are a common challenge. Several factors can contribute to this:
-
Cell Seeding Density: The initial number of cells plated can significantly impact the calculated IC50. Higher densities may require higher compound concentrations to achieve the same level of inhibition.
-
Duration of Treatment: The incubation time with this compound will influence the observed cytotoxicity. A recent study on a similar compound, 6,3'-dimethoxy flavonol, determined an IC50 of 221.017 µg/ml at 48 hours in MG-63 osteosarcoma cells.[10][11] Shorter or longer durations will likely yield different IC50 values.
-
Assay Endpoint: The type of viability assay used (e.g., MTT, MTS, CellTiter-Glo) can give different results as they measure different aspects of cell health (metabolic activity vs. ATP content).
-
Serum Concentration: Components in the fetal bovine serum (FBS) used in cell culture media can bind to flavonoids, reducing their effective concentration.
Q3: Could this compound be a Pan-Assay Interference Compound (PAIN)?
A3: Flavonoids as a class are known to be potential PAINS.[5][6] This means they can interfere with assays through mechanisms unrelated to specific binding to a target. These mechanisms can include:
-
Aggregation: Some flavonoids form aggregates that can sequester and inhibit enzymes non-specifically.[12][13]
-
Redox Cycling: The phenolic structure of some flavonoids can lead to the generation of reactive oxygen species in certain assay conditions, causing non-specific cell death or interfering with redox-sensitive readouts.
-
Chemical Reactivity: Some flavonoids can react covalently with proteins.
It is important to run control experiments to rule out PAINS activity.
Troubleshooting Guides
Issue 1: Poor Solubility and Compound Precipitation
Symptoms:
-
Visible precipitate in the stock solution or culture medium after adding the compound.
-
Inconsistent results between replicates.
-
Lower than expected activity.
Troubleshooting Steps:
-
Solvent Selection: Ensure you are using an appropriate solvent for your stock solution, typically DMSO.
-
Final Solvent Concentration: Keep the final concentration of the organic solvent (e.g., DMSO) in the assay medium as low as possible (ideally <0.5%) and consistent across all wells.
-
Solubility Enhancement: Consider using solubility-enhancing agents like cyclodextrins.[3][14]
-
Visual Inspection: Always inspect your assay plates under a microscope for any signs of compound precipitation before and during the experiment.
Issue 2: Potential for Pan-Assay Interference (PAINS)
Symptoms:
-
Activity is observed across multiple, unrelated assays.
-
The dose-response curve has a very steep or unusual shape.
-
Results are sensitive to changes in detergent concentration.
Troubleshooting Steps:
-
Orthogonal Assays: Confirm your findings using a different assay that relies on a distinct detection principle.
-
Detergent Test: Include a non-ionic detergent (e.g., 0.01% Triton X-100) in your assay buffer. If the compound's activity is significantly reduced, it may be due to aggregation-based interference.[12]
-
Structure-Activity Relationship (SAR) Analysis: Test structurally related analogs of this compound that are predicted to be non-PAINS.
Experimental Protocols
General Protocol for Assessing Anti-proliferative Activity using MTT Assay
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions. A similar methodology was used to evaluate the anti-proliferative effects of 6,3'-dimethoxy flavonol on osteosarcoma cells.[10]
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Make serial dilutions in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells, including the vehicle control.
-
Treatment: Remove the overnight culture medium and add the medium containing different concentrations of this compound. Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically around 570 nm).
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Data Presentation
Table 1: Hypothetical IC50 Values of this compound in Different Cancer Cell Lines
This table illustrates how the anti-proliferative effect of this compound could vary across different cell lines and treatment durations.
| Cell Line | Tissue of Origin | Treatment Duration (hours) | IC50 (µM) |
| MCF-7 | Breast Cancer | 48 | 25.5 |
| A549 | Lung Cancer | 48 | 42.1 |
| HT-29 | Colon Cancer | 48 | 35.8 |
| MG-63 | Osteosarcoma | 48 | >100 |
| MCF-7 | Breast Cancer | 72 | 18.2 |
| A549 | Lung Cancer | 72 | 31.5 |
Visualizations
References
- 1. Improvement strategies for the oral bioavailability of poorly water-soluble flavonoids: An overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Improvement in solubility and dissolution rate of flavonoids by complexation with beta-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. Pan-assay interference compounds - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Bioavailable flavonoids: cytochrome P450-mediated metabolism of methoxyflavones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. tujns.org [tujns.org]
- 12. Aggregating Behavior of Phenolic Compounds — A Source of False Bioassay Results? [mdpi.com]
- 13. Can Invalid Bioactives Undermine Natural Product-Based Drug Discovery? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cyclic Glucans Enhance Solubility of Bioavailable Flavonoids [mdpi.com]
Minimizing off-target effects of 6,3'-Dimethoxyflavone
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize off-target effects of 6,3'-Dimethoxyflavone during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the known or suspected primary biological activities of this compound?
A1: While research is ongoing, a closely related compound, 6,3'-dimethoxy flavonol, has demonstrated anti-proliferative and apoptotic effects in osteosarcoma cells.[1] This suggests that the primary on-target effects of this compound may be related to the induction of apoptosis and inhibition of cancer cell growth. The reported mechanism involves the modulation of the Bax/Bcl-2 ratio and p53 expression, indicating an activation of the intrinsic apoptotic pathway.[1]
Q2: What are the most common off-target effects observed with flavonoid compounds like this compound?
A2: Flavonoids are known to interact with a variety of cellular targets, leading to potential off-target effects. The most commonly reported off-target activities for this class of compounds include:
-
Kinase Inhibition: Flavonoids can bind to the ATP-binding pocket of numerous protein kinases, leading to non-selective inhibition of various signaling pathways.
-
Cytochrome P450 (CYP) Enzyme Inhibition: Many flavonoids can inhibit CYP enzymes, which are crucial for drug metabolism. This can lead to altered pharmacokinetics of co-administered drugs.[2]
-
Assay Interference: The chemical nature of flavonoids can lead to interference in common cell-based assays. For example, they can directly reduce MTT reagents, leading to false-positive results in cell viability assays.
Q3: How can I proactively assess the potential for off-target effects with this compound in my experiments?
A3: A tiered approach is recommended to assess off-target effects:
-
Initial Cytotoxicity Profiling: Determine the cytotoxic concentration of this compound in your cell line(s) of interest using multiple, mechanistically distinct viability assays (e.g., MTT, CellTiter-Glo®, and a dye-exclusion method like Trypan Blue) to rule out assay-specific artifacts.
-
Broad-Spectrum Kinase Profiling: Screen this compound against a panel of kinases to identify potential off-target kinase inhibition. This will provide a selectivity profile and help in interpreting phenotypic data.
-
CYP450 Inhibition Assays: Evaluate the inhibitory potential of this compound against major CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4) to understand its potential for drug-drug interactions.
Q4: What strategies can be employed to minimize off-target effects during my experiments?
A4: To minimize off-target effects, consider the following:
-
Use the Lowest Effective Concentration: Once the on-target IC50 is determined, use concentrations at or slightly above this value for phenotypic assays to reduce the likelihood of engaging off-targets that typically have lower affinity.
-
Employ Structurally Unrelated Control Compounds: Use a positive control for your intended target that is structurally different from a flavonoid to confirm that the observed phenotype is due to on-target activity.
-
Target Knockdown/Knockout Models: If possible, use cell lines where the intended target has been knocked down (e.g., via siRNA) or knocked out (e.g., via CRISPR). The inability of this compound to elicit the same effect in these models provides strong evidence for on-target activity.
Troubleshooting Guides
Issue 1: Unexpectedly high cytotoxicity observed at concentrations intended for on-target studies.
| Potential Cause | Troubleshooting Steps |
| Off-target kinase inhibition | 1. Perform a kinase selectivity profiling assay to identify off-target kinases. 2. Compare the IC50 values for off-target kinases with the on-target IC50. 3. If a potent off-target kinase is identified, consider using a more selective inhibitor for your target as a control. |
| Inhibition of Cytochrome P450 (CYP) enzymes | 1. Conduct a CYP450 inhibition assay to assess the effect of this compound on major CYP isoforms. 2. If significant inhibition is observed, consider using cell lines with low CYP expression or co-administration with a known CYP inhibitor as a control to understand the contribution of this effect. |
| Induction of oxidative stress | 1. Measure intracellular reactive oxygen species (ROS) levels in the presence of this compound. 2. Co-treat with an antioxidant (e.g., N-acetylcysteine) to determine if the cytotoxicity is mediated by ROS. |
| Assay Interference | 1. Validate cytotoxicity results using an alternative assay with a different readout (e.g., switch from an MTT assay to a CellTiter-Glo® assay). 2. Run a cell-free assay control by incubating this compound with the assay reagents to check for direct chemical interference. |
Issue 2: Inconsistent or irreproducible results in cell-based assays.
| Potential Cause | Troubleshooting Steps |
| Compound Instability | 1. Prepare fresh stock solutions of this compound for each experiment. 2. Protect stock solutions and treatment media from light. |
| Cell Line Variability | 1. Use cells within a consistent and low passage number range. 2. Regularly perform cell line authentication. |
| Variability in Target Expression | 1. Confirm the expression level of the target protein in your cell line using Western blot or qPCR. 2. Ensure consistent cell seeding density and growth conditions. |
| Off-target effects sensitive to minor experimental variations | 1. Tightly control all experimental parameters, including incubation times, reagent concentrations, and cell densities. 2. If an off-target is suspected, use a more selective tool compound to validate the on-target phenotype. |
Data Presentation
Table 1: On-Target Bioactivity of a this compound Analog
| Compound | Cell Line | Assay | Parameter | Value | Reference |
| 6,3'-dimethoxy flavonol | MG-63 (Osteosarcoma) | MTT | IC50 | 221.017 µg/ml (at 48 hours) | [1] |
Table 2: Example Data for Off-Target Kinase Selectivity Profile
This table is a template demonstrating how to present kinase selectivity data. Researchers should generate this data for this compound using a kinase profiling service.
| Kinase | % Inhibition @ 1 µM | IC50 (nM) |
| On-Target Kinase X | 95% | 50 |
| Off-Target Kinase A | 80% | 500 |
| Off-Target Kinase B | 45% | >1000 |
| Off-Target Kinase C | 10% | >10000 |
Experimental Protocols
Protocol 1: Dose-Response Cytotoxicity Assay (MTT)
-
Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in complete cell culture medium.
-
Cell Treatment: Remove the medium from the cells and add 100 µL of the prepared this compound dilutions or controls (vehicle-only) to the respective wells.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the data to the vehicle control (100% viability) and plot the results as a dose-response curve to determine the IC50 value.
Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
-
Reagent Preparation: Prepare kinase reaction buffer, kinase enzyme solution, substrate solution, and a serial dilution of this compound.
-
Kinase Reaction: In a 384-well plate, add the kinase, substrate, and this compound (or vehicle control).
-
Initiate Reaction: Start the reaction by adding ATP.
-
Incubation: Incubate the plate at room temperature for the recommended time (e.g., 60 minutes).
-
Stop Reaction & Detect ADP: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
ATP Detection: Add Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.
Protocol 3: Cytochrome P450 Inhibition Assay (Fluorometric)
-
Reagent Preparation: Use a kit containing recombinant human CYP enzymes, a fluorogenic substrate for each isoform, and an NADPH regeneration system. Prepare a serial dilution of this compound.
-
Incubation: In a 96-well plate, incubate the CYP enzyme, the NADPH regeneration system, and this compound (or a known inhibitor as a positive control) at 37°C.
-
Initiate Reaction: Add the fluorogenic substrate to initiate the reaction.
-
Data Acquisition: Monitor the increase in fluorescence over time using a fluorescence plate reader at the appropriate excitation and emission wavelengths for the substrate.
-
Data Analysis: Calculate the rate of the reaction for each concentration of this compound. Determine the percent inhibition relative to the vehicle control and calculate the IC50 value.
Visualizations
Caption: Troubleshooting workflow for unexpected phenotypes.
Caption: Inferred apoptotic signaling pathway for this compound.
References
Technical Support Center: Purification of 6,3'-Dimethoxyflavone
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the purification of 6,3'-Dimethoxyflavone. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The primary methods for purifying this compound include column chromatography, recrystallization, and preparative High-Performance Liquid Chromatography (HPLC). The selection of the appropriate method depends on the initial purity of your sample, the quantity of material to be purified, and the desired final purity.
Q2: I am observing a yellow, oily residue instead of crystals during recrystallization. What could be the cause?
A2: This phenomenon, known as "oiling out," can occur for several reasons. The melting point of this compound might be lower than the boiling point of your chosen solvent. Additionally, the presence of significant impurities can depress the melting point and inhibit crystal lattice formation. Trying a lower-boiling point solvent or a mixed solvent system can be effective.[1] If impurities are the suspected cause, it is advisable to perform a preliminary purification step, such as column chromatography, before attempting recrystallization again.[1]
Q3: My this compound seems to be degrading on the silica (B1680970) gel column, leading to low recovery. What steps can I take to prevent this?
A3: Flavonoids can be sensitive to the acidic nature of standard silica gel, which can lead to degradation.[1] To mitigate this, you can try deactivating the silica gel by adding a small percentage of a base, such as triethylamine, to your eluent system. Alternatively, using a different stationary phase like neutral alumina (B75360) or a bonded phase (e.g., C18 for reversed-phase chromatography) can be a viable solution.
Q4: What are some potential impurities I should be aware of during the purification of this compound?
A4: Common impurities often depend on the synthetic route used. However, you can generally expect to find unreacted starting materials, such as the corresponding acetophenone (B1666503) and benzaldehyde (B42025) derivatives. Other potential impurities include incompletely reacted intermediates like chalcones, and byproducts from side reactions such as the formation of aurones.[2]
Physicochemical and Spectral Data
For ease of reference, the following table summarizes key quantitative data for this compound and a closely related compound.
| Property | This compound | 6,3'-Dimethoxy-3-Hydroxyflavone |
| Molecular Formula | C₁₇H₁₄O₄ | C₁₇H₁₄O₅ |
| Molecular Weight | 282.3 g/mol [3] | 298.30 g/mol [4] |
| Appearance | - | Pale yellow crystals[4] |
| Melting Point | - | 144-145°C[4] |
| Solubility | Insoluble in water[5] | Soluble in Acetone[4] |
| ¹³C NMR Solvent | CDCl₃[3] | - |
| Mass Spec Precursor (M+H)⁺ | - | 299.0914[6] |
Troubleshooting Guides
Column Chromatography
| Problem | Possible Cause | Solution |
| Poor Separation of this compound from Impurities | Incorrect solvent system polarity. | Optimize the eluent system using Thin Layer Chromatography (TLC) first. Aim for a retention factor (Rf) of 0.2-0.3 for this compound to ensure good separation.[1] A common starting point for flavonoids is a hexane/ethyl acetate (B1210297) mixture.[7] |
| Co-eluting impurities with similar polarity. | Try a different solvent system to alter selectivity (e.g., replace ethyl acetate with acetone). A gradient elution, gradually increasing the solvent polarity, can also be effective.[1] | |
| This compound is Stuck on the Column | The compound is too polar for the current eluent. | Gradually increase the polarity of the mobile phase. For highly polar impurities, adding a small amount of methanol (B129727) to the eluent can be beneficial.[1] |
Recrystallization
| Problem | Possible Cause | Solution |
| "Oiling Out" | The compound is too soluble in the chosen solvent, or the melting point is below the solvent's boiling point. | Add a "poor" solvent (in which the compound is less soluble) to the mixture to decrease overall solubility.[1] Alternatively, use a lower-boiling point solvent. |
| No Crystal Formation | The solution is not sufficiently saturated. | Evaporate some of the solvent to increase the concentration of this compound. |
| The solution is cooling too rapidly. | Allow the flask to cool slowly to room temperature before placing it in an ice bath.[1] | |
| Low Yield of Crystals | Too much solvent was used for dissolution. | Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[1] |
Experimental Protocols
Column Chromatography Protocol
-
Stationary Phase Preparation: Prepare a slurry of silica gel (70-230 mesh) in the initial, least polar eluent.
-
Column Packing: Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure. Ensure the packing is uniform to avoid channeling.[8]
-
Sample Preparation: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or acetone). Add a small amount of silica gel to this solution and evaporate the solvent to create a dry, free-flowing powder.
-
Loading: Carefully add the dry-loaded sample to the top of the packed column.
-
Elution: Begin elution with a non-polar solvent mixture (e.g., hexane:ethyl acetate 9:1). Gradually increase the polarity of the eluent based on the separation observed by TLC monitoring of the collected fractions.
Recrystallization Protocol
-
Dissolution: In an Erlenmeyer flask, add a minimal amount of a hot solvent (e.g., ethanol (B145695) or an acetone/hexane mixture) to the crude this compound until it is fully dissolved.[1][9]
-
Decolorization (Optional): If the solution is colored by impurities, add a small amount of activated charcoal and heat for a few minutes. Perform a hot filtration to remove the charcoal.[1]
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.[1]
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals in a vacuum oven.
Preparative HPLC Method Development
-
Column: A C18 reversed-phase column is a good starting point for flavonoid separation.[1]
-
Mobile Phase: A gradient elution using a mixture of water (often containing a small amount of an acid like 0.05% acetic acid to improve peak shape) and an organic solvent such as methanol or acetonitrile (B52724) is typically effective.[10]
-
Gradient: A common starting gradient is to begin with a higher percentage of the aqueous phase and gradually increase the percentage of the organic phase over the course of the run.[11]
-
Detection: Monitor the elution at a wavelength where this compound has strong UV absorbance.
Visualizations
Caption: General purification and analysis workflow for this compound.
Caption: Troubleshooting decision tree for common purification problems.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. dev.spectrabase.com [dev.spectrabase.com]
- 4. 6,3'-DIMETHOXY-3-HYDROXYFLAVONE | | INDOFINE Chemical Company [indofinechemical.com]
- 5. NP-MRD: Showing NP-Card for this compound (NP0052239) [np-mrd.org]
- 6. 6,3'-Dimethoxy-3-Hydroxyflavone | C17H14O5 | CID 688835 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. web.uvic.ca [web.uvic.ca]
- 9. Reagents & Solvents [chem.rochester.edu]
- 10. Simultaneous Quantification of Six Major Flavonoids From Fructus sophorae by LC-ESI-MS/MS and Statistical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 6,3'-Dimethoxyflavone
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for alternative synthesis routes of 6,3'-Dimethoxyflavone.
Alternative Synthesis Routes Overview
Three primary alternative routes for the synthesis of this compound are the Allan-Robinson reaction, the Baker-Venkataraman rearrangement, and the Suzuki-Miyaura cross-coupling reaction. Each method offers distinct advantages and challenges.
1. Allan-Robinson Reaction: This method involves the condensation of an o-hydroxyaryl ketone with an aromatic anhydride (B1165640) and its corresponding sodium salt to form the flavone (B191248) structure.[1][2][3][4]
2. Baker-Venkataraman Rearrangement: This route proceeds through the rearrangement of a 2-acyloxyacetophenone to a 1,3-diketone, which is then cyclized to the flavone.[1][5][6]
3. Suzuki-Miyaura Cross-Coupling: This modern approach involves a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organic halide to construct the flavone skeleton.[7][8]
Comparative Summary of Synthesis Routes
| Synthesis Route | Starting Materials | Key Intermediates | Typical Reaction Conditions | Reported Yield | Key Advantages | Key Disadvantages |
| Allan-Robinson Reaction | 2'-Hydroxy-5'-methoxyacetophenone, 3-Methoxybenzoic anhydride, Sodium 3-methoxybenzoate | Acylated diketone | High temperature (150-180 °C) | Variable | One-pot reaction | High temperatures can lead to side products; anhydride may not be commercially available. |
| Baker-Venkataraman Rearrangement | 2'-Hydroxy-5'-methoxyacetophenone, 3-Methoxybenzoyl chloride | 2'-(3-Methoxybenzoyloxy)-5'-methoxyacetophenone, 1-(2-hydroxy-5-methoxyphenyl)-3-(3-methoxyphenyl)propane-1,3-dione | Base-catalyzed rearrangement (e.g., KOH in pyridine), followed by acid-catalyzed cyclization. | Good to excellent (can be >80%)[9] | Generally high yielding and reproducible; milder conditions than Allan-Robinson.[5] | Two-step process; requires isolation of the intermediate diketone. |
| Suzuki-Miyaura Coupling | 6-Methoxy-2-halochromone, 3-Methoxyphenylboronic acid | - | Palladium catalyst (e.g., Pd(PPh₃)₄), base (e.g., Na₂CO₃), in a suitable solvent system (e.g., Toluene/Ethanol/Water).[7] | Good to excellent | High functional group tolerance; milder reaction conditions. | Requires synthesis of specialized starting materials (halochromone and boronic acid); catalyst can be expensive. |
Experimental Workflows
Below are the diagrammatic representations of the experimental workflows for the three alternative synthesis routes.
Allan-Robinson Reaction Workflow
References
- 1. Baker–Venkataraman rearrangement - Wikipedia [en.wikipedia.org]
- 2. Allan–Robinson reaction - Wikipedia [en.wikipedia.org]
- 3. Allan-Robinson (Chapter 2) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 4. Allan-Robinson Reaction [drugfuture.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Preparation of Synthetic and Natural Derivatives of Flavonoids Using Suzuki–Miyaura Cross-Coupling Reaction [mdpi.com]
- 9. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Analysis of the Anticancer Activities of 6,3'-Dimethoxyflavone and 5,7-Dimethoxyflavone
Aimed at researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anticancer properties of two methoxyflavone isomers: 6,3'-Dimethoxyflavone and 5,7-Dimethoxyflavone. This document synthesizes available experimental data on their efficacy, mechanisms of action, and the signaling pathways they modulate.
While a direct comparative study evaluating this compound and 5,7-Dimethoxyflavone in the same experimental settings is not available in the current literature, this guide presents the existing evidence for each compound to facilitate an informed understanding of their potential as anticancer agents. It is important to note that the available data for this compound pertains to its flavonol derivative, which possesses a hydroxyl group at the 3-position of the C ring, distinguishing it from a flavone.
Quantitative Assessment of Anticancer Efficacy
The cytotoxic effects of 6,3'-Dimethoxyflavonol and 5,7-Dimethoxyflavone have been evaluated in different cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below.
| Compound | Cancer Cell Line | Cancer Type | IC50 Value | Citation |
| 6,3'-Dimethoxyflavonol | MG-63 | Osteosarcoma | 221.017 µg/mL (at 48 hours) | [1][2] |
| 5,7-Dimethoxyflavone | HepG2 | Liver Cancer | 25 µM | [3][4] |
Mechanisms of Anticancer Action: A Comparative Overview
Both compounds appear to exert their anticancer effects through the induction of apoptosis, or programmed cell death, albeit via different characterized pathways in distinct cancer types.
6,3'-Dimethoxyflavonol in Osteosarcoma:
In MG-63 osteosarcoma cells, 6,3'-Dimethoxyflavonol has been shown to induce apoptosis and inhibit cell migration.[1][2] Its mechanism involves the activation of the intrinsic apoptotic pathway, characterized by an increased Bax/Bcl-2 ratio and the upregulation of the tumor suppressor protein p53.[1][2]
5,7-Dimethoxyflavone in Liver Cancer:
5,7-Dimethoxyflavone has demonstrated significant anticancer activity in HepG2 liver cancer cells.[3][4] Its mode of action involves the generation of reactive oxygen species (ROS), which leads to mitochondrial membrane potential (ΔΨm) disruption, cell cycle arrest at the Sub-G1 phase, and subsequent apoptosis.[3][4] Furthermore, it has been found to sensitize hepatocellular carcinoma cells to TRAIL-induced apoptosis through the upregulation of death receptor 5 (DR5).[5] In a preclinical murine model of hepatocellular carcinoma, 5,7-Dimethoxyflavone was also observed to inhibit tumor progression by modulating the gut microbiota and enhancing hepatic CD8+ T cell infiltration.
Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes involved, the following diagrams illustrate the signaling pathways implicated in the anticancer activity of each compound and a general workflow for assessing in vitro anticancer activity.
Proposed pathway for 6,3'-Dimethoxyflavonol.
Signaling pathway for 5,7-Dimethoxyflavone.
General workflow for in vitro anticancer assessment.
Detailed Experimental Protocols
For the benefit of researchers looking to replicate or build upon these findings, detailed methodologies for the key experiments are provided below, based on the cited literature.
MTT Assay for Cell Viability (as per Li et al., 2017 for HepG2 cells)[6]
-
Cell Seeding: HepG2 cells are seeded into 96-well plates at a density of 2 x 10^5 cells/well and incubated for 24 hours.
-
Treatment: The cells are then treated with varying concentrations of 5,7-Dimethoxyflavone (e.g., 10, 25, and 50 µM) or a vehicle control (DMSO, 1% in culture media) for 48 hours.
-
MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (typically around 570 nm) using a microplate reader. Cell viability is expressed as a percentage of the control.
Apoptosis Assay (Acridine Orange/Ethidium (B1194527) Bromide Staining for MG-63 cells)[1]
-
Cell Treatment: MG-63 cells are treated with 6,3'-Dimethoxyflavonol at its IC50 concentration for the predetermined time.
-
Staining: The cells are stained with a mixture of acridine (B1665455) orange (AO) and ethidium bromide (EB). AO stains both live and dead cells, causing the nuclei to fluoresce green, while EB only enters cells with compromised membranes (late apoptotic or necrotic cells) and stains the nuclei red.
-
Microscopic Analysis: The stained cells are observed under a fluorescence microscope to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells based on their morphology and the color of their fluorescence.
Cell Cycle Analysis (Propidium Iodide Staining for HepG2 cells)[6]
-
Cell Seeding and Treatment: HepG2 cells are seeded in 6-well plates (2 x 10^5 cells/well) and treated with 5,7-Dimethoxyflavone (0, 10, 25, and 50 µM) for 24 hours.
-
Cell Fixation: Cells are harvested, washed with PBS, and fixed in cold ethanol (B145695) at -20°C.
-
Staining: The fixed cells are resuspended in a solution containing propidium (B1200493) iodide (PI), RNase A, and Triton X-100 and incubated in the dark.
-
Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle, as well as the sub-G1 peak, which is indicative of apoptotic cells.
Western Blot Analysis for Apoptotic Markers (Bax/Bcl-2 Ratio in MG-63 cells)[1][2]
-
Protein Extraction: MG-63 cells are treated with 6,3'-Dimethoxyflavonol, and total protein is extracted using a suitable lysis buffer.
-
Protein Quantification: The concentration of the extracted protein is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a PVDF or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for Bax, Bcl-2, and a loading control (e.g., β-actin). Subsequently, the membrane is incubated with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: The protein bands are visualized using a chemiluminescent substrate, and the band intensities are quantified to determine the Bax/Bcl-2 ratio.
Conclusion
The available evidence suggests that both 6,3'-Dimethoxyflavonol and 5,7-Dimethoxyflavone possess anticancer properties, primarily through the induction of apoptosis. However, their potency and mechanisms of action appear to be cell-type specific. A direct comparative study is warranted to definitively establish their relative efficacy and to further elucidate the structure-activity relationships of dimethoxy-substituted flavones in cancer therapy. The detailed protocols provided herein offer a foundation for such future investigations.
References
- 1. tujns.org [tujns.org]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. ANTICANCER ACTIVITY OF 5, 7-DIMETHOXYFLAVONE AGAINST LIVER CANCER CELL LINE HEPG2 INVOLVES APOPTOSIS, ROS GENERATION AND CELL CYCLE ARREST - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 5, 7-Dimethoxyflavone sensitizes TRAIL-induced apoptosis through DR5 upregulation in hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Antioxidant Potential of Dimethoxyflavone Isomers
For Researchers, Scientists, and Drug Development Professionals
Flavonoids, a diverse class of polyphenolic compounds, are widely recognized for their antioxidant properties, which contribute to their potential therapeutic effects in a range of diseases associated with oxidative stress.[1] Within this class, dimethoxyflavones have garnered significant interest due to their modified chemical structures that can influence their biological activity. The position of the two methoxy (B1213986) groups on the flavone (B191248) backbone is a critical determinant of their antioxidant efficacy. This guide provides a comparative overview of the antioxidant activity of various dimethoxyflavone isomers, supported by experimental data and detailed methodologies.
Quantitative Comparison of Antioxidant Activity
The antioxidant capacity of dimethoxyflavone isomers is commonly evaluated using various in vitro assays, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the Oxygen Radical Absorbance Capacity (ORAC) assay.[1][2] The half-maximal inhibitory concentration (IC50) is a standard metric used to express the antioxidant potential, where a lower value signifies higher antioxidant activity.
| Dimethoxyflavone Isomer | Assay | IC50 / Activity | Reference |
| 5,7-Dimethoxyflavone (B190784) | - | Major compound from Kaempferia parviflora with noted biological activities, though specific antioxidant IC50 values require further targeted studies. | [3][4] |
| 7-Hydroxy-3',4'-dimethoxyflavone | DPPH | > 100 µg/mL (considered low activity) | [5][6] |
| 3-Hydroxy-6,3'-dimethoxyflavone | Multiple assays | Showed significant antioxidant activity in various free radical scavenging assays. | [7] |
| 5-Hydroxy-3,7-dimethoxyflavone | DPPH | Showed the best antioxidant activities among four compounds tested from Kaempferia parviflora, with an inhibition value of 64.88%. | [8] |
Note: The antioxidant activity of flavonoids is highly dependent on their chemical structure.[1][9] Direct comparison of data from different studies should be approached with caution due to potential variations in experimental conditions. The structure-activity relationship suggests that the presence and position of hydroxyl and methoxy groups significantly influence the antioxidant behavior.[1][10] For instance, a 3',4'-catechol structure in the B-ring is known to strongly enhance antioxidant activity.[1]
Experimental Protocols
Detailed methodologies for the key antioxidant assays are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a widely used method to evaluate the free-radical scavenging ability of antioxidants.[11][12] The stable DPPH radical has a deep violet color, which turns to a pale yellow upon reduction by an antioxidant.[5][13]
Reagents and Equipment:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (B129727) (or Ethanol)
-
Test dimethoxyflavone isomer
-
Positive control (e.g., Ascorbic acid, Trolox, or Quercetin)
-
96-well microplate or spectrophotometer cuvettes
-
Microplate reader or UV-Vis spectrophotometer
Procedure:
-
Preparation of DPPH Solution: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). The solution should be freshly prepared and kept in the dark.[13]
-
Preparation of Test Solutions: Dissolve the dimethoxyflavone isomers and the positive control in a suitable solvent (e.g., methanol or DMSO) to prepare a series of concentrations.[13]
-
Reaction Mixture: Add a specific volume of the test or standard solution to the DPPH solution in a 96-well plate or cuvettes.[13]
-
Incubation: Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes).[13]
-
Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 517 nm).[13][14]
Calculation: The percentage of radical scavenging activity is calculated using the following formula:
% Inhibition = [ (Acontrol - Asample) / Acontrol ] x 100[13][14]
Where Acontrol is the absorbance of the DPPH solution without the sample, and Asample is the absorbance of the DPPH solution with the sample. The IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is then determined from a dose-response curve.[13]
Oxygen Radical Absorbance Capacity (ORAC) Assay
The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative damage by a free radical source.[15][16]
Reagents and Equipment:
-
Fluorescein (B123965) (fluorescent probe)
-
AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) (peroxyl radical generator)
-
Trolox (a water-soluble vitamin E analog, used as a standard)
-
Phosphate (B84403) buffer
-
Test dimethoxyflavone isomer
-
96-well microplate
-
Fluorescence microplate reader
Procedure:
-
Preparation of Reagents: Prepare solutions of fluorescein, AAPH, and Trolox in phosphate buffer.
-
Reaction Mixture: In a 96-well plate, add the test sample or Trolox standard to the fluorescein solution.
-
Incubation: Incubate the plate at 37°C for a short period.[17]
-
Initiation of Reaction: Add the AAPH solution to all wells to initiate the radical generation and the subsequent decay of fluorescence.
-
Measurement: Immediately begin monitoring the fluorescence decay at regular intervals (e.g., every minute) for a set period (e.g., up to 2 hours) using a fluorescence reader with appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 520 nm emission).[17]
Calculation: The antioxidant capacity is quantified by calculating the area under the fluorescence decay curve (AUC). The net AUC is determined by subtracting the AUC of the blank from the AUC of the sample. The ORAC value is then expressed as Trolox equivalents (TE) by comparing the net AUC of the sample to that of the Trolox standard.[15][17]
Visualizations
Antioxidant Radical Scavenging Mechanism
The primary mechanism by which many flavonoids exert their antioxidant effect is through hydrogen atom transfer (HAT), where the flavonoid donates a hydrogen atom to a free radical, thereby neutralizing it.
Caption: Hydrogen Atom Transfer (HAT) mechanism of antioxidant action.
General Workflow for In Vitro Antioxidant Assays
The following diagram illustrates a generalized workflow for assessing the antioxidant activity of dimethoxyflavone isomers using common in vitro assays like DPPH or ORAC.
Caption: Generalized workflow for in vitro antioxidant capacity assessment.
References
- 1. Identification of Six Flavonoids as Novel Cellular Antioxidants and Their Structure-Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Structural modification of 5,7-dimethoxyflavone from Kaempferia parviflora and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. myfoodresearch.com [myfoodresearch.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. phytojournal.com [phytojournal.com]
- 10. Structure-Activity Relationship (SAR) of Flavones on Their Anti-Inflammatory Activity in Murine Macrophages in Culture through the NF-κB Pathway and c-Src Kinase Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. benchchem.com [benchchem.com]
- 14. Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa - PMC [pmc.ncbi.nlm.nih.gov]
- 15. agilent.com [agilent.com]
- 16. Determination of Antioxidant potential using an Oxygen Radical Absorbance Capacity (ORAC) Assay with Synergy™ H4 | Technology Networks [technologynetworks.com]
- 17. mdpi.com [mdpi.com]
The Pivotal Role of Methoxy Groups in Flavonoid Bioactivity: A Structure-Activity Relationship Guide
The strategic placement and number of methoxy (B1213986) groups on the flavone (B191248) scaffold are critical determinants of their therapeutic potential. This guide delves into the structure-activity relationships (SAR) of methoxyflavones, offering a comparative analysis of their anticancer, anti-inflammatory, and neuroprotective effects. By presenting key experimental data and outlining the underlying methodologies, this document serves as a valuable resource for researchers and drug development professionals.
Anticancer Activity: A Tale of Two Rings
The antiproliferative activity of methoxyflavones against cancer cell lines is significantly influenced by the substitution pattern on both the A and B rings of the flavone core.
Key Structure-Activity Relationship Insights:
-
A-Ring Substitution: An increase in the number of methoxyl groups on the A-ring generally enhances antiproliferative activity.[1] For instance, 5-methoxyflavone (B191841) (IC50 = 48 μM) and 7-methoxyflavone (B191842) (IC50 = 68 μM) show moderate activity against HL60 leukemia cells, whereas 6-methoxyflavone (B191845) is inactive (IC50 > 400 μM).[1][2] The presence of a hydroxyl group at C5, often in conjunction with methoxy groups at C6, C7, and C8, is also crucial for activity against liver cancer cell lines like HepG2.[3]
-
B-Ring Substitution: In contrast to the A-ring, an increase in B-ring methoxylation tends to reduce anticancer activity.[1] However, the presence of hydroxyl groups on the B-ring, particularly at the C3' and C4' positions (a catechol moiety), is often associated with potent cytotoxicity.[3] For example, 5,3',4'-trihydroxyflavone (B192587) is highly potent with an IC50 of 13 μM in HL60 cells.[1][2]
-
Lipophilicity and Bioavailability: Methylation of hydroxyl groups to form methoxyflavones can increase metabolic stability and membrane transport, thereby improving oral bioavailability.[4] However, excessive lipophilicity due to a high number of methoxy groups can hinder water solubility and drug transport.[3][5] A balance between lipophilicity and the capacity for hydrogen bonding (often provided by hydroxyl groups) is key for optimal anticancer efficacy.[3][5]
Comparative Antiproliferative Activity of Methoxyflavones
| Compound | Cell Line | IC50 (µM) | Citation |
| 5-Methoxyflavone | HL60 | 48 | [1][2] |
| 6-Methoxyflavone | HL60 | >400 | [1][2] |
| 7-Methoxyflavone | HL60 | 68 | [1][2] |
| 5,4'-Dimethoxyflavone | HL60 | 36 | [1][2] |
| 5,3'-Dimethoxyflavone | HL60 | 46 | [1][2] |
| 5,3',4'-Trihydroxyflavone | HL60 | 13 | [1][2] |
| 5,4'-Dihydroxyflavone | HL60 | 28 | [1][2] |
| Xanthomicrol (5,4'-dihydroxy-6,7,8-TMF) | HCT116 | <15 | [3] |
| 5,7,3',4'-Tetramethoxyflavone | HCT116 | ~60 (at 75% viability) | [6] |
| 7,8,3',4'-Tetramethoxyflavone | HCT116 | ~60 (at 90% viability) | [6] |
Experimental Protocol: MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[7]
-
Cell Seeding: Plate human leukemic cells (e.g., MOLT-4, U937) or other cancer cell lines at a density of 1 x 10^6 cells/well in a microtiter plate.[7]
-
Compound Treatment: Treat the cells with various concentrations of methoxyflavone derivatives for a specified duration (e.g., 24, 48, or 72 hours).[7]
-
MTT Addition: Add a sterile stock solution of MTT (5 mg/ml) to each well to a final concentration of 100 µg/ml.[7]
-
Incubation: Incubate the plate for 4 hours at 37°C in a humidified 5% CO2 atmosphere.[7]
-
Formazan (B1609692) Solubilization: Remove the medium and add dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Measure the optical density of the lysate at 540 nm using a microtiter plate reader.[7] The number of viable cells is calculated relative to untreated control cells.[7]
Methoxyflavone-Enhanced TRAIL-Induced Apoptosis
Caption: Methoxyflavones enhance TRAIL-induced apoptosis in leukemic cells.[7]
Anti-inflammatory Activity: Quenching the Fire
Methoxyflavones exhibit potent anti-inflammatory properties by modulating key signaling pathways and inhibiting the production of inflammatory mediators.
Key Structure-Activity Relationship Insights:
-
Hydroxyl and Methoxy Group Influence: The anti-inflammatory activity is promoted by hydroxyl groups at the C3' and C4' positions.[8] Conversely, a methoxy group at C4' has been found to attenuate anti-inflammatory activity.[8] The presence of a methoxy group at the C7 position appears to enhance anti-inflammatory effects.[9]
-
Acute vs. Chronic Inflammation: In a study on carrageenin-induced paw edema (an acute model), flavone and its 3, 6, 7, and 2'-methoxy derivatives showed dose-related anti-inflammatory activity, while 5- and 4'-methoxyflavones were inactive.[10] In a chronic model (cotton pellet granuloma), most derivatives except 4'-methoxyflavone (B190367) were effective.[10]
-
Mechanism of Action: Methoxyflavones can downregulate the production of pro-inflammatory mediators like nitric oxide (NO), TNF-α, IL-1β, and IL-6.[8][11] This is often achieved through the inhibition of pathways such as the NF-κB pathway.[12]
Comparative Anti-inflammatory Activity of Methoxyflavones
| Compound | Model | Effect | Citation |
| 3',4'-Dihydroxyflavone | LPS-stimulated RAW 264.7 cells | IC50 for NO inhibition = 9.61 µM | [8] |
| 5,6-Dihydroxyflavone | LPS-stimulated murine macrophages | IC50 for NO inhibition = 11.55 µM | [8] |
| Luteolin | LPS-stimulated RAW 264.7 cells | IC50 for NO inhibition = 16.90 µM | [8] |
| 5,7-Dimethoxyflavone (B190784) | Carrageenan-induced rat paw edema | Comparable effect to aspirin | [13] |
| 4'-Methoxyflavone | Carrageenan-induced paw edema in mice | No anti-inflammatory response | [10] |
Experimental Protocol: Nitric Oxide (NO) Production Assay
This assay measures the inhibitory effect of compounds on the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophages.
-
Cell Culture: Culture murine macrophage cells (e.g., RAW 264.7) in a suitable medium.
-
Cell Seeding: Seed the cells in a 96-well plate and allow them to adhere.
-
Compound Treatment: Pre-treat the cells with various concentrations of methoxyflavones for a specified time (e.g., 1 hour).
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production, in the continued presence of the test compounds.
-
Incubation: Incubate the plates for 24 hours.
-
Griess Assay: Collect the cell culture supernatant. Mix the supernatant with Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine).
-
Absorbance Measurement: Measure the absorbance at 540 nm. The amount of nitrite, a stable product of NO, is proportional to the absorbance and is determined using a standard curve of sodium nitrite.
Inhibition of the NF-κB Signaling Pathway
Caption: Flavonoids inhibit the NF-κB pathway, reducing inflammation.[12]
Neuroprotective Activity: Shielding the Neurons
Methoxyflavones have emerged as promising neuroprotective agents, acting through various mechanisms to protect neurons from damage and death.
Key Structure-Activity Relationship Insights:
-
Parthanatos Inhibition: Methoxylation at the 4' position of the flavone structure confers the ability to inhibit parthanatos, a form of programmed cell death.[14] The addition of a methoxy group at the 3' position does not diminish this activity.[14]
-
DNA Polymerase-β Inhibition: 5-Methoxyflavone has been identified as an inhibitor of DNA polymerase-β.[15] This action prevents the ectopic DNA replication that leads to neuronal death in conditions like Alzheimer's disease, offering neuroprotection against β-amyloid toxicity.[15]
-
Modulation of Signaling Pathways: Polymethoxyflavones (PMFs) like nobiletin (B1679382) and tangeretin (B192479) can modulate multiple pathways involved in neuroinflammation, oxidative stress, and apoptosis.[11] They can upregulate endogenous antioxidant enzymes and downregulate pro-inflammatory mediators.[11]
-
GABA-A Receptor Modulation: 6-Methoxyflavone exhibits a unique neuroprotective profile through its modulation of GABA-A receptors.[12]
Comparative Neuroprotective Activity of Methoxyflavones
| Compound | Model | Effect | Citation |
| 4'-Methoxyflavone | NMDA-induced cell death in cortical neurons | Dose-dependently reduced neuronal death, abolishing it at 100 µM | [14] |
| 3',4'-Dimethoxyflavone (B191118) | MNNG-induced parthanatos in HeLa & SH-SY5Y cells | Significantly prevented the decrease in cell viability | [14] |
| 5-Methoxyflavone | β-amyloid toxicity in primary neurons | Reduced the number of S-phase neurons and subsequent apoptotic death | [15] |
| 6-Methoxyflavone | Photothrombotic stroke in mice | Dose-dependently decreased infarct volume and improved functional recovery | [12] |
Experimental Protocol: NMDA-induced Excitotoxicity Assay
This protocol assesses the ability of a compound to protect primary neurons from cell death induced by N-methyl-D-aspartate (NMDA).[16]
-
Neuron Culture: Plate primary cortical neurons in 96-well plates coated with poly-D-lysine and culture them for 12-14 days to allow for maturation.[16]
-
Compound Pre-treatment: Pre-treat the mature neuronal cultures with varying concentrations of the test methoxyflavone for 1 hour.[16]
-
NMDA-induced Excitotoxicity: Expose the neurons to 500 µM NMDA and 10 µM glycine (B1666218) for 5 minutes to induce excitotoxicity.[16]
-
Wash and Incubate: Wash the neurons to remove the NMDA and return them to the conditioned medium containing the test compound. Incubate for 20-24 hours.[16]
-
LDH Assay: Measure the amount of lactate (B86563) dehydrogenase (LDH) released into the culture medium as an indicator of cell death, following the manufacturer's instructions.[16]
-
Data Analysis: Quantify the neuroprotective effect by comparing the LDH release in treated wells to that in vehicle-treated, NMDA-exposed wells.[16]
General Workflow for Neuroprotection Studies
Caption: Experimental workflow for assessing neuroprotection in vivo.[12]
References
- 1. ar.iiarjournals.org [ar.iiarjournals.org]
- 2. Relationship Between the Structure of Methoxylated and Hydroxylated Flavones and Their Antiproliferative Activity in HL60 Cells | Anticancer Research [ar.iiarjournals.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. preprints.org [preprints.org]
- 7. Methoxyflavone derivatives modulate the effect of TRAIL-induced apoptosis in human leukemic cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Anti-Neurodegenerating Activity: Structure–Activity Relationship Analysis of Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijpsonline.com [ijpsonline.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Anti-inflammatory activity of 5,7-dimethoxyflavone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Identification through high-throughput screening of 4'-methoxyflavone and 3',4'-dimethoxyflavone as novel neuroprotective inhibitors of parthanatos - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Identification of 5-Methoxyflavone as a Novel DNA Polymerase-Beta Inhibitor and Neuroprotective Agent against Beta-Amyloid Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
Validating the Anticancer Effects of 6,3'-Dimethoxyflavone In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
6,3'-Dimethoxyflavone, a member of the flavonoid family, has garnered interest for its potential anticancer properties. While in vitro studies have demonstrated its ability to modulate signaling pathways and induce apoptosis in cancer cells, a comprehensive understanding of its in vivo efficacy remains an area of active investigation. This guide provides a comparative analysis of the in vivo anticancer effects of structurally related dimethoxyflavones, offering insights into the potential therapeutic applications of this compound. Due to the limited availability of direct in vivo data for this compound, this guide leverages data from studies on 5,7-dimethoxyflavone (B190784) and the related methoxyflavone, Acacetin, to establish a framework for comparison and to highlight key experimental considerations for future in vivo validation.
Comparative Analysis of In Vivo Anticancer Efficacy
The following table summarizes the in vivo anticancer effects of 5,7-dimethoxyflavone and Acacetin, providing a benchmark for the anticipated performance of this compound.
| Compound | Cancer Model | Animal Model | Dosage & Administration | Key Findings | Mechanism of Action |
| 5,7-Dimethoxyflavone | Hepatocellular Carcinoma (HCC) | Diethylnitrosamine/Carbon tetrachloride-induced in C57BL/6J mice | 40 and 80 mg/kg, daily via gavage | Reduced number and size of tumors, improved liver function.[1] | Modulates gut microbiota, enhances CD8+ T cell infiltration, inhibits NF-κB/CCL2 signaling pathway.[1] |
| Acacetin (5,7-dihydroxy-4'-methoxyflavone) | Prostate Cancer | DU145 human prostate cancer cell xenograft in nude mice | 50 mg/kg, daily for 30-48 days | Significantly suppressed tumor growth (volume and weight).[2][3] | Induces apoptosis through suppression of the NF-κB/Akt signaling pathway.[2][3] |
| This compound | Data Not Available | Data Not Available | Data Not Available | In vitro studies suggest anti-proliferative and apoptotic effects. | In vitro evidence points to modulation of apoptotic markers. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of in vivo studies. Below are the protocols for the key experiments cited in this guide.
In Vivo Tumor Xenograft Study (Prostate Cancer Model)
Objective: To evaluate the in vivo anticancer activity of a test compound (e.g., Acacetin) on the growth of human prostate cancer xenografts in immunodeficient mice.
Materials:
-
Human prostate cancer cell line (e.g., DU145)
-
Male athymic nude mice (4-6 weeks old)
-
Test compound (e.g., Acacetin) and vehicle control
-
Matrigel
-
Calipers for tumor measurement
-
Anesthesia
Procedure:
-
Cell Culture: DU145 cells are cultured in appropriate media until they reach 80-90% confluency.
-
Cell Implantation: A suspension of DU145 cells (e.g., 1 x 10^6 cells in 100 µL of a 1:1 mixture of media and Matrigel) is subcutaneously injected into the flank of each mouse.
-
Tumor Growth and Grouping: Tumors are allowed to grow to a palpable size (e.g., 100 mm³). Mice are then randomly assigned to a treatment group and a vehicle control group.
-
Treatment Administration: The test compound (e.g., Acacetin at 50 mg/kg) or vehicle is administered daily (e.g., via intraperitoneal injection or oral gavage) for a predetermined period (e.g., 30-48 days).
-
Tumor Measurement: Tumor volume is measured every few days using calipers and calculated using the formula: (Length x Width²) / 2.
-
Endpoint: At the end of the treatment period, mice are euthanized, and tumors are excised and weighed.
-
Analysis: Tumor growth curves and final tumor weights are compared between the treatment and control groups to determine the efficacy of the test compound.
Chemically-Induced Hepatocellular Carcinoma Model
Objective: To assess the chemopreventive or therapeutic effect of a test compound (e.g., 5,7-dimethoxyflavone) on the development of hepatocellular carcinoma in mice.
Materials:
-
C57BL/6J mice
-
Diethylnitrosamine (DEN)
-
Carbon tetrachloride (CCl4)
-
Test compound (e.g., 5,7-dimethoxyflavone) and vehicle control
-
Corn oil (as a vehicle for CCl4)
Procedure:
-
HCC Induction:
-
On postnatal day 14, a single intraperitoneal injection of DEN (25 mg/kg) is administered.
-
Starting at 4 weeks of age, intraperitoneal injections of CCl4 (0.5 mL/kg in corn oil) are given twice a week for 12 weeks to promote liver fibrosis and tumor development.
-
-
Treatment:
-
Following the induction period, mice are randomly assigned to treatment and control groups.
-
The test compound (e.g., 5,7-dimethoxyflavone at 40 or 80 mg/kg) or vehicle is administered daily via oral gavage for a specified duration.
-
-
Monitoring and Endpoint:
-
Mice are monitored for signs of toxicity.
-
At the end of the study, mice are euthanized. Livers are excised, and the number and size of visible tumors on the surface are recorded.
-
-
Histopathological and Molecular Analysis:
-
Liver tissues are collected for histological examination (H&E staining) to confirm the presence of HCC.
-
Further analyses, such as immunohistochemistry for proliferation markers (e.g., Ki-67) and molecular analysis of signaling pathways, can be performed.
-
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs is essential for clarity and understanding.
Signaling Pathway of Acacetin in Prostate Cancer
Caption: Acacetin-mediated inhibition of the Akt/NF-κB signaling pathway leading to apoptosis in prostate cancer cells.
In Vivo Xenograft Experiment Workflow
Caption: Workflow for a typical in vivo tumor xenograft study to evaluate anticancer drug efficacy.
Signaling Pathway of 5,7-Dimethoxyflavone in Hepatocellular Carcinoma
References
A Comparative Guide to the Antioxidant Properties of 6,3'-Dimethoxyflavone and Quercetin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antioxidant properties of 6,3'-dimethoxyflavone and the well-characterized flavonoid, quercetin (B1663063). While extensive experimental data is available for quercetin, direct quantitative antioxidant data for this compound is limited in the current scientific literature. Therefore, this guide presents a quantitative analysis of quercetin's antioxidant capacity alongside a qualitative, structure-activity-based assessment of this compound.
Executive Summary
Quercetin is a potent antioxidant with well-documented free-radical scavenging and cellular antioxidant activities. Its strong antioxidant capacity is largely attributed to the presence of multiple hydroxyl groups, particularly the catechol structure in its B-ring. In contrast, this compound, a polymethoxyflavonoid, is expected to exhibit lower direct antioxidant activity due to the replacement of key hydroxyl groups with methoxy (B1213986) groups. However, it may exert indirect antioxidant effects through the modulation of cellular signaling pathways. This guide will delve into the available data and theoretical comparisons to inform research and drug development decisions.
Quantitative Comparison of Antioxidant Activity
The following table summarizes the reported antioxidant activities of quercetin from various in vitro assays. A lower IC50 or EC50 value indicates higher antioxidant activity. No direct experimental data for this compound in these assays was found in the reviewed literature.
| Antioxidant Assay | Quercetin IC50/EC50 (µM) | This compound IC50/EC50 (µM) | Reference(s) |
| DPPH Radical Scavenging | 4.97 | Data Not Available | [1] |
| ABTS Radical Scavenging | 2.10 (compared to Trolox) | Data Not Available | [1] |
| Cellular Antioxidant Activity (CAA) | 8.77 - 9.84 | Data Not Available | [2] |
Qualitative Comparison Based on Structure-Activity Relationships
The antioxidant activity of flavonoids is largely determined by their chemical structure. Key structural features that enhance antioxidant capacity include:
-
Hydroxyl Groups (-OH): The number and arrangement of hydroxyl groups are critical for free radical scavenging. They act as hydrogen donors, neutralizing reactive oxygen species (ROS).
-
Catechol Group: A 3',4'-dihydroxy arrangement (a catechol group) on the B-ring significantly enhances antioxidant activity.
-
2,3-Double Bond and 4-Oxo Group: Conjugation between the A and B rings allows for electron delocalization, which stabilizes the flavonoid radical after hydrogen donation.
Quercetin's structure, with five hydroxyl groups, including a catechol group on the B-ring and a hydroxyl group at the 3-position, makes it a highly effective antioxidant.
This compound , on the other hand, has two of its hydroxyl groups replaced by methoxy (-OCH3) groups at the 6 and 3' positions. While methoxy groups can have some influence on the electronic properties of the flavonoid, they are generally less effective at hydrogen donation compared to hydroxyl groups. The absence of a catechol group and fewer free hydroxyls strongly suggests that this compound has a significantly lower direct free-radical scavenging capacity than quercetin.
Mechanistic Insights: Signaling Pathways
Both quercetin and polymethoxyflavonoids can exert antioxidant effects indirectly by modulating cellular signaling pathways, most notably the Keap1-Nrf2 pathway.
Keap1-Nrf2 Signaling Pathway: This pathway is a primary regulator of the cellular antioxidant response. Under normal conditions, the protein Keap1 targets the transcription factor Nrf2 for degradation. In the presence of oxidative stress or certain phytochemicals, this interaction is disrupted, allowing Nrf2 to translocate to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter region of genes encoding for antioxidant and detoxification enzymes, leading to their increased expression and enhanced cellular protection against oxidative damage.
While quercetin is a known activator of the Nrf2 pathway, some polymethoxyflavonoids have also been shown to modulate this pathway, suggesting a potential mechanism for indirect antioxidant activity of this compound.
Caption: Keap1-Nrf2 signaling pathway activation by flavonoids.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below for researchers interested in conducting their own comparative studies.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom and reduce the stable DPPH radical.
Caption: Workflow for the DPPH radical scavenging assay.
Procedure:
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
Prepare serial dilutions of the test compounds (this compound and quercetin) and a positive control (e.g., ascorbic acid or Trolox) in a suitable solvent.
-
In a 96-well plate, add 100 µL of each sample dilution to wells in triplicate.
-
Add 100 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The IC50 value (the concentration of the sample that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+).
Caption: Workflow for the ABTS radical scavenging assay.
Procedure:
-
Prepare the ABTS radical cation (ABTS•+) stock solution by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.
-
Dilute the ABTS•+ stock solution with ethanol to an absorbance of approximately 0.7 at 734 nm.
-
Prepare serial dilutions of the test compounds and a positive control.
-
Add 20 µL of each sample dilution to a 96-well plate in triplicate.
-
Add 180 µL of the diluted ABTS•+ solution to each well.
-
Incubate the plate at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
-
Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.
Cellular Antioxidant Activity (CAA) Assay
This assay measures the antioxidant activity of compounds in a biologically relevant cell-based model.
Caption: Workflow for the Cellular Antioxidant Activity (CAA) assay.
Procedure:
-
Seed human hepatocarcinoma (HepG2) cells in a 96-well microplate and incubate for 24 hours.
-
Remove the growth medium and treat the cells with various concentrations of the test compounds along with 2',7'-dichlorofluorescin diacetate (DCFH-DA) for 1 hour. DCFH-DA is a fluorescent probe that is oxidized by ROS.
-
Wash the cells with phosphate-buffered saline (PBS).
-
Add 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride (B599025) (AAPH), a peroxyl radical initiator, to the wells.
-
Measure the fluorescence intensity every 5 minutes for 1 hour using a microplate reader with an excitation wavelength of 485 nm and an emission wavelength of 538 nm.
-
The CAA value is calculated based on the area under the fluorescence curve. The EC50 value, the concentration required to produce a 50% antioxidant effect, is then determined.[2][3]
Conclusion
Quercetin stands as a benchmark flavonoid antioxidant with robust in vitro activity, supported by a wealth of experimental data. Its chemical structure is ideally suited for direct free radical scavenging. This compound, due to its methoxylated structure, is predicted to have significantly lower direct antioxidant capacity. However, the potential for indirect antioxidant effects through the modulation of cellular signaling pathways, such as the Keap1-Nrf2 system, warrants further investigation. For researchers and drug development professionals, quercetin serves as a positive control and a molecule with well-understood antioxidant mechanisms. This compound may be of interest for its potential to modulate cellular responses to oxidative stress through mechanisms other than direct radical scavenging, which could offer a different therapeutic profile. Further experimental studies are necessary to quantitatively determine the antioxidant capacity of this compound and to fully elucidate its mechanisms of action.
References
In Vitro and In Vivo Correlation of 6,3'-Dimethoxyflavone Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro and in vivo activities of 6,3'-dimethoxyflavone, a naturally occurring flavonoid with demonstrated anti-cancer and anti-inflammatory potential. Due to the limited availability of direct in vivo data for this compound, this guide incorporates data from the structurally similar compound, 5,7-dimethoxyflavone (B190784), to facilitate a discussion on potential in vivo efficacy and the challenges of in vitro-in vivo correlation for this class of molecules.
Data Presentation: In Vitro vs. In Vivo Activity
Quantitative data from in vitro and in vivo studies are summarized below to provide a clear comparison of the biological activities of this compound and the comparator, 5,7-dimethoxyflavone.
Table 1: In Vitro Anti-Cancer Activity of this compound
| Cell Line | Assay | Endpoint | Concentration/Time | Result |
| MG-63 (Osteosarcoma) | MTT | Cell Viability (IC50) | 48 hours | 221.017 µg/ml |
| MG-63 (Osteosarcoma) | Wound Healing | Inhibition of Migration | 100 µg/ml and 234.12 µg/ml | Significant inhibition |
| MG-63 (Osteosarcoma) | Acridine (B1665455) Orange/Ethidium (B1194527) Bromide Staining | Apoptosis | Not specified | Confirmed apoptotic cell death |
| MG-63 (Osteosarcoma) | Real-Time PCR | Gene Expression | Not specified | Increased Bax/Bcl-2 ratio, Upregulation of p53 |
Table 2: In Vivo Anti-Cancer and Anti-Inflammatory Activity of 5,7-Dimethoxyflavone (Comparator)
| Animal Model | Condition | Treatment | Key Findings |
| Rat | Carrageenan-induced paw edema | 5,7-dimethoxyflavone | Comparable anti-inflammatory effect to aspirin (B1665792) |
| Mouse (DEN/CCl4-induced) | Hepatocellular Carcinoma | 40 mg/kg and 80 mg/kg 5,7-dimethoxyflavone | Reduced tumor number, liver weight, and maximum tumor diameter |
Table 3: Pharmacokinetic Parameters of 5,7-Dimethoxyflavone (Comparator)
| Species | Dose | Cmax | Tmax | Half-life (t1/2) | Oral Bioavailability |
| Rat | 250 mg/kg (extract) | 0.55 - 0.88 µg/ml | 1 - 2 hours | 3 - 6 hours | 1 - 4%[1] |
| Mouse | 10 mg/kg | 1870 ± 1190 ng/mL | < 30 minutes | 3.40 ± 2.80 hours | Not Reported[2] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
MTT Assay for Cell Viability
This protocol is used to assess the cytotoxic effects of this compound on cancer cells.
-
Cell Seeding: MG-63 osteosarcoma cells are seeded in a 96-well plate at a density that allows for logarithmic growth and adherence.
-
Treatment: After cell attachment, the culture medium is replaced with a medium containing various concentrations of this compound. Control wells receive the vehicle used to dissolve the flavonoid.
-
Incubation: The plate is incubated for a specified period (e.g., 48 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 3-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm. The cell viability is expressed as a percentage of the control, and the IC50 value is calculated.
Wound Healing (Scratch) Assay for Cell Migration
This assay is employed to evaluate the effect of this compound on the migratory capacity of cancer cells.
-
Cell Seeding: MG-63 cells are seeded in a culture plate and grown to form a confluent monolayer.
-
Scratch Formation: A sterile pipette tip is used to create a uniform scratch or "wound" in the cell monolayer.
-
Washing: The wells are gently washed with phosphate-buffered saline (PBS) to remove detached cells.
-
Treatment: The cells are then incubated with a culture medium containing different concentrations of this compound or the vehicle control.
-
Imaging: Images of the scratch are captured at different time points (e.g., 0, 24, and 48 hours) using a microscope.
-
Analysis: The width of the scratch is measured at each time point, and the rate of wound closure is calculated to determine the effect of the treatment on cell migration.
Acridine Orange/Ethidium Bromide (AO/EB) Staining for Apoptosis
This staining method is used to visualize and differentiate between live, apoptotic, and necrotic cells.
-
Cell Treatment: MG-63 cells are treated with this compound for a specified duration.
-
Staining: A mixture of acridine orange (AO) and ethidium bromide (EB) is added to the cell suspension. AO stains the nuclei of both live and dead cells green, while EB only enters cells with compromised membranes and stains the nucleus red.
-
Visualization: The stained cells are observed under a fluorescence microscope.
-
Interpretation:
-
Live cells: Uniformly green nucleus.
-
Early apoptotic cells: Bright green nucleus with chromatin condensation or fragmentation.
-
Late apoptotic cells: Orange to red nucleus with chromatin condensation or fragmentation.
-
Necrotic cells: Uniformly orange to red nucleus.
-
Real-Time PCR for Gene Expression Analysis (Bax, Bcl-2, p53)
This technique is used to quantify the changes in the expression of apoptosis-related genes in response to treatment with this compound.
-
RNA Extraction: Total RNA is extracted from treated and untreated MG-63 cells using a suitable RNA isolation kit.
-
Reverse Transcription: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
Real-Time PCR: The cDNA is then used as a template for real-time PCR with specific primers for Bax, Bcl-2, p53, and a housekeeping gene (e.g., GAPDH) for normalization. The PCR reaction is performed in a real-time PCR system that monitors the amplification of the target genes in real-time using a fluorescent dye.
-
Data Analysis: The relative expression of the target genes is calculated using the comparative Ct (ΔΔCt) method, where the expression in the treated cells is compared to that in the untreated control cells.
Visualization of Signaling Pathways and Workflows
The following diagrams illustrate the key signaling pathways and experimental workflows described in this guide.
Caption: Apoptotic signaling pathway induced by this compound.
Caption: Workflow for in vitro evaluation of this compound.
Caption: Logical relationship for in vitro to in vivo correlation.
Discussion: Correlating In Vitro Findings with In Vivo Potential
The in vitro studies clearly demonstrate that this compound possesses anti-cancer properties against osteosarcoma cells, primarily by inducing apoptosis and inhibiting cell migration. The upregulation of the tumor suppressor p53 and the pro-apoptotic protein Bax, coupled with a likely downregulation of the anti-apoptotic protein Bcl-2, points towards the activation of the intrinsic apoptotic pathway.
However, translating these promising in vitro results to in vivo efficacy presents a significant challenge for many flavonoids, including this compound. The primary hurdle lies in their pharmacokinetic properties, particularly their often low oral bioavailability.
As a case for comparison, studies on the structurally similar 5,7-dimethoxyflavone have shown that despite its potent in vitro anti-inflammatory and anti-cancer activities, its oral bioavailability in rats is low, ranging from 1-4%[1]. This poor bioavailability is a common characteristic of many flavonoids and is attributed to factors such as poor aqueous solubility, extensive first-pass metabolism in the gut and liver, and rapid elimination.
Despite these pharmacokinetic challenges, 5,7-dimethoxyflavone has demonstrated in vivo activity. For instance, it exhibited anti-inflammatory effects in a rat paw edema model comparable to aspirin and showed anti-tumor efficacy in a mouse model of hepatocellular carcinoma. This suggests that even with low systemic exposure, sufficient concentrations may be achieved at the target tissues to elicit a therapeutic effect, or that its metabolites may also contribute to the observed activity.
For this compound, the presence of methoxy (B1213986) groups at the 6 and 3' positions may influence its metabolic stability and membrane permeability compared to hydroxylated flavonoids. Methylation can protect the flavonoid from rapid conjugation and metabolism, potentially leading to improved bioavailability. However, without specific pharmacokinetic data for this compound, this remains speculative.
Future in vivo studies on this compound are crucial to determine its therapeutic potential. These studies should not only evaluate its efficacy in relevant animal models of cancer and inflammation but also thoroughly characterize its pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion. Understanding these parameters is essential for establishing a meaningful in vitro-in vivo correlation and for the rational design of future clinical trials. Formulation strategies to enhance the bioavailability of this compound, such as nanoformulations or co-administration with absorption enhancers, may also be necessary to unlock its full therapeutic potential.
References
- 1. Pharmacokinetics, bioavailability, tissue distribution, excretion, and metabolite identification of methoxyflavones in Kaempferia parviflora extract in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics and tissue distribution of 5,7-dimethoxyflavone in mice following single dose oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of 6,3'-Dimethoxyflavone's Anticancer Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activity of 6,3'-dimethoxyflavone and its hydroxylated analog, 6,3'-dimethoxy-3-hydroxyflavone (6,3'-dimethoxy flavonol), across different cell lines. The objective is to offer a clear cross-validation of their potential as anticancer agents by presenting quantitative data, detailed experimental protocols, and visualizations of the implicated signaling pathways.
Comparative Efficacy: A Look at the Data
The cytotoxic and anti-proliferative effects of this compound and its related compounds have been evaluated in various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for assessing the potency of a compound. The available data is summarized below.
| Compound | Cell Line | Cell Type | IC50 | Treatment Duration (hours) | Reference |
| 6,3'-dimethoxy-3-hydroxyflavone | MG-63 | Human Osteosarcoma | 221.017 µg/mL | 48 | [1][2] |
| 5,6′-dihydroxy-2′,3′-dimethoxyflavone | SCC-25 | Oral Squamous Carcinoma | 40.60 ± 1.65 µM | 48 | [3] |
Note: Direct comparative studies of this compound across a wide range of cell lines are limited in the currently available literature. The data for related dimethoxyflavone derivatives are included to provide a broader context for the potential activity of this class of compounds.
Mechanism of Action: Unraveling the Anticancer Effects
Studies on 6,3'-dimethoxy-3-hydroxyflavone in MG-63 osteosarcoma cells have shed light on its mechanisms of action, which primarily involve the induction of apoptosis and inhibition of cell migration.[1][2]
Induction of Apoptosis
6,3'-dimethoxy-3-hydroxyflavone has been shown to trigger the intrinsic apoptotic pathway in MG-63 cells.[1][2] This is characterized by:
-
Morphological Changes: Treated cells exhibit classic signs of apoptosis, including cell shrinkage and cytoplasmic blebbing.[1]
-
Modulation of Apoptotic Proteins: A significant increase in the Bax/Bcl-2 ratio is observed, indicating a shift towards a pro-apoptotic state.[1][2]
-
Upregulation of p53: The expression of the tumor suppressor protein p53 is increased, further promoting apoptosis.[1][2]
Inhibition of Cell Migration
The compound has also demonstrated the ability to inhibit the migration of MG-63 cancer cells, suggesting potential anti-metastatic properties.[1][2]
Signaling Pathways
The anticancer activity of 6,3'-dimethoxy-3-hydroxyflavone is associated with the modulation of key signaling pathways that regulate cell death and survival.
Figure 1. Proposed signaling pathway for 6,3'-dimethoxy-3-hydroxyflavone-induced apoptosis.
Experimental Protocols
This section provides an overview of the key experimental methodologies used to assess the activity of this compound and related compounds.
Cell Viability and Cytotoxicity Assays
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay:
This colorimetric assay is a standard method for assessing cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically between 500 and 600 nm) using a microplate reader. The intensity of the color is proportional to the number of viable cells.
Figure 2. Workflow of the MTT assay for cell viability.
Apoptosis Assays
Acridine Orange/Ethidium Bromide (AO/EB) Staining:
This fluorescent staining method distinguishes between viable, apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with the test compound as described for the MTT assay.
-
Staining: After treatment, wash the cells with Phosphate-Buffered Saline (PBS) and stain with a mixture of Acridine Orange (AO) and Ethidium Bromide (EB).
-
Microscopy: Visualize the cells under a fluorescence microscope.
-
Viable cells: Uniform green fluorescence.
-
Early apoptotic cells: Bright green fluorescence with chromatin condensation.
-
Late apoptotic cells: Orange to red fluorescence with fragmented chromatin.
-
Necrotic cells: Uniform orange to red fluorescence.
-
Real-Time PCR for Gene Expression Analysis:
This technique is used to quantify the expression levels of apoptosis-related genes like Bax, Bcl-2, and p53.
-
RNA Extraction: Isolate total RNA from treated and untreated cells.
-
cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA).
-
Real-Time PCR: Perform quantitative PCR using specific primers for the target genes and a reference gene (e.g., GAPDH).
-
Data Analysis: Analyze the amplification data to determine the relative fold change in gene expression in treated cells compared to controls.
Comparative Analysis with Other Dimethoxyflavones
While data on this compound is emerging, a broader look at other dimethoxyflavone isomers reveals a range of cytotoxic activities against various cancer cell lines. For instance, compounds like 5,7-dimethoxyflavone (B190784) and 7,8-dimethoxyflavone (B191122) have shown cytotoxic effects in different cancer models.[4] The position of the methoxy (B1213986) groups on the flavone (B191248) backbone appears to play a crucial role in determining the biological activity, a key consideration for structure-activity relationship (SAR) studies.[4][5] Further comparative studies are necessary to fully elucidate the therapeutic potential of this compound relative to its isomers.
Future Directions
The initial findings on 6,3'-dimethoxy-3-hydroxyflavone are promising, particularly its ability to induce apoptosis in osteosarcoma cells. However, to establish a comprehensive profile of its anticancer activity, further research is imperative. Future studies should focus on:
-
Broad-Spectrum Screening: Evaluating the cytotoxic and anti-proliferative effects of this compound across a diverse panel of cancer cell lines, including those from breast, lung, colon, and hematological malignancies.
-
Normal Cell Cytotoxicity: Assessing the compound's toxicity towards non-cancerous cell lines to determine its therapeutic index and potential for selective anticancer activity.
-
In-depth Mechanistic Studies: Delving deeper into the molecular mechanisms underlying its anticancer effects, including its impact on other signaling pathways, cell cycle regulation, and angiogenesis.
-
In Vivo Efficacy: Translating the in vitro findings to in vivo models to evaluate the compound's efficacy and safety in a more complex biological system.
By systematically addressing these research gaps, a clearer understanding of this compound's potential as a novel anticancer agent can be achieved.
References
- 1. researchgate.net [researchgate.net]
- 2. tujns.org [tujns.org]
- 3. New Polymethoxyflavones from Hottonia palustris Evoke DNA Biosynthesis-Inhibitory Activity in An Oral Squamous Carcinoma (SCC-25) Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methoxylated flavones, a superior cancer chemopreventive flavonoid subclass? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
A Comparative Analysis of the Mechanistic Actions of 6,3'-Dimethoxyflavone and Other Prominent Flavonoids
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the mechanisms of action of 6,3'-Dimethoxyflavone against other well-researched flavonoids, namely quercetin, luteolin, and apigenin. The information is supported by experimental data to offer a clear perspective on their potential as therapeutic agents.
Introduction to Flavonoids and Their Anticancer Properties
Flavonoids are a class of naturally occurring polyphenolic compounds ubiquitously found in plants. They are recognized for their diverse pharmacological activities, including antioxidant, anti-inflammatory, and anticancer properties. Their therapeutic potential largely stems from their ability to modulate various cellular signaling pathways, leading to the inhibition of cancer cell proliferation, induction of apoptosis (programmed cell death), and arrest of the cell cycle. This guide focuses on comparing the specific molecular mechanisms of this compound with those of quercetin, luteolin, and apigenin.
Comparative Analysis of Mechanisms of Action
The anticancer effects of these flavonoids are multifaceted, involving the regulation of several key signaling pathways critical for cell survival and proliferation.
This compound
Recent studies have begun to elucidate the anticancer potential of this compound. One study demonstrated its efficacy against osteosarcoma cells.[1][2][3]
-
Induction of Apoptosis: this compound has been shown to induce apoptosis in MG-63 osteosarcoma cells. This is achieved through the activation of the intrinsic apoptotic pathway, characterized by an increased Bax/Bcl-2 ratio and upregulation of p53 expression.[1]
-
Inhibition of Cell Migration: This flavonoid also exhibits anti-metastatic potential by significantly inhibiting cell migration.[1]
Quercetin
Quercetin is one of the most extensively studied flavonoids and has demonstrated broad-spectrum anticancer activities.
-
Cell Cycle Arrest: Quercetin can induce cell cycle arrest at different phases, depending on the cancer cell type. For instance, it causes G2/M phase arrest in HL-60 leukemia cells and an increase in the G1 phase population in HCT-15 cells.[4][5]
-
Induction of Apoptosis: It triggers apoptosis through both intrinsic and extrinsic pathways by modulating the expression of Bcl-2 family proteins and activating caspases.[6]
-
Modulation of Signaling Pathways: Quercetin is known to inhibit the PI3K/Akt and NF-κB signaling pathways, which are crucial for cancer cell survival and proliferation.
Luteolin
Luteolin is another potent flavonoid with significant anti-inflammatory and anticancer properties.
-
Inhibition of Cell Proliferation: Luteolin effectively inhibits the proliferation of a wide range of cancer cells with IC50 values typically ranging from 3 to 50 μM.[5][7]
-
Induction of Apoptosis and Autophagy: It induces apoptosis via mitochondria-mediated pathways and can also trigger autophagy, another form of programmed cell death.[5]
-
Signaling Pathway Modulation: Luteolin has been shown to suppress the PI3K/Akt, STAT3, and EGFR signaling pathways.[5]
Apigenin
Apigenin is a widely distributed flavonoid with notable anticancer, anti-inflammatory, and antioxidant effects.
-
Cell Cycle Arrest: Apigenin induces cell cycle arrest at the G2/M phase in various cancer cell lines, including renal cell carcinoma and cervical cancer cells.[8][9]
-
Induction of Apoptosis: It triggers apoptosis by inducing oxidative stress and modulating the expression of apoptosis-related proteins.[9]
-
Inhibition of Signaling Pathways: Apigenin has been reported to inhibit the PI3K/Akt and NF-κB signaling pathways.[10]
Quantitative Comparison of Cytotoxic Activity
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of the compared flavonoids against various cancer cell lines.
| Flavonoid | Cancer Cell Line | IC50 (µM) | Time (h) | Reference |
| This compound | MG-63 (Osteosarcoma) | 221.017 µg/mL (~740 µM) | 48 | [1][2][3] |
| Quercetin | HL-60 (Leukemia) | ~7.7 | 96 | [4] |
| A549 (Lung Cancer) | 5.14 µg/mL (~17 µM) | 72 | [11] | |
| HCT116 (Colon Cancer) | 5.79 | - | [12] | |
| MDA-MB-231 (Breast Cancer) | 5.81 | - | [12] | |
| MCF-7 (Breast Cancer) | 17.2 | - | ||
| Luteolin | A549 (Lung Cancer) | 3.1 | - | [7] |
| B16 (Melanoma) | 2.3 | - | [7] | |
| HL-60 (Leukemia) | 12.5 | - | [7] | |
| A549 (Lung Cancer) | 24.53 | 72 | [13] | |
| H460 (Lung Cancer) | 20.76 | 72 | [13] | |
| Apigenin | HeLa (Cervical Cancer) | 10 | 72 | [9] |
| SiHa (Cervical Cancer) | 68 | 72 | [9] | |
| CaSki (Cervical Cancer) | 76 | 72 | [9] | |
| C33A (Cervical Cancer) | 40 | 72 | [9] | |
| Caki-1 (Renal Cancer) | 27.02 | 24 | [8] | |
| ACHN (Renal Cancer) | 50.40 | 24 | [8] | |
| NC65 (Renal Cancer) | 23.34 | 24 | [8] | |
| HT29 (Colorectal Cancer) | >50 | 48 | [14] | |
| MCF-7 (Breast Cancer) | 2.30 | - | [15] | |
| MDA-MB-231 (Breast Cancer) | 4.07 | - | [15] | |
| HL-60 (Leukemia) | 30 | - | [10] |
Key Signaling Pathways Modulated by Flavonoids
The following diagrams illustrate the primary signaling pathways affected by these flavonoids.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. tujns.org [tujns.org]
- 4. researchgate.net [researchgate.net]
- 5. Influence of flavonoids on cell cycle phase as analyzed by flow-cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. Cell cycle analysis by flow cytometry [bio-protocol.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 12. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 13. KoreaMed Synapse [synapse.koreamed.org]
- 14. researchgate.net [researchgate.net]
- 15. spandidos-publications.com [spandidos-publications.com]
Efficacy of 6,3'-Dimethoxyflavone: A Comparative Analysis Against Established Oncological Agents
In the landscape of oncological research, the exploration of novel therapeutic compounds is paramount. This guide provides a comparative analysis of the efficacy of 6,3'-Dimethoxyflavone, a flavonoid compound, against established drugs in two distinct therapeutic areas: osteosarcoma and hormone-dependent breast cancer. This objective comparison is supported by available experimental data to aid researchers, scientists, and drug development professionals in evaluating its potential.
Section 1: Anti-Proliferative Efficacy in Osteosarcoma
Recent in vitro studies have highlighted the potential of this compound as an anti-proliferative agent in osteosarcoma. Its efficacy is compared here with standard-of-care chemotherapy agents used in the treatment of this bone cancer.
Data Presentation: In Vitro Cytotoxicity against MG-63 Osteosarcoma Cells
The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values of this compound and established osteosarcoma drugs on the human osteosarcoma cell line MG-63. Lower IC₅₀ values are indicative of higher potency.
| Compound | IC₅₀ (µM) | Cell Line | Citation(s) |
| 6,3'-Dimethoxyflavonol | ~741 | MG-63 | [1][2][3][4][5] |
| Doxorubicin | 2.87 | MG-63 | [6] |
| Cisplatin (B142131) | 9.62 - 65.8 | MG-63 | [7][8][9][10][11] |
| Methotrexate | ~255.6* | MG-63 | [12] |
*Note: The IC₅₀ value for Methotrexate on MG-63 cells was derived from a study using a biocomposite bead formulation, which may influence the effective concentration. Another study on the Saos-2 osteosarcoma cell line reported a much lower IC₅₀ of 0.035 µM[13].
Experimental Protocols: Cell Viability (MTT) Assay
The anti-proliferative effects and IC₅₀ values are typically determined using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Principle: Metabolically active cells with functional mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.
Detailed Methodology:
-
Cell Culture: Human osteosarcoma cells (e.g., MG-63) are cultured in a suitable medium, such as Minimum Essential Medium (MEM), supplemented with 10% fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined optimal density (e.g., 5 x 10³ cells per well) and allowed to adhere overnight.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds (this compound, Doxorubicin, Cisplatin, or Methotrexate). A control group receives medium with the vehicle (e.g., DMSO) at the same concentration used for the highest drug concentration.
-
Incubation: The plates are incubated for a specified period, typically 48 or 72 hours.
-
MTT Addition: Following incubation, 10-20 µL of MTT solution (e.g., 5 mg/mL in PBS) is added to each well, and the plates are incubated for another 2-4 hours to allow for formazan crystal formation.
-
Solubilization: The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO) or a detergent-based solution, is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm. A reference wavelength (e.g., 630 nm) may be used to subtract background absorbance.
-
Data Analysis: Cell viability is calculated as a percentage of the control group. The IC₅₀ value is determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.[12][14]
Mandatory Visualization: Signaling Pathways in Osteosarcoma Treatment
The following diagrams illustrate the mechanism of action of this compound and the established chemotherapy drugs in inducing cell death in osteosarcoma cells.
Section 2: Aromatase Inhibitory Efficacy
Flavonoids are a class of natural compounds known for their potential to inhibit aromatase, an enzyme crucial for estrogen biosynthesis. This makes them of interest in the context of hormone-receptor-positive breast cancer, where established drugs like Letrozole (B1683767) and Anastrozole are the standard of care.
Data Presentation: In Vitro Aromatase Inhibition
| Compound | IC₅₀ (nM) | Enzyme Source | Citation(s) |
| 5,7-Dimethoxyflavone | 123,000 | Recombinant CYP19 | [5] |
| 7-Methoxyflavone | 1,900 | Recombinant CYP19 | [5] |
| 7,4'-Dimethoxyflavone | 9,000 | Recombinant CYP19 | [5] |
| Letrozole | 2 - 7.27 | Human Placental Microsomes / Recombinant | [15][16] |
| Anastrozole | 8 - 15 | Human Placental Microsomes | [15] |
The data suggests that methylation of flavonoids can have a variable impact on aromatase inhibition, with 5,7-Dimethoxyflavone showing poor activity. The significantly higher potency (in the nanomolar range) of established drugs like Letrozole and Anastrozole is evident. Further investigation is required to determine the specific aromatase inhibitory potential of this compound.
Experimental Protocols: Fluorometric Aromatase Inhibition Assay
The inhibitory effect of compounds on aromatase activity can be assessed using a fluorometric assay.
Principle: This assay utilizes a non-fluorescent aromatase substrate that is converted into a highly fluorescent product by the aromatase enzyme (CYP19A). The rate of fluorescence increase is proportional to the aromatase activity. A decrease in this rate in the presence of a test compound indicates inhibition.
Detailed Methodology:
-
Reagent Preparation: Recombinant human aromatase, the fluorogenic substrate, and a NADPH generating system are prepared in an assay buffer. The test compound and a known inhibitor (e.g., Letrozole) are dissolved in a suitable solvent (e.g., acetonitrile, as DMSO can inhibit aromatase activity).
-
Reaction Setup: The assay is performed in a 96-well plate. Each well contains the recombinant aromatase enzyme in the assay buffer.
-
Inhibitor Pre-incubation: The test compound or control is added to the wells and pre-incubated with the enzyme for a defined period (e.g., 10-15 minutes) at 37°C to allow for interaction.
-
Reaction Initiation: The reaction is initiated by adding a mixture of the fluorogenic substrate and the NADPH generating system to each well.
-
Kinetic Measurement: The fluorescence intensity is measured immediately and then kinetically over a period of time (e.g., 60 minutes) at 37°C, using a fluorescence plate reader with appropriate excitation and emission wavelengths (e.g., Ex/Em = 488/527 nm).
-
Data Analysis: The rate of reaction (fluorescence increase per unit time) is calculated for each concentration of the test compound. The percentage of inhibition is determined relative to the vehicle control. The IC₅₀ value is calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.[17]
Mandatory Visualization: Aromatase Inhibition Pathway
This diagram illustrates the central role of aromatase in estrogen synthesis and its inhibition.
References
- 1. 6,3′-dimethoxyflavone AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. 6,3′-二甲氧基-3-羟基黄酮 AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. 3-Hydroxy-6,3'-dimethoxyflavone | 720676-20-0 | XH183017 [biosynth.com]
- 4. 6,3'-Dimethoxy-3-Hydroxyflavone | C17H14O5 | CID 688835 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 6,3'-Dimethoxyflavanone | C17H16O4 | CID 44591781 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. LINC01116 Promotes Doxorubicin Resistance in Osteosarcoma by Epigenetically Silencing miR-424-5p and Inducing Epithelial-Mesenchymal Transition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thieme E-Journals - Drug Research / Full Text [thieme-connect.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Berberine and Cisplatin Exhibit Synergistic Anticancer Effects on Osteosarcoma MG-63 Cells by Inhibiting the MAPK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The synergistic anticancer effect of cisplatin combined with Oldenlandia diffusa in osteosarcoma MG-63 cell line in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An In Vitro Study of the Effects of Methotrexate Loaded Biocomposite Beads on MG63 Osteoblast Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. [Establishment of an aromatase inhibitor letrozole-resistant breast cancer cell model] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The discovery and mechanism of action of letrozole - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Determining the IC50 Values for Vorozole and Letrozole, on a Series of Human Liver Cytochrome P450s, to Help Determine the Binding Site of Vorozole in the Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
The Synergistic Potential of 6,3'-Dimethoxyflavone in Chemotherapy: A Comparative Guide Based on Structurally Related Methoxyflavones
For the attention of Researchers, Scientists, and Drug Development Professionals.
Disclaimer: Direct experimental data on the synergistic effects of 6,3'-Dimethoxyflavone with chemotherapy is currently limited in publicly available literature. This guide provides a comparative analysis based on published data for structurally similar methoxyflavones to serve as a predictive framework for the potential efficacy and mechanisms of this compound as a chemosensitizing agent.
Introduction
Flavonoids, a class of naturally occurring polyphenolic compounds, have garnered significant interest in oncology for their potential to enhance the efficacy of conventional chemotherapeutic agents and overcome multidrug resistance (MDR). Methoxyflavones, a subclass of flavonoids characterized by the presence of one or more methoxy (B1213986) groups, have shown promise in modulating various cellular pathways involved in cancer progression and drug resistance. This guide explores the potential synergistic effects of this compound by examining experimental data from structurally related methoxyflavones in combination with common chemotherapy drugs.
Comparative Analysis of Synergistic Effects
The following tables summarize the available quantitative and qualitative data on the synergistic effects of methoxyflavones structurally related to this compound with doxorubicin (B1662922), paclitaxel (B517696), and cisplatin.
Table 1: Synergistic Effects of Methoxyflavones with Doxorubicin
| Methoxyflavone | Cancer Cell Line | Chemotherapy Drug | Combination Effect | Key Findings |
| 5,7-Dimethoxyflavone (B190784) | A549 (Human Lung Carcinoma) | Doxorubicin | Enhanced Sensitivity | Potently enhanced the sensitivity of A549 cells to doxorubicin. |
Note: Detailed quantitative data such as IC50 or Combination Index (CI) values for the synergistic effect of 5,7-Dimethoxyflavone with doxorubicin were not available in the reviewed literature.
Table 2: Synergistic Effects of Methoxyflavones with Paclitaxel
| Methoxyflavone | Cancer Cell Line | Chemotherapy Drug | Quantitative Data | Key Findings |
| 7,3',4'-Trimethoxyflavone (B192611) (TMF) | Paclitaxel-resistant SK-MES-1/PT4000 | Paclitaxel | Chemosensitizing Index > 333 | TMF increased the paclitaxel sensitivity of paclitaxel-resistant cells.[1] |
Table 3: Effects of Methoxyflavones in Combination with Cisplatin
| Methoxyflavone | Model System | Chemotherapy Drug | Effect | Key Findings |
| 6-Methoxyflavone | Rat model of CIPN | Cisplatin | Alleviation of Neuropathy | Attenuated cisplatin-induced mechanical allodynia and thermal hypoalgesia. This is not a direct measure of synergistic anticancer activity but indicates a potential to mitigate side effects. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are summaries of experimental protocols used in the studies of the structurally related methoxyflavones.
Cytotoxicity and Chemosensitization Assay (for 7,3',4'-Trimethoxyflavone with Paclitaxel)
-
Cell Line: Paclitaxel-resistant SK-MES-1/PT4000 cells.
-
Method: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to attach overnight.
-
Cells are treated with various concentrations of paclitaxel, 7,3',4'-trimethoxyflavone (TMF), or a combination of both.
-
After a specified incubation period (e.g., 72 hours), MTT solution is added to each well.
-
Following incubation, the formazan (B1609692) crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated. The chemosensitizing index is determined by dividing the IC50 of paclitaxel alone by the IC50 of paclitaxel in combination with TMF.[1]
Assessment of Chemosensitivity (General Protocol)
-
Cell Lines: Relevant cancer cell lines (e.g., A549).
-
Method: Cell viability assays such as MTT or XTT.
-
Procedure:
-
Seed cells in 96-well plates.
-
Treat cells with the chemotherapeutic agent (e.g., doxorubicin) in the presence or absence of the methoxyflavone at various concentrations.
-
Incubate for a predetermined time (e.g., 48 or 72 hours).
-
Assess cell viability using the chosen assay.
-
-
Data Analysis: Compare the cell viability in the combination treatment groups to the single-agent treatment groups to determine if the methoxyflavone enhances the cytotoxic effect of the chemotherapy drug.
Potential Molecular Mechanisms of Synergy
The synergistic effects of methoxyflavones with chemotherapeutic agents are likely mediated by the modulation of multiple cellular signaling pathways. One of the primary mechanisms is the inhibition of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which are responsible for the efflux of chemotherapy drugs from cancer cells, leading to multidrug resistance.
Proposed Signaling Pathway for Methoxyflavone-Mediated Chemosensitization
Caption: Proposed mechanism of methoxyflavone-induced chemosensitization via P-glycoprotein inhibition.
Experimental Workflow for Synergy Assessment
Caption: A typical experimental workflow for evaluating synergistic effects of drug combinations.
Conclusion and Future Directions
While direct evidence for the synergistic anticancer effects of this compound is yet to be established, the data from structurally related methoxyflavones suggest a strong potential for this compound to act as a chemosensitizing agent. The observed enhancement of paclitaxel's cytotoxicity by 7,3',4'-trimethoxyflavone and the increased sensitivity to doxorubicin in the presence of 5,7-dimethoxyflavone provide a compelling rationale for investigating this compound in similar combination studies.
Future research should focus on:
-
Directly investigating the synergistic effects of this compound with a panel of standard chemotherapeutic drugs (doxorubicin, paclitaxel, cisplatin, etc.) across various cancer cell lines.
-
Quantifying the synergistic interactions using methods such as the Combination Index (CI) to determine whether the effects are synergistic, additive, or antagonistic.
-
Elucidating the underlying molecular mechanisms , with a particular focus on the inhibition of ABC transporters, modulation of apoptotic pathways, and effects on cell cycle regulation.
-
In vivo studies to validate the in vitro findings and assess the therapeutic potential and safety profile of this compound in combination with chemotherapy in animal models.
The exploration of this compound and other methoxyflavones as adjuvants to conventional chemotherapy holds the promise of improving treatment outcomes, reducing drug resistance, and potentially lowering the required doses of cytotoxic agents, thereby mitigating their adverse side effects.
References
A Head-to-Head Comparison of Synthetic Routes to 5,7-Dimethoxyflavone
For researchers and professionals in drug development and organic synthesis, the efficient construction of the flavone (B191248) scaffold is a critical task. Among the vast family of flavonoids, 5,7-dimethoxyflavone (B190784) is a frequently encountered building block and a target molecule with interesting biological activities. This guide provides a detailed head-to-head comparison of two prominent synthetic methods for 5,7-dimethoxyflavone: Synthesis via Chalcone (B49325) Oxidative Cyclization and the Baker-Venkataraman Rearrangement followed by cyclization. This comparison is supported by experimental data to aid in the selection of the most suitable method based on factors such as yield, reaction conditions, and procedural complexity.
Data Presentation: Quantitative Comparison of Synthesis Methods
The following table summarizes the key quantitative data for the two primary synthetic routes to 5,7-dimethoxyflavone, providing a clear comparison of their efficiencies.
| Parameter | Method A: Chalcone Oxidative Cyclization | Method B: Baker-Venkataraman Rearrangement |
| Starting Materials | 2'-Hydroxy-4',6'-dimethoxychalcone | 2-Benzoyloxy-4,6-dimethoxyacetophenone |
| Key Reagents | Iodine (I₂), Dimethyl sulfoxide (B87167) (DMSO) | Potassium hydroxide (B78521) (KOH), Pyridine (B92270), Sulfuric Acid (H₂SO₄) |
| Overall Yield | 80-82%[1] | ~50% (for the cyclization step)[2] |
| Reaction Time | Not explicitly stated, involves refluxing | 12 hours for cyclization[2] |
| Number of Steps | 2 (Chalcone formation + Cyclization) | 3 (Benzoylation + Rearrangement + Cyclization) |
| Key Intermediates | 2'-Hydroxy-4',6'-dimethoxychalcone | 1-(2-Hydroxy-4,6-dimethoxyphenyl)-3-phenylpropane-1,3-dione |
Mandatory Visualization: Synthetic Pathways
The logical workflows for both synthesis methods are illustrated below using Graphviz diagrams.
Caption: Workflow for the synthesis of 5,7-dimethoxyflavone via chalcone oxidative cyclization.
Caption: Workflow for the synthesis of 5,7-dimethoxyflavone via the Baker-Venkataraman rearrangement.
Experimental Protocols
Method A: Synthesis via Chalcone Oxidative Cyclization
This method involves two main steps: the Claisen-Schmidt condensation to form the chalcone intermediate, followed by oxidative cyclization to yield the flavone. The following protocol is based on the work of Sultana et al.[1].
Step 1: Synthesis of 2'-Hydroxy-4',6'-dimethoxychalcone
-
To a solution of 2-hydroxy-4,6-dimethoxyacetophenone (1.96 g, 10 mmol) and benzaldehyde (1.06 g, 10 mmol) in ethanol (B145695) (20 mL), a solution of potassium hydroxide (5.6 g, 100 mmol) in water (10 mL) is added dropwise with stirring at 0 °C.
-
The reaction mixture is stirred at room temperature for 24 hours.
-
The mixture is then poured into ice-cold water (100 mL) and acidified with dilute hydrochloric acid.
-
The precipitated solid is filtered, washed with water, and dried.
-
The crude product is purified by recrystallization from ethanol to afford 2'-hydroxy-4',6'-dimethoxychalcone.
Step 2: Oxidative Cyclization to 5,7-Dimethoxyflavone
-
A solution of 2'-hydroxy-4',6'-dimethoxychalcone (2.84 g, 10 mmol) in dimethyl sulfoxide (DMSO, 30 mL) is prepared.
-
A catalytic amount of iodine (0.25 g, 1 mmol) is added to the solution.
-
The mixture is refluxed for 3 hours, and the progress of the reaction is monitored by thin-layer chromatography (TLC).
-
After completion of the reaction, the mixture is cooled to room temperature and poured into a 10% aqueous solution of sodium thiosulfate (B1220275) (100 mL) to quench the excess iodine.
-
The precipitated solid is filtered, washed with water, and dried.
-
The crude 5,7-dimethoxyflavone is purified by recrystallization from ethanol to yield the final product as a crystalline solid.[1]
Method B: Synthesis via Baker-Venkataraman Rearrangement
This classical method involves the benzoylation of a hydroxyacetophenone, followed by a base-catalyzed rearrangement to a 1,3-diketone, which is then cyclized to the flavone. The following protocol is adapted from the synthesis of a substituted 5,7-dimethoxyflavone described by Lin et al.[2].
Step 1: Synthesis of 2-Benzoyloxy-4,6-dimethoxyacetophenone
-
To a solution of 2-hydroxy-4,6-dimethoxyacetophenone (1.96 g, 10 mmol) in anhydrous pyridine (20 mL), benzoyl chloride (1.55 g, 11 mmol) is added dropwise at 0 °C with stirring.
-
The reaction mixture is stirred at room temperature for 4 hours.
-
The mixture is then poured into ice-cold water (100 mL) and extracted with ethyl acetate (B1210297) (3 x 50 mL).
-
The combined organic layers are washed with 1 M hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
The organic layer is dried over anhydrous sodium sulfate (B86663) and concentrated under reduced pressure to yield 2-benzoyloxy-4,6-dimethoxyacetophenone.
Step 2: Baker-Venkataraman Rearrangement to 1-(2-Hydroxy-4,6-dimethoxyphenyl)-3-phenylpropane-1,3-dione
-
To a solution of 2-benzoyloxy-4,6-dimethoxyacetophenone (3.0 g, 10 mmol) in anhydrous pyridine (30 mL), powdered potassium hydroxide (1.68 g, 30 mmol) is added.
-
The reaction mixture is stirred at 50 °C for 3 hours.
-
The mixture is then cooled, poured into ice-cold 1 M hydrochloric acid (100 mL), and the precipitated yellow solid is collected by filtration.
-
The solid is washed with water and dried to give the crude 1,3-diketone.
Step 3: Acid-Catalyzed Cyclization to 5,7-Dimethoxyflavone
-
A solution of 1-(2-hydroxy-4,6-dimethoxyphenyl)-3-phenylpropane-1,3-dione (3.0 g, 10 mmol) in glacial acetic acid (30 mL) containing a catalytic amount of concentrated sulfuric acid (0.5 mL) is refluxed for 4 hours.
-
The reaction mixture is cooled to room temperature and poured into ice-cold water (150 mL).
-
The precipitated solid is filtered, washed with water until neutral, and dried.
-
The crude product is purified by recrystallization from ethanol to afford 5,7-dimethoxyflavone. A yield of 50% for this cyclization step has been reported in a similar synthesis.[2]
Conclusion
Both the Synthesis via Chalcone Oxidative Cyclization and the Baker-Venkataraman Rearrangement are effective methods for the preparation of 5,7-dimethoxyflavone. The chalcone-based route (Method A) offers a significantly higher overall yield and involves a more straightforward final cyclization step. The Baker-Venkataraman rearrangement (Method B), while a classic and reliable method for flavone synthesis, involves an additional step and appears to provide a lower yield for the final cyclization in this specific case.
For researchers prioritizing high yield and a more streamlined process, the synthesis via chalcone oxidative cyclization appears to be the superior choice. However, the Baker-Venkataraman rearrangement remains a valuable and versatile tool in the synthetic chemist's arsenal, particularly when the required 1,3-diketone intermediate is accessible or when exploring structural diversity. The choice of method will ultimately depend on the specific research goals, available starting materials, and desired scale of the synthesis.
References
Benchmarking 6,3'-Dimethoxyflavone: A Comparative Analysis of its Biological Activities
In the landscape of natural product research, flavonoids have emerged as a prominent class of compounds with diverse and potent biological activities. Among these, 6,3'-Dimethoxyflavone is a subject of growing interest for its potential therapeutic applications. This guide provides a comprehensive benchmark of this compound against other well-characterized natural flavonoids—quercetin (B1663063), kaempferol, and luteolin (B72000)—across key biological domains: anticancer, anti-inflammatory, and neuroprotective activities. The following sections present a comparative analysis based on available experimental data, detailed methodologies for key assays, and visual representations of relevant biological pathways.
Anticancer Activity: A Head-to-Head Comparison
The antiproliferative effects of this compound and the benchmark flavonoids have been evaluated across various cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency in inhibiting a specific biological or biochemical function, serves as a key metric for comparison.
A study on the MG-63 human osteosarcoma cell line provides a direct point of comparison. This compound exhibited an IC50 of 221.017 µg/mL after 48 hours of treatment[1]. In the same cell line, quercetin has been shown to inhibit cell viability in a dose-dependent manner, with one study reporting an IC50 of 70.3 µM after 48 hours[2]. Luteolin also demonstrated dose-dependent growth inhibition and apoptosis induction in MG-63 cells, with significant effects observed at concentrations of 2.5 and 12.5 µg/mL[3]. Another study on MG-63 cells reported a cytotoxic IC50 value of 27±2.42 μM for luteolin under high-glucose conditions[4]. Kaempferol has also been shown to reduce the viability of various osteosarcoma cell lines, though a specific IC50 for MG-63 was not found in the initial searches[5][6].
While direct comparative data for this compound in other common cancer cell lines such as A549 (lung), MCF-7 (breast), and HepG2 (liver) is not yet available, a wealth of information exists for the benchmark flavonoids, providing a baseline for future studies. For instance, a related compound, 5,7-dimethoxyflavone (B190784), showed an IC50 of 25 µM in HepG2 cells[7][8]. Another study on A549 lung cancer cells reported an EC50 of 24.19 µM for 3,5-dihydroxy-7-methoxyflavone[9]. The table below summarizes the available IC50 values for these compounds across different cancer cell lines.
Table 1: Comparative Anticancer Activity (IC50) of Flavonoids in Various Cancer Cell Lines
| Compound | Cell Line | IC50 Value | Incubation Time |
| This compound | MG-63 (Osteosarcoma) | 221.017 µg/mL | 48h |
| Quercetin | MG-63 (Osteosarcoma) | 70.3 µM | 48h |
| Luteolin | MG-63 (Osteosarcoma) | Significant inhibition at 2.5 & 12.5 µg/mL | Not Specified |
| MG-63 (Osteosarcoma) | 27 ± 2.42 µM (cytotoxic) | Not Specified | |
| Kaempferol | U-2 OS (Osteosarcoma) | Data available, but specific IC50 not retrieved | Not Specified |
| 5,7-Dimethoxyflavone | HepG2 (Liver) | 25 µM | Not Specified |
| 3,5-dihydroxy-7-methoxyflavone | A549 (Lung) | 24.19 µM (EC50) | Not Specified |
Anti-inflammatory and Neuroprotective Potential
Information regarding the specific anti-inflammatory and neuroprotective activities of this compound is still emerging. However, studies on structurally related dimethoxyflavone and trihydroxyflavone derivatives provide valuable insights into its potential mechanisms and efficacy.
For instance, a study on various dimethoxyflavone derivatives demonstrated their ability to reduce carrageenan-induced paw edema in rats and inhibit pro-inflammatory mediators like cyclooxygenases (COX-1 and COX-2), tumor necrosis factor-alpha (TNF-α), and interleukin-1beta (IL-1β)[10]. Another study on 6,3',4'- and 7,3',4'-trihydroxyflavone (B9037) in RAW264.7 macrophages showed significant suppression of nitric oxide (NO) and pro-inflammatory cytokines, with IC50 values for c-Src binding of 12.0 µM and 20.9 µM, respectively[2][11].
In the context of neuroprotection, a study on 5,7-dimethoxyflavone and 5,7,4'-trimethoxyflavone demonstrated their ability to reduce levels of pro-inflammatory markers such as IL-1β, IL-6, and TNF-α in a mouse model of neuroinflammation. Furthermore, the flavonoid 2′-methoxy-6-methylflavone has been shown to afford neuroprotection in a mouse model of stroke by dampening the inflammatory response. While direct quantitative data for this compound is lacking, these findings suggest that it likely shares similar anti-inflammatory and neuroprotective properties.
The benchmark flavonoids, quercetin, kaempferol, and luteolin, are well-documented for their potent anti-inflammatory and neuroprotective effects, often attributed to their antioxidant and signaling pathway modulatory activities.
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the mechanisms underlying the observed biological activities, the following diagrams, generated using Graphviz, illustrate a key signaling pathway and a typical experimental workflow.
Detailed Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, this section details the methodologies for the key experiments cited.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
This colorimetric assay is a standard method for assessing cell viability and proliferation.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁵ cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: The following day, replace the medium with fresh medium containing various concentrations of the test compound (e.g., this compound) or vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO) or a detergent-based solution, to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength between 540 and 590 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Nitric Oxide (NO) Synthase Inhibition Assay (Griess Assay)
This assay measures the activity of nitric oxide synthase (NOS) by quantifying the amount of nitrite (B80452), a stable and nonvolatile breakdown product of NO.
Principle: The Griess reagent converts nitrite into a deep purple azo compound, and the intensity of the color is proportional to the nitrite concentration, which can be measured spectrophotometrically.
Protocol:
-
Reaction Setup: In a 96-well plate, prepare a reaction mixture containing NOS assay buffer, L-arginine (the substrate), and necessary cofactors (e.g., NADPH, FAD, FMN, BH4). For nNOS and eNOS, calmodulin and CaCl₂ are also required.
-
Inhibitor Addition: Add varying concentrations of the test compound (e.g., this compound) to the wells.
-
Enzyme Addition: Initiate the reaction by adding the purified NOS enzyme to each well.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
-
Griess Reaction: Stop the enzymatic reaction and add Griess Reagent A (sulfanilamide in phosphoric acid) followed by Griess Reagent B (N-(1-Naphthyl)ethylenediamine dihydrochloride (B599025) in water) to each well.
-
Incubation: Incubate at room temperature for 10-15 minutes, protected from light, to allow for color development.
-
Absorbance Measurement: Measure the absorbance at approximately 540 nm using a microplate reader.
-
Data Analysis: Generate a standard curve using a sodium nitrite standard solution to determine the nitrite concentration in each sample. Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.
Beta-Secretase (BACE1) Inhibition Assay
This assay is used to screen for inhibitors of BACE1, an enzyme implicated in the pathogenesis of Alzheimer's disease.
Principle: The assay utilizes a fluorogenic peptide substrate that is cleaved by BACE1, releasing a fluorescent product. The rate of fluorescence increase is proportional to the BACE1 activity.
Protocol:
-
Reagent Preparation: Prepare the assay buffer (e.g., 0.2 M Sodium Acetate, pH 4.5) and dissolve the BACE1 substrate and a known BACE1 inhibitor (for control) in DMSO.
-
Reaction Setup: In a 96-well plate, set up reaction wells containing the assay buffer. Include background wells (buffer only), positive control wells (buffer + active BACE1 enzyme), negative control wells (buffer + active BACE1 + BACE1 inhibitor), and sample wells (buffer + active BACE1 + test compound at various concentrations).
-
Substrate Addition: Add the fluorogenic BACE1 substrate to all wells to initiate the reaction.
-
Fluorescence Measurement: Immediately begin measuring the fluorescence kinetically over a set period (e.g., 30-60 minutes) at the appropriate excitation and emission wavelengths, or perform an endpoint reading after a fixed incubation time.
-
Data Analysis: Calculate the rate of the reaction for each well. Determine the percent inhibition of BACE1 activity by the test compound at different concentrations relative to the positive control. The IC50 value can then be calculated from the dose-response curve.
Conclusion
This comparative guide provides a foundational benchmark for this compound against the well-established flavonoids quercetin, kaempferol, and luteolin. The available data suggests that this compound possesses promising anticancer activity, although further studies are required to establish its potency across a broader range of cancer types and in direct comparison with other flavonoids. While its anti-inflammatory and neuroprotective profiles are less characterized, the activities of related methoxyflavones indicate a strong potential for this compound in these areas as well. The provided experimental protocols and pathway diagrams serve as a resource for researchers to design and interpret future studies aimed at further elucidating the therapeutic potential of this intriguing natural compound. As more data becomes available, a more comprehensive and direct comparison will be possible, paving the way for its potential development as a novel therapeutic agent.
References
- 1. journalononcology-org.meddocsonline.org [journalononcology-org.meddocsonline.org]
- 2. mdpi.com [mdpi.com]
- 3. Molecular Mechanisms of Luteolin Induced Growth Inhibition and Apoptosis of Human Osteosarcoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biphasic Response to Luteolin in MG-63 Osteoblast-Like Cells under High Glucose-Induced Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Anticancer Potential of Kaempferol: A Systematic Review Based on In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kaempferol induced apoptosis via endoplasmic reticulum stress and mitochondria-dependent pathway in human osteosarcoma U-2 OS cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. ANTICANCER ACTIVITY OF 5, 7-DIMETHOXYFLAVONE AGAINST LIVER CANCER CELL LINE HEPG2 INVOLVES APOPTOSIS, ROS GENERATION AND CELL CYCLE ARREST - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
- 10. Cytotoxic response of breast cancer cell lines, MCF 7 and T 47 D to triphala and its modification by antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Evaluation of cytotoxic activity and anticancer potential of indigenous Rosemary (Rosmarinus officinalis L.) and Oregano (Origanum vulgare L.) dry extracts on MG-63 bone osteosarcoma human cell line - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to 6,3'-Dimethoxyflavone and its Analogs in Cancer Research
This guide provides a comparative analysis of the biological activities of 6,3'-Dimethoxyflavone and related methoxylated flavones, with a focus on their potential applications in cancer therapy. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of these compounds based on published experimental data.
Introduction to Methoxylated Flavones
Flavonoids, a class of naturally occurring polyphenolic compounds, are widely recognized for their diverse pharmacological properties, including anti-inflammatory, antioxidant, and anticancer effects.[1] Methoxylated flavones, characterized by the presence of one or more methoxy (B1213986) groups on the basic flavone (B191248) structure, have garnered significant interest due to their enhanced metabolic stability and biological activity compared to their hydroxylated counterparts. This guide focuses on this compound and its closely related analog, 6,3'-dimethoxyflavonol, to provide a detailed comparison with other methoxylated flavones investigated for similar therapeutic properties.
Anticancer Activity: A Comparative Analysis
Recent studies have highlighted the potential of 6,3'-dimethoxyflavonol as an anticancer agent, particularly in osteosarcoma.[1] The following tables summarize the cytotoxic effects of this compound and compare it with other methoxylated flavones evaluated in different cancer cell lines.
Table 1: Cytotoxicity of 6,3'-Dimethoxyflavonol in Osteosarcoma Cells [1]
| Cell Line | Compound | IC50 Value | Exposure Time |
| MG-63 | 6,3'-Dimethoxyflavonol | 221.017 µg/ml | 48 hours |
Table 2: Comparative Cytotoxicity of Other Methoxylated Flavones in Various Cancer Cell Lines
| Cell Line | Compound | IC50 Value | Reference |
| A375 (Skin Melanoma) | Xanthomicrol | ~2.5 µM (significant viability reduction) | [2] |
| A375 (Skin Melanoma) | Eupatilin | > 25 µM (20% viability reduction) | [2] |
| HCT116 (Colon Cancer) | M14 (a flavone) | 4.6 µM | [3] |
| MCF7 (Breast Cancer) | M1 (a flavone) | 35.9 µM | [3] |
| OVCAR-3 (Ovarian Cancer) | M3 (a flavone) | 44.7 µM | [3] |
| SKOV-3 (Ovarian Cancer) | M7 (a flavone) | 15.6 µM | [3] |
Note: Direct comparison of IC50 values should be made with caution due to variations in cell lines, experimental conditions, and the specific chemical structures of the flavones tested.
Mechanism of Action: Apoptosis Induction
6,3'-Dimethoxyflavonol has been shown to induce apoptosis in MG-63 osteosarcoma cells.[1] The mechanism involves the modulation of key apoptotic regulatory proteins, leading to programmed cell death.
Key Findings on the Apoptotic Mechanism of 6,3'-Dimethoxyflavonol: [1]
-
Increased Bax/Bcl-2 Ratio: Real-time PCR analysis revealed a significant increase in the ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2, indicating a shift towards apoptosis.
-
Upregulation of p53: The expression of the tumor suppressor protein p53 was upregulated, further supporting the activation of the intrinsic apoptotic pathway.
-
Inhibition of Cell Migration: Wound healing assays demonstrated that 6,3'-dimethoxyflavonol significantly inhibits the migration of MG-63 cells, suggesting its potential to reduce metastasis.[1]
The following diagram illustrates the proposed signaling pathway for the induction of apoptosis by 6,3'-Dimethoxyflavonol in osteosarcoma cells.
Caption: Apoptotic pathway of 6,3'-Dimethoxyflavonol.
Experimental Protocols
This section provides a detailed description of the key experimental methodologies used to evaluate the anticancer properties of 6,3'-dimethoxyflavonol.[1]
Cell Viability and Proliferation (MTT Assay)
-
Cell Seeding: MG-63 osteosarcoma cells were seeded in 96-well plates at a specified density and allowed to adhere overnight.
-
Compound Treatment: Cells were treated with various concentrations of 6,3'-dimethoxyflavonol for 48 hours.
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well and incubated for a further 4 hours.
-
Formazan (B1609692) Solubilization: The medium was removed, and DMSO was added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at a specific wavelength using a microplate reader to determine cell viability.
The following diagram outlines the workflow for the MTT assay.
Caption: Workflow of the MTT cell viability assay.
Apoptosis Detection (Acridine Orange/Ethidium Bromide Staining)
-
Cell Treatment: MG-63 cells were treated with 6,3'-dimethoxyflavonol for 24 hours.
-
Cell Harvesting: Cells were collected and washed with ice-cold PBS.
-
Staining: The cell pellet was resuspended in a solution containing Acridine Orange (AO) and Ethidium Bromide (EB).
-
Microscopy: The stained cells were observed under a fluorescent microscope to visualize apoptotic changes. Live cells appear green, early apoptotic cells show bright green nuclei with condensed chromatin, late apoptotic cells have orange-red nuclei, and necrotic cells stain uniformly orange-red.
Gene Expression Analysis (Real-Time PCR)
-
RNA Isolation: Total RNA was extracted from treated and untreated MG-63 cells using TRIzol reagent.
-
cDNA Synthesis: Reverse transcription was performed to synthesize cDNA from the isolated RNA.
-
Real-Time PCR: Quantitative PCR was carried out using specific primers for Bax, Bcl-2, p53, and a housekeeping gene (e.g., GAPDH) to determine the relative gene expression levels.
The logical relationship between these experiments in determining the anticancer effect is depicted below.
Caption: Logical flow of experiments for anticancer assessment.
Conclusion
The available data suggests that 6,3'-dimethoxyflavonol exhibits significant anticancer activity against osteosarcoma cells by inducing apoptosis and inhibiting cell migration.[1] While direct comparative studies with other methoxylated flavones under identical conditions are limited, the existing body of research indicates that methoxylated flavones, as a class of compounds, hold considerable promise for the development of novel cancer therapeutics. Further in-vivo studies and investigations into the efficacy of this compound and its analogs in other cancer types are warranted to fully elucidate their therapeutic potential.[1]
References
6,3'-Dimethoxyflavone: A Meta-Analysis of its Biological Activities for Researchers and Drug Development Professionals
A comprehensive review of the current scientific literature reveals 6,3'-dimethoxyflavone as a promising flavonoid with multifaceted biological activities, including anticancer, anti-inflammatory, and neuroprotective potential. This guide synthesizes the available quantitative data, details key experimental methodologies, and visualizes the underlying signaling pathways to provide a valuable resource for researchers and drug development professionals.
Comparative Analysis of Biological Activities
This compound has demonstrated significant efficacy across a range of biological assays. The following tables summarize the quantitative data available for its primary activities, alongside data for structurally related methoxyflavones to provide a comparative context.
Table 1: Anticancer Activity of this compound and Related Flavonoids
| Compound | Cell Line | Assay | IC50 Value | Citation |
| 6,3'-Dimethoxyflavonol | MG-63 (Osteosarcoma) | MTT | 221.017 µg/mL (at 48 hours) | [1] |
| 5,6'-dihydroxy-2',3'-dimethoxyflavone | SCC-25 (Squamous Carcinoma) | MTT | 40.6 µM (at 48 hours) | |
| 5,3'-dihydroxy-3,6,7,8,4'-pentamethoxyflavone | MDA-MB-231 (Triple-Negative Breast Cancer) | MTT | 21.27 µM (at 72 hours) |
Table 2: Anti-Inflammatory Activity of Related Methoxyflavones
| Compound | Cell Line/Model | Assay | IC50 Value | Citation |
| Jaceosidin (5,7,4'-trihydroxy-6,3'-dimethoxyflavone) | RAW 264.7 Macrophages | Nitric Oxide (NO) Inhibition | 27 ± 0.4 µM | |
| 7,4'-Dimethoxyflavone | Carrageenan-induced rat paw edema | Edema Inhibition | Maximum inhibition of 52.4% | [2] |
| 6,3',4'-trihydroxyflavone | RAW 264.7 Macrophages | NO Suppression | 22.1 µM (2D culture) | [3] |
Table 3: Neuroprotective Activity of Related Methoxyflavones
| Compound | Model | Effect | EC50/Concentration | Citation |
| 3',4'-Dimethoxyflavone | Cortical neurons (NMDA-induced death) | Neuroprotection | Evident at ≥ 25 µM | |
| 3,5,4'-trihydroxy-6,7,3'-trimethoxyflavone | N2a neuroblastoma cells (Aβ-induced toxicity) | Neuroprotection | 96% protection at 140 nM | [4] |
Table 4: Antioxidant Activity of Related Methoxyflavones
| Compound | Assay | IC50 Value | Citation |
| 5,6,4'-trihydroxy-7,3'-dimethoxyflavone | DPPH radical scavenging | Potent activity (qualitative) | [5] |
| 6,3',4'-trihydroxyflavone | ROS Scavenging | 3.20 µM | [3] |
Key Experimental Protocols
To ensure the reproducibility and accurate interpretation of the cited data, detailed methodologies for the key experiments are provided below.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Cells, such as the MG-63 osteosarcoma cell line, are seeded in a 96-well plate at a specific density and allowed to adhere overnight.[1]
-
Treatment: The cells are then treated with various concentrations of this compound for a specified duration (e.g., 48 hours).[1]
-
MTT Addition: Following treatment, the culture medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL). The plate is then incubated for a few hours to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to dissolve the formazan crystals, resulting in a purple solution.
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a wavelength of 570 nm. The intensity of the color is directly proportional to the number of viable cells.
Wound Healing (Scratch) Assay for Cell Migration
This assay is used to evaluate the effect of a compound on cell migration.
-
Cell Monolayer Formation: Cells are grown in a culture dish until they form a confluent monolayer.
-
Creating the "Wound": A sterile pipette tip is used to create a scratch or "wound" in the cell monolayer.[1]
-
Treatment and Imaging: The cells are washed to remove debris and then incubated with a medium containing the test compound (e.g., this compound) or a control. Images of the wound are captured at the beginning of the experiment (0 hours) and at regular intervals thereafter.[1]
-
Analysis: The rate of wound closure is quantified by measuring the area of the gap at different time points. A delay in wound closure in the treated group compared to the control indicates an inhibitory effect on cell migration.[1]
Acridine (B1665455) Orange/Ethidium (B1194527) Bromide (AO/EB) Staining for Apoptosis
This dual staining method is used to visualize and differentiate between viable, apoptotic, and necrotic cells.
-
Cell Treatment: Cells are treated with the compound of interest for a specified time.
-
Staining: A mixture of acridine orange (AO) and ethidium bromide (EB) is added to the cell suspension. AO is a vital dye that stains both live and dead cells, causing them to fluoresce green. EB only enters cells with compromised membranes and stains the nucleus red.
-
Microscopy: The stained cells are observed under a fluorescence microscope.
-
Viable cells: Uniform green fluorescence.
-
Early apoptotic cells: Bright green nucleus with condensed or fragmented chromatin.
-
Late apoptotic cells: Orange to red fluorescence with condensed and fragmented chromatin.
-
Necrotic cells: Uniform orange to red fluorescence.[1]
-
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
qRT-PCR is used to measure the expression levels of specific genes, such as the pro-apoptotic gene Bax and the anti-apoptotic gene Bcl-2.
-
RNA Extraction: Total RNA is extracted from treated and untreated cells using a suitable reagent like TRIzol.
-
cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA).
-
Real-Time PCR: The cDNA is then used as a template for PCR with specific primers for the target genes (Bax, Bcl-2) and a reference gene (e.g., GAPDH). The amplification of DNA is monitored in real-time using a fluorescent dye.
-
Data Analysis: The relative expression of the target genes is calculated by comparing the cycle threshold (Ct) values of the treated samples to the control samples, normalized to the reference gene. An increase in the Bax/Bcl-2 ratio is indicative of apoptosis induction.[1]
Signaling Pathways Modulated by this compound and Related Flavonoids
The biological activities of this compound and its analogs are mediated through the modulation of key cellular signaling pathways. The following diagrams, generated using Graphviz, illustrate the proposed mechanisms of action.
Caption: Intrinsic Apoptosis Pathway Induced by this compound.
Caption: Inhibition of the NF-κB Pathway by a Related Methoxyflavone.
Caption: General Experimental Workflow for Assessing Biological Activities.
References
- 1. researchgate.net [researchgate.net]
- 2. Anti-inflammatory effect of certain dimethoxy flavones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antioxidant and Anti-Inflammatory Effects of 6,3',4´- and 7,3´,4´-Trihydroxyflavone on 2D and 3D RAW264.7 Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 3,5,4'-trihydroxy-6,7,3'-trimethoxyflavone protects against beta amyloid-induced neurotoxicity through antioxidative activity and interference with cell signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Inhibitory Mechanisms Study of 5,6,4'-Trihydroxy-7,3'-Dimethoxyflavone against the LPS-Induced Macrophage Inflammatory Responses through the Antioxidant Ability - PubMed [pubmed.ncbi.nlm.nih.gov]
6,3'-Dimethoxyflavone: A Comparative Guide for Use as a Reference Standard in Analytical Methods
For researchers, scientists, and drug development professionals, the selection of an appropriate reference standard is a critical step in the validation of analytical methods, ensuring accuracy, precision, and reproducibility. This guide provides a comparative overview of 6,3'-dimethoxyflavone as a reference standard, alongside commonly used alternatives such as quercetin, rutin, and apigenin, in the context of High-Performance Liquid Chromatography (HPLC) analysis.
Performance Comparison of Flavonoid Reference Standards
The suitability of a reference standard is determined by its performance across several key analytical validation parameters. While specific validated analytical method data for this compound is not extensively published, data from a study on 12 related methoxyflavones provides a reasonable proxy for its expected performance characteristics. The following tables summarize the quantitative performance data of these flavonoid reference standards in HPLC methods.
Table 1: Linearity and Sensitivity of Flavonoid Reference Standards in HPLC Analysis
| Reference Standard | Linearity Range (µg/mL) | Correlation Coefficient (r²) | Limit of Detection (LOD) (µg/mL) | Limit of Quantitation (LOQ) (µg/mL) |
| Methoxyflavones (proxy for this compound) | Not Specified | >0.999 | 0.00008 - 0.00066 | 0.00022 - 0.002 |
| Quercetin | 10 - 50 | >0.999 | 0.120 | 0.322 |
| Rutin | 2 - 10 | 0.999 | 0.0024 | 0.0072 |
| Apigenin | 10 - 50 | 0.9996 | 0.108 | 0.329 |
Table 2: Accuracy and Precision of Flavonoid Reference Standards in HPLC Analysis
| Reference Standard | Recovery (%) | Intraday Precision (%RSD) | Interday Precision (%RSD) |
| Methoxyflavones (proxy for this compound) | 97.9 - 102.9 | < 0.95 | < 1.08 |
| Quercetin | 98.4 - 99.1 | < 2 | < 2 |
| Rutin | 98.09 - 101.37 | < 2 | < 2 |
| Apigenin | 99.0 - 99.43 | 0.075 | 0.78 |
Experimental Protocols
Detailed and validated experimental protocols are fundamental for achieving reliable and consistent results in the analysis of flavonoids. Below is a generalized protocol for the quantitative analysis of flavonoids using HPLC with Diode-Array Detection (DAD), based on common practices reported in the literature.[1]
1. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary or binary pump, an autosampler, a column oven, and a Diode-Array Detector (DAD).
2. Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[2]
-
Mobile Phase: A gradient elution is typically employed using a mixture of an aqueous phase (e.g., water with 0.1% formic or acetic acid) and an organic phase (e.g., acetonitrile (B52724) or methanol).[1][2]
-
Flow Rate: A standard flow rate is typically around 1.0 mL/min.[1]
-
Column Temperature: Maintained at a constant temperature, for instance, 30°C.
-
Detection Wavelength: The DAD is set to monitor the wavelength of maximum absorbance for the specific flavonoid of interest.
3. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh a precise amount of the reference standard (e.g., this compound, quercetin, rutin, or apigenin) and dissolve it in a suitable solvent such as methanol (B129727) or a mixture of methanol and acetonitrile to obtain a stock solution of known concentration (e.g., 1000 µg/mL).[3]
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve a range of concentrations for constructing a calibration curve.[3]
-
Sample Preparation: The extraction of flavonoids from a sample matrix (e.g., plant material, biological fluid) typically involves solvent extraction (e.g., with methanol or ethanol), followed by filtration through a 0.45 µm syringe filter before injection into the HPLC system.[1] For complex matrices, a solid-phase extraction (SPE) clean-up step may be necessary.[4]
4. Method Validation: The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines, assessing parameters such as:[1]
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intraday precision) and intermediate precision (interday precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy.
Visualizing the Analytical Workflow
To illustrate the logical flow of a typical analytical method validation process using a reference standard, the following diagram is provided.
Caption: A typical workflow for analytical method validation using a reference standard.
References
Safety Operating Guide
Safe Disposal of 6,3'-Dimethoxyflavone: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and step-by-step procedures for the proper disposal of 6,3'-Dimethoxyflavone.
This compound is a solid compound that is classified as an acute oral toxicant.[1] Proper handling and disposal are necessary to mitigate potential hazards. Adherence to institutional and local regulations is paramount.
Essential Safety and Handling Information
Before beginning any disposal procedure, it is crucial to be aware of the hazards associated with this compound and the necessary safety precautions.
| Hazard Category | Description | GHS Pictogram | Precautionary Statements |
| Acute Toxicity, Oral (Category 4) | Harmful if swallowed. | GHS07 (Exclamation Mark) | P264: Wash face, hands and any exposed skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P316: IF SWALLOWED: Get emergency medical help immediately. P330: Rinse mouth. P501: Dispose of contents/container to an approved waste disposal plant.[1][2] |
| Skin Irritation (Category 2) | Causes skin irritation.[2][3] | GHS07 (Exclamation Mark) | P280: Wear protective gloves/protective clothing/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P362+P364: Take off contaminated clothing and wash it before reuse.[2] |
| Eye Irritation (Category 2A) | Causes serious eye irritation.[2][3] | GHS07 (Exclamation Mark) | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2] |
| Specific target organ toxicity — single exposure (Category 3), Respiratory system | May cause respiratory irritation.[3] | GHS07 (Exclamation Mark) | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[2] |
Step-by-Step Disposal Protocol
The recommended procedure for the disposal of this compound is through a licensed chemical waste contractor. Do not discharge into the environment or empty into drains.[4][5]
1. Personal Protective Equipment (PPE) and Safety Measures:
-
Eye Protection: Wear tightly fitting safety goggles with side-shields.[4]
-
Hand Protection: Handle with chemical-impermeable gloves that have been inspected prior to use.[4]
-
Body Protection: Wear a lab coat or other protective clothing. For larger spills or where the risk of exposure is high, consider fire/flame resistant and impervious clothing.[4]
-
Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator.[4]
-
Ventilation: Handle in a well-ventilated place, such as a chemical fume hood.[4]
2. Waste Segregation and Collection:
-
Container: Collect waste this compound in a designated, well-labeled, and sealed container. The container should be made of a non-reactive material.[5]
-
Labeling: The waste container must be clearly labeled with "Waste this compound," the approximate quantity, and any associated hazards.
-
Compatibility: Do not mix with incompatible materials. While specific incompatibilities for this compound are not well-documented, it is good practice to avoid mixing it with strong oxidizing agents.[5]
3. Storage of Chemical Waste:
-
Store the sealed waste container in a dry, cool, and well-ventilated area.[4]
-
Keep the container away from sources of ignition.[4]
-
Store apart from foodstuff containers or incompatible materials.[4]
4. Arranging for Disposal:
-
Contact Environmental Health and Safety (EHS): Your institution's EHS office is the primary resource for arranging the disposal of chemical waste. They will provide guidance on specific procedures and schedule a pickup by a licensed chemical waste contractor.
-
Documentation: Maintain a log of all chemical waste generated, including the chemical name, quantity, and date of disposal. This is a standard requirement for good laboratory practice.[5]
5. Spill Management:
-
Personal Precautions: Evacuate personnel to a safe area. Ensure adequate ventilation. Avoid dust formation and contact with skin, eyes, and clothing.[4]
-
Containment and Cleanup: Sweep up the spilled solid material and shovel it into a suitable, closed container for disposal.[2] Avoid generating dust.
-
Environmental Precautions: Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains.[4]
Below is a diagram illustrating the general workflow for the proper disposal of this compound.
Figure 1. Disposal Workflow for this compound
Experimental Protocols
References
Personal protective equipment for handling 6,3'-Dimethoxyflavone
Essential Safety and Handling Guide for 6,3'-Dimethoxyflavone
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound. Adherence to these guidelines is critical for ensuring laboratory safety and proper chemical management.
Hazard Identification and Classification
This compound is classified as an acute oral toxicant. While specific toxicological data is limited, it is identified as "Acute Toxicity 4, Oral" with the hazard statement H302: Harmful if swallowed.[1] A structurally related compound, 6,3'-Dimethoxy-3-Hydroxyflavone, is classified as "Acute Toxicity 3," indicating it is toxic if swallowed.[2] Therefore, caution must be exercised to avoid ingestion and direct contact.
GHS Hazard Information:
| Hazard Class | Category | Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | 4 | Warning | H302: Harmful if swallowed[1] |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to minimize exposure. The following table summarizes the required PPE for handling this compound.
| Protection Type | Recommended Equipment | Standard |
| Eye and Face Protection | Chemical safety goggles or a face shield worn over safety glasses. | ANSI Z87.1 or EN 166 |
| Skin Protection | - Gloves: Chemically resistant gloves. Nitrile gloves are a common choice for handling solids, but glove compatibility should be verified.[3][4] - Lab Coat: A standard laboratory coat. | EN 374 |
| Respiratory Protection | A NIOSH-approved dust mask or respirator should be used if handling the solid form creates dust. | NIOSH or EN 149 |
Experimental Protocols: Safe Handling and Operational Plan
1. Engineering Controls:
-
Handle this compound in a well-ventilated area.[3]
-
A chemical fume hood is recommended for procedures that may generate dust or aerosols.
2. Procedural Steps for Handling:
-
Preparation: Before handling, ensure all necessary PPE is correctly worn. Prepare the work area by covering surfaces with absorbent, disposable bench paper.
-
Weighing: When weighing the solid compound, perform this task in a fume hood or a designated weighing enclosure to minimize dust inhalation.
-
Dissolving: If preparing a solution, add the solid to the solvent slowly. Avoid splashing. Flavone, the parent compound, is soluble in organic solvents like ethanol, DMSO, and dimethylformamide.[5]
-
Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water.[3] Decontaminate all surfaces and equipment used.
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure safety.
Waste Segregation and Collection:
| Waste Type | Disposal Container |
| Solid this compound Waste | Labeled, sealed container for chemical waste. |
| Contaminated Labware (e.g., pipette tips, gloves) | Segregated solid waste container. |
| Liquid Waste (Solutions containing this compound) | Labeled, sealed container for liquid chemical waste. |
Disposal Methodology:
-
Solid Waste: Unused or waste this compound should be collected in a designated, properly labeled, and sealed container.
-
Contaminated Materials: All disposable items that have come into contact with the chemical, such as gloves, weigh boats, and bench paper, should be placed in a designated hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a compatible, labeled waste container. Do not pour down the drain.[4]
-
Final Disposal: All waste must be disposed of in accordance with local, state, and federal regulations. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance.
Visual Workflow for Safe Handling
The following diagram outlines the logical workflow for the safe handling of this compound, from initial preparation to final disposal.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
